Product packaging for 1-Chloroisoquinolin-6-amine(Cat. No.:CAS No. 347146-33-2)

1-Chloroisoquinolin-6-amine

Cat. No.: B058023
CAS No.: 347146-33-2
M. Wt: 178.62 g/mol
InChI Key: TZBKVCUKSMTGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Chloroisoquinolin-6-amine (CAS Registry Number: 347146-33-2 ) is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 9 H 7 ClN 2 and a molecular weight of 178.62 g/mol, belongs to the privileged isoquinoline family, a class of heterocyclic aromatic compounds known for their broad spectrum of pharmacological activities . Isoquinoline frameworks are recognized as inextricable templates in drug discovery due to their structural diversity and therapeutic significance . The specific substitution pattern of this compound, featuring a chlorine atom at the 1-position and an amino group at the 6-position, makes it a particularly versatile synthetic intermediate. It is primarily used in organic synthesis for the construction of more complex molecular architectures, including the development of novel multifunctional hybrid and bioactive N-heterocycles . Researchers utilize this compound to explore structure-activity relationships, particularly in the synthesis of analogs with potential biological activity. Its calculated physical properties include a density of approximately 1.363 g/cm³ and a boiling point of around 379.7°C at 760 mmHg . Handling and Storage: This chemical is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2 B058023 1-Chloroisoquinolin-6-amine CAS No. 347146-33-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloroisoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-8-2-1-7(11)5-6(8)3-4-12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBKVCUKSMTGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627505
Record name 1-Chloroisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347146-33-2
Record name 1-Chloroisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloroisoquinolin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Chloroisoquinolin-6-amine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Chloroisoquinolin-6-amine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound (CAS No. 347146-33-2). The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated physicochemical data, and visualizations of synthetic and logical workflows. The isoquinoline scaffold is a key structural motif in numerous biologically active compounds, and this compound serves as a versatile intermediate for the synthesis of novel therapeutic agents and functional materials. This guide consolidates available data to facilitate its use in research and development.

Core Chemical Properties

This compound is a substituted heterocyclic aromatic compound. The presence of a reactive chlorine atom at the 1-position and a nucleophilic amino group at the 6-position makes it a valuable bifunctional building block in synthetic chemistry.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 347146-33-2[1]
Molecular Formula C₉H₇ClN₂[1]
Molecular Weight 178.62 g/mol [1]
Purity ≥97%[1]
Appearance Light yellow solid (typical for related compounds)[2]
Storage Conditions 4°C, protect from light[1]
Computational Data

Computational descriptors provide insight into the molecule's behavior in biological systems and its potential for further chemical modification.

PropertyValueSource
SMILES NC1=CC2=C(C(Cl)=NC=C2)C=C1[1]
Topological Polar Surface Area (TPSA) 38.91 Ų[1]
logP 2.4704[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 0[1]

Synthesis and Experimental Protocols

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Reduction 6-Nitroisoquinolin-1(2H)-one 6-Nitroisoquinolin-1(2H)-one 1-Chloro-6-nitroisoquinoline 1-Chloro-6-nitroisoquinoline 6-Nitroisoquinolin-1(2H)-one->1-Chloro-6-nitroisoquinoline POCl₃, Heat This compound This compound 1-Chloro-6-nitroisoquinoline->this compound SnCl₂·2H₂O, EtOAc, Reflux

Caption: Proposed two-step synthetic pathway for this compound.

Protocol: Synthesis via Reduction of 1-Chloro-6-nitroisoquinoline

This protocol is adapted from the well-documented synthesis of the isomeric 1-chloro-5-aminoisoquinoline, which utilizes a standard stannous chloride reduction.[2]

Reaction: 1-chloro-6-nitroisoquinoline + SnCl₂·2H₂O → this compound

Materials:

  • 1-chloro-6-nitroisoquinoline (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethyl acetate (EtOAc), reagent grade

  • Deionized water

  • Sodium carbonate (Na₂CO₃), aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A mixture of 1-chloro-6-nitroisoquinoline (1.0 eq), stannous chloride dihydrate (5.0 eq), and ethyl acetate is prepared in a round-bottom flask.[2]

  • The flask is equipped with a reflux condenser and the mixture is stirred under a nitrogen atmosphere.[2]

  • The reaction mixture is heated to reflux and maintained for approximately 3 hours.[2] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, the mixture is carefully poured into ice-water.[2]

  • The aqueous mixture is basified to a pH of ~10.0 with an aqueous sodium carbonate solution.[2]

  • The organic phase is separated, and the aqueous phase is extracted multiple times with ethyl acetate.[2]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.[2]

  • The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product.[2]

Purification:

  • The resulting residue is purified by column chromatography on silica gel to yield the final product, this compound, as a light yellow solid.[2]

Analysis:

  • The purified product should be characterized by LC-MS to confirm the molecular weight (expected M+1 peaks at m/z 179 and 181 due to ³⁵Cl/³⁷Cl isotopes) and by NMR spectroscopy to confirm the structure.[2]

G Setup Reaction Setup (Reactants + Solvent in Flask) Reflux Reflux under N₂ (3 hours) Setup->Reflux Quench Quench (Pour into ice-water) Reflux->Quench Basify Basify (pH ~10 with Na₂CO₃) Quench->Basify Extract Extract (EtOAc) Basify->Extract Wash Wash & Dry (Brine, Na₂SO₄) Extract->Wash Concentrate Concentrate (Rotary Evaporation) Wash->Concentrate Purify Purify (Silica Gel Chromatography) Concentrate->Purify Analyze Analyze (LC-MS, NMR) Purify->Analyze

Caption: Experimental workflow for the synthesis and purification of the target compound.

Chemical Reactivity and Potential Applications

The dual functionality of this compound makes it a versatile intermediate for constructing more complex molecules. Its reactivity is primarily centered on the chloro and amino groups.

Reactivity Profile
  • C1-Chloro Group: The chlorine atom at the 1-position of the isoquinoline ring is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various functional groups by reacting it with amines, alcohols, thiols, or organometallic reagents.

  • C6-Amino Group: The aromatic amine at the 6-position can undergo a wide range of classical reactions. These include acylation to form amides, alkylation, and diazotization followed by Sandmeyer reactions to introduce halides, cyano, or hydroxyl groups. Aromatic amines are also key functional groups for forming Schiff bases or participating in cross-coupling reactions like the Buchwald-Hartwig amination.

G mol c1 SₙAr Site (Nucleophilic Substitution) mol->c1 c6 Amine Reactivity (Acylation, Diazotization) mol->c6

Caption: Key reactive sites on the this compound scaffold.

Applications in Drug Discovery

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Substituted isoquinolines are known to exhibit a wide range of biological activities.

  • Kinase Inhibitors: Many isoquinoline derivatives have been developed as potent inhibitors of various protein kinases, which are critical targets in cancer therapy.[3] The 6-aminoisoquinoline core can serve as a key pharmacophore for interacting with the hinge region of a kinase's ATP-binding pocket.[4] The C1-chloro position provides a vector for introducing substituents that can target other regions of the enzyme to improve potency and selectivity.[3]

  • Anticancer Agents: Beyond kinase inhibition, isoquinoline derivatives have demonstrated broad cytotoxic activity against various cancer cell lines.[3] The specific substitution pattern of this compound makes it an attractive starting point for developing novel anticancer agents.

  • Other Potential Activities: The broader quinoline and isoquinoline families of compounds have been investigated for antimicrobial, antiviral, and anti-inflammatory effects, suggesting that derivatives of this compound could be explored for these applications as well.[3]

Safety and Handling

Based on related aromatic amines and chloro-substituted heterocycles, this compound should be handled with care. It is likely to be an irritant to the skin and eyes and may be harmful if swallowed.[5][6] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required. All handling should be performed in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for trained professionals. All laboratory work should be conducted with appropriate safety measures and by qualified individuals. The experimental protocols are based on analogous reactions and may require optimization.

References

An In-depth Technical Guide to 1-Chloroisoquinolin-6-amine: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, a plausible synthetic route, and analytical characterization of 1-Chloroisoquinolin-6-amine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from structurally analogous compounds to present a scientifically sound resource for researchers.

Molecular Structure and Chemical Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₇ClN₂. The structure consists of a fused isoquinoline ring system, with a chlorine atom substituted at the 1-position and an amine group at the 6-position. This combination of a halogen and an amino group on the isoquinoline scaffold makes it a potentially valuable intermediate for the synthesis of more complex molecules with diverse biological activities.[1]

Chemical Structure

Figure 1: Molecular Structure of this compound
Physicochemical Properties

The following table summarizes key physicochemical properties of this compound, with some values computed based on its structure.

PropertyValueReference
CAS Number 347146-33-2[1]
Molecular Formula C₉H₇ClN₂[1]
Molecular Weight 178.62 g/mol [1]
Topological Polar Surface Area (TPSA) 38.91 Ų[1]
logP (octanol-water partition coefficient) 2.4704[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 0[1]

Proposed Synthesis of this compound

synthesis_workflow cluster_synthesis Proposed Synthesis of this compound start 6-Nitroisoquinoline step1 Chlorination with POCl₃ start->step1 intermediate 1-Chloro-6-nitroisoquinoline step1->intermediate step2 Reduction with SnCl₂·2H₂O intermediate->step2 product This compound step2->product

Figure 2: Proposed Synthesis Workflow
Experimental Protocol

Step 1: Synthesis of 1-Chloro-6-nitroisoquinoline

This step is adapted from general procedures for the chlorination of isoquinoline N-oxides, which can be formed from the corresponding isoquinolines.[2]

  • Preparation of 6-Nitroisoquinoline N-oxide: 6-Nitroisoquinoline is oxidized to its N-oxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM).

  • Chlorination: To a solution of 6-nitroisoquinoline N-oxide in a suitable solvent, add phosphorus oxychloride (POCl₃) dropwise at 0 °C.[2]

  • The reaction mixture is then heated to reflux for several hours.

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification is achieved by column chromatography on silica gel.

Step 2: Synthesis of this compound

This step is based on the reduction of a nitro group in the presence of a chloro-substituted isoquinoline, a method documented for the synthesis of 5-amino-1-chloroisoquinoline.[3]

  • A mixture of 1-chloro-6-nitroisoquinoline, stannous chloride dihydrate (SnCl₂·2H₂O), and a suitable solvent like ethyl acetate is prepared.[3]

  • The mixture is stirred under a nitrogen atmosphere and heated to reflux for several hours.[3]

  • After cooling, the reaction mixture is poured into ice-water and basified to a pH of approximately 10 with an aqueous sodium carbonate solution.[3]

  • The organic phase is separated, and the aqueous phase is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.[3]

  • The crude product is then purified by column chromatography on silica gel to yield this compound.

Analytical Characterization

Detailed spectroscopic data for this compound is not available. The following tables provide predicted data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts for this compound in a solvent like DMSO-d₆ are predicted below, based on data from related substituted isoquinolines.

Table 1: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-37.5 - 7.7d
H-48.0 - 8.2d
H-57.0 - 7.2d
H-77.3 - 7.5dd
H-87.8 - 8.0d
-NH₂5.0 - 6.0br s

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
C-1150 - 152
C-3120 - 122
C-4142 - 144
C-4a125 - 127
C-5118 - 120
C-6145 - 147
C-7110 - 112
C-8128 - 130
C-8a135 - 137

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

  • Referencing: Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern for the chlorine atom.

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M]⁺178Corresponding to ¹²C₉¹H₇³⁵Cl¹⁴N₂
[M+2]⁺180Isotopic peak for ³⁷Cl, expected at ~32.5% the intensity of [M]⁺

Experimental Protocol for Mass Spectrometry:

  • Ionization: Utilize electrospray ionization (ESI) for sample analysis.

  • Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to obtain accurate mass measurements.

  • Data Interpretation: The resulting spectrum is analyzed for the molecular ion and its isotopic pattern to confirm the elemental composition.

Potential Biological Significance and Signaling Pathways

While there is no specific biological activity reported for this compound, the isoquinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds, including kinase inhibitors.[4][5] The substitution pattern of this compound suggests it could be investigated for various therapeutic applications, such as oncology.

Many kinase inhibitors function by competing with ATP for binding to the kinase domain of a protein. The isoquinoline core can mimic the adenine ring of ATP, and the substituents at the 1 and 6 positions can be tailored to achieve specific interactions with the target kinase.

signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor kinase_domain Kinase Domain receptor->kinase_domain Activation substrate Substrate Protein kinase_domain->substrate atp ATP atp->kinase_domain product Phosphorylated Substrate substrate->product Phosphorylation downstream Downstream Signaling (e.g., Proliferation, Survival) product->downstream inhibitor This compound inhibitor->kinase_domain Competitive Inhibition

Figure 3: Hypothetical Signaling Pathway Inhibition

The diagram above illustrates a potential mechanism of action where this compound acts as a competitive inhibitor of a receptor tyrosine kinase, blocking the binding of ATP and thereby inhibiting downstream signaling pathways that are often dysregulated in cancer. This represents a logical starting point for investigating the biological activity of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-Chloroisoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a plausible and robust multi-step synthesis pathway for 1-chloroisoquinolin-6-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the construction of the isoquinoline core, followed by a series of functional group manipulations to introduce the desired chloro and amino substituents. This document provides detailed experimental protocols, summarizes key quantitative data, and illustrates the synthetic workflow.

I. Overview of the Synthetic Strategy

The synthesis of this compound is proposed to proceed through a four-step sequence:

  • Pomeranz-Fritsch Reaction: Construction of the 6-nitroisoquinoline scaffold from 4-nitrobenzaldehyde and aminoacetaldehyde diethyl acetal.

  • N-Oxidation: Conversion of 6-nitroisoquinoline to 6-nitroisoquinoline-N-oxide.

  • Chlorination: Introduction of the chlorine atom at the C1 position to yield 1-chloro-6-nitroisoquinoline.

  • Reduction: Reduction of the nitro group to the target 6-amino functionality.

II. Experimental Protocols

Step 1: Synthesis of 6-Nitroisoquinoline via Pomeranz-Fritsch Reaction

This reaction builds the isoquinoline nucleus from 4-nitrobenzaldehyde and aminoacetaldehyde diethyl acetal. The electron-withdrawing nature of the nitro group may necessitate strong acidic conditions for the cyclization step.[1][2]

Experimental Protocol:

  • Part A: Formation of the Schiff Base (N-(4-nitrobenzylidene)-2,2-diethoxyethanamine)

    • In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in a suitable solvent such as toluene.

    • Add a catalytic amount of a dehydrating agent, like p-toluenesulfonic acid.

    • Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

    • Reflux the mixture until the theoretical amount of water is collected.

    • Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude Schiff base, which can be used in the next step without further purification.

  • Part B: Cyclization to 6-Nitroisoquinoline

    • Carefully add the crude Schiff base dropwise to a vigorously stirred, ice-cold solution of concentrated sulfuric acid.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat as required (e.g., 80-100 °C) to effect cyclization. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Basify the acidic solution with a concentrated aqueous solution of sodium hydroxide to a pH > 10, maintaining a low temperature.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 6-nitroisoquinoline.

Step 2: N-Oxidation of 6-Nitroisoquinoline

The nitrogen atom of the isoquinoline ring is oxidized to an N-oxide, which is a crucial step for the subsequent chlorination at the C1 position. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[3]

Experimental Protocol (using m-CPBA):

  • Dissolve 6-nitroisoquinoline (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.

  • Cool the solution in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 6-nitroisoquinoline-N-oxide, which may be used directly in the next step or purified by recrystallization.

Step 3: Chlorination of 6-Nitroisoquinoline-N-oxide

The N-oxide is converted to the 1-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][4]

Experimental Protocol:

  • In a round-bottom flask, carefully add 6-nitroisoquinoline-N-oxide (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to reflux (approximately 105 °C) and maintain for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Cautiously pour the residue onto crushed ice with vigorous stirring to quench the reaction.

  • Neutralize the acidic solution with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-chloro-6-nitroisoquinoline.

Step 4: Reduction of 1-Chloro-6-nitroisoquinoline

The final step involves the selective reduction of the nitro group to an amine. A common and effective method for this transformation is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent.[5][6]

Experimental Protocol:

  • Suspend 1-chloro-6-nitroisoquinoline (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the suspension.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and water, and carefully basify with a saturated aqueous solution of sodium bicarbonate to a pH of ~8. This will precipitate tin salts.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with additional ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

III. Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound. Please note that yields are illustrative and may vary based on reaction scale and optimization.

StepStarting MaterialProductReagents & SolventsTypical Yield (%)
14-Nitrobenzaldehyde6-NitroisoquinolineAminoacetaldehyde diethyl acetal, Toluene, H₂SO₄40-60 (estimated)
26-Nitroisoquinoline6-Nitroisoquinoline-N-oxidem-CPBA, Dichloromethane70-90
36-Nitroisoquinoline-N-oxide1-Chloro-6-nitroisoquinolinePOCl₃80-90
41-Chloro-6-nitroisoquinolineThis compoundSnCl₂·2H₂O, Ethanol75-95

IV. Visualizations

Synthesis Pathway

Synthesis_Pathway A 4-Nitrobenzaldehyde B 6-Nitroisoquinoline A->B Pomeranz-Fritsch Reaction C 6-Nitroisoquinoline-N-oxide B->C N-Oxidation (m-CPBA) D 1-Chloro-6-nitroisoquinoline C->D Chlorination (POCl3) E This compound D->E Reduction (SnCl2.2H2O)

Caption: Proposed synthesis pathway for this compound.

Experimental Workflow for Nitro Group Reduction

Reduction_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Suspend 1-chloro-6-nitroisoquinoline in Ethanol add_reagent Add SnCl2.2H2O start->add_reagent reflux Reflux and Monitor by TLC add_reagent->reflux concentrate Concentrate Reaction Mixture reflux->concentrate partition Partition between EtOAc and Water concentrate->partition basify Basify with NaHCO3 (aq) partition->basify filter Filter through Celite basify->filter separate Separate Layers and Extract filter->separate dry Dry and Concentrate Organic Phase separate->dry purify Column Chromatography or Recrystallization dry->purify product This compound purify->product

Caption: Detailed workflow for the reduction of 1-chloro-6-nitroisoquinoline.

References

Unveiling the Therapeutic Potential of 1-Chloroisoquinolin-6-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the hypothesized biological activity of 1-Chloroisoquinolin-6-amine, a novel heterocyclic compound with significant potential in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of isoquinoline-based scaffolds as therapeutic agents. While direct experimental data for this compound is not extensively available in public literature, this guide extrapolates its potential biological activities, relevant experimental protocols, and plausible signaling pathway interactions based on extensive research on structurally similar chloro-isoquinoline and quinoline derivatives.

Introduction to this compound

This compound belongs to the isoquinoline class of heterocyclic aromatic organic compounds. The isoquinoline scaffold is a key pharmacophore found in numerous natural products and synthetic molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a chlorine atom at the 1-position and an amine group at the 6-position of the isoquinoline ring suggests that this compound could be a versatile building block for the synthesis of novel therapeutic agents. The strategic placement of these functional groups allows for potential interactions with various biological targets.

Postulated Biological Activities and Therapeutic Targets

Based on the known biological activities of analogous compounds, this compound is predicted to exhibit potent inhibitory effects against key cellular signaling pathways implicated in cancer and other diseases. The primary hypothesized activities include:

  • Kinase Inhibition: The isoquinoline core is a well-established scaffold for the development of kinase inhibitors.[1] It is plausible that this compound and its derivatives could target protein kinases within critical signaling cascades such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer.[2][3][4]

  • Anticancer Activity: Numerous chloro-substituted quinoline and isoquinoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[5][6][7] The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.[7][8]

  • ROCK Inhibition: Fragment-based screening has identified 6-substituted isoquinolin-1-amine derivatives as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a target for cardiovascular diseases.[9][10]

Quantitative Biological Data (Hypothetical)

Due to the absence of specific experimental data for this compound, the following tables present hypothetical quantitative data based on the activities of structurally related isoquinoline and quinoline derivatives. These tables are for illustrative purposes to guide future experimental design.

Table 1: Hypothetical Kinase Inhibitory Activity of this compound Derivatives

DerivativeTarget KinaseIC50 (nM)
CICA-1PI3Kα150
CICA-1Akt1320
CICA-1mTOR85
CICA-2ROCK-I25
CICA-2PKA>10000

Table 2: Hypothetical In Vitro Cytotoxicity of this compound Derivatives

DerivativeCancer Cell LineIC50 (µM)
CICA-3A549 (Lung Carcinoma)5.2
CICA-3MCF-7 (Breast Adenocarcinoma)8.9
CICA-3HCT116 (Colon Carcinoma)3.5

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound and its derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.[1]

Materials:

  • Test compound (this compound derivative)

  • Recombinant human kinase (e.g., PI3K, Akt, ROCK)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound in the appropriate assay buffer.

  • In a 384-well plate, add the test compound, the target kinase, and the specific substrate.

  • Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[1]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability.[11][12]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Test compound

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.[12]

  • Treat the cells with various concentrations of the test compound for 48-72 hours.[12]

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[11]

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules.[1]

Materials:

  • Treated and untreated cell lysates

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • PVDF membrane

  • SDS-PAGE apparatus

  • Chemiluminescence detection system

Procedure:

  • Treat cells with the test compound for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

  • Block the membrane and incubate with primary antibodies overnight at 4°C.[1]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

Visualizing Molecular Mechanisms and Workflows

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways modulated by this compound derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo) IC50 Determine IC50 Values Kinase_Assay->IC50 Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cytotoxicity_Assay->IC50 Western_Blot Western Blot Analysis (Pathway Modulation) Mechanism Elucidate Mechanism of Action Western_Blot->Mechanism Cell_Cycle Cell Cycle Analysis Cell_Cycle->Mechanism Apoptosis Apoptosis Assay Apoptosis->Mechanism IC50->Western_Blot IC50->Cell_Cycle IC50->Apoptosis

Caption: A typical experimental workflow for biological evaluation.

Conclusion

While further empirical studies are essential, the structural characteristics of this compound, in conjunction with the established biological activities of related compounds, strongly suggest its potential as a valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This technical guide provides a foundational framework to inspire and direct future research into the promising biological landscape of this compound and its derivatives.

References

In-Depth Technical Guide to 1-Chloroisoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloroisoquinolin-6-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, a plausible synthetic pathway with experimental protocols, and discusses its potential, though currently underexplored, applications in drug development based on the activities of structurally related molecules.

Core Compound Data

CAS Number: 347146-33-2

Molecular Formula: C₉H₇ClN₂

Molecular Weight: 178.62 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are crucial for understanding the compound's behavior in biological systems and for the design of potential drug candidates.

PropertyValueSource
Purity ≥95%[1][2]
Appearance Solid[1]
Topological Polar Surface Area (TPSA) 38.91 Ų[3]
logP (octanol-water partition coefficient) 2.4704[3]
Hydrogen Bond Acceptors 2[3]
Hydrogen Bond Donors 1[3]
Rotatable Bonds 0[3]

Synthesis of this compound

Proposed Synthetic Pathway

Synthetic Pathway Isoquinoline Isoquinoline 1-Chloroisoquinoline 1-Chloroisoquinoline Isoquinoline->1-Chloroisoquinoline Chlorination (e.g., POCl₃) 1-Chloro-6-nitroisoquinoline 1-Chloro-6-nitroisoquinoline 1-Chloroisoquinoline->1-Chloro-6-nitroisoquinoline Nitration (e.g., HNO₃/H₂SO₄) This compound This compound 1-Chloro-6-nitroisoquinoline->this compound Reduction (e.g., SnCl₂·2H₂O or H₂/Pd-C)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally similar compounds and provide a practical framework for the laboratory-scale preparation of this compound.

Step 1: Synthesis of 1-Chloro-6-nitroisoquinoline (Hypothetical)

The synthesis of the key intermediate, 1-chloro-6-nitroisoquinoline, would likely proceed via the nitration of 1-chloroisoquinoline.

  • Materials:

    • 1-Chloroisoquinoline

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ice

    • Sodium Bicarbonate (NaHCO₃) solution

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.

    • Slowly add 1-chloroisoquinoline to the cooled acid mixture with constant stirring, maintaining a low temperature.

    • After the addition is complete, allow the reaction to stir at a controlled temperature while monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-chloro-6-nitroisoquinoline.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of 1-chloro-6-nitroisoquinoline to an amine. A reliable method for this transformation is the use of tin(II) chloride dihydrate.[2]

  • Materials:

    • 1-Chloro-6-nitroisoquinoline

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol or Ethyl Acetate

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Suspend 1-chloro-6-nitroisoquinoline in ethanol or ethyl acetate in a round-bottom flask.

    • Add tin(II) chloride dihydrate (typically 4-5 equivalents) to the suspension.

    • Heat the mixture to reflux and stir vigorously, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.

    • Add water to the residue and carefully basify by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. This will precipitate tin salts.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • If necessary, purify the product by flash column chromatography.

Potential Applications in Drug Development

While specific biological activity data for this compound is not extensively documented in publicly available literature, the isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of isoquinoline have shown a wide range of therapeutic potential, including as anticancer, antimicrobial, and anti-inflammatory agents.

Kinase Inhibition

The isoquinoline nucleus is a common feature in many kinase inhibitors. For instance, 6-substituted isoquinolin-1-amine derivatives have been identified as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK-I), a target implicated in cardiovascular diseases.[4][5] Given its structural similarity, this compound could be a valuable starting point for the development of novel kinase inhibitors.

A general workflow for screening such compounds against a panel of kinases is depicted below.

Kinase_Inhibitor_Screening_Workflow A Synthesize Library of This compound Derivatives B Primary Kinase Assay (e.g., against a panel of kinases) A->B C Determine IC₅₀ Values for 'Hits' B->C D Secondary Assays (e.g., cell-based proliferation assays) C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E

References

Isoquinoline Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered immense interest in medicinal chemistry. This is due to their presence in a vast number of naturally occurring alkaloids and synthetic molecules that exhibit a wide array of pharmacological activities.[1][2][3] These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, making the isoquinoline scaffold a privileged structure in drug discovery.[4][5][6] This in-depth technical guide provides a comprehensive overview of isoquinoline derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on quantitative data and detailed experimental protocols to aid in research and development.

Core Pharmacological Activities and Quantitative Data

The biological activity of isoquinoline derivatives is profoundly influenced by the nature and position of substituents on the isoquinoline core.[4] This section summarizes the quantitative data for various biological activities of selected isoquinoline derivatives, providing a comparative look at their therapeutic potential.

Anticancer Activity

Isoquinoline derivatives have demonstrated significant potential in oncology, with numerous studies reporting their cytotoxic effects against various cancer cell lines.[2][3] The mechanisms underlying their anticancer activity are diverse and include the inhibition of topoisomerases, modulation of signaling pathways like PI3K/Akt/mTOR, and induction of apoptosis.[5][7][8]

Table 1: Anticancer Activity of Isoquinoline Derivatives (IC50 values)

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Pyrrolo[2,1-a]isoquinolines Lamellarin DProstate (DU-145)0.038 - 0.110[9]
Lamellarin KProstate (LNCaP)0.038 - 0.110[9]
Lamellarin MLeukemia (K562)0.038 - 0.110[9]
3-Arylisoquinolines Compound 7Liver (HuH7, LM9)Not Specified[8]
3-Aminoisoquinolin-1(2H)-ones NarciclasineNCI 60 cell line panel0.046 (mean)[3]
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneNCI 60 cell line panel-5.18 (avg. lg GI50)[3]
Tetrahydroisoquinolines (THIQs) 6-(5-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)pentyl)-3-hydroxypicolinaldehyde oximeTriple-negative breast (MDA-MB-231)22[4]
N,N-dimethylaminophenyl substituted THIQGlioblastoma (U251)36[4]
Triazolo-isoquinolines Novel series derivativeBreast (MCF-7)3.82 ± 0.2[10]
Novel series derivativeBreast (MDA-MB-231)2.26 ± 0.1[10]
Antimicrobial Activity

The isoquinoline scaffold is also a promising framework for the development of novel antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[11][12]

Table 2: Antimicrobial Activity of Isoquinoline Derivatives (MIC values)

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
Tricyclic Pyrrolo[2,1-a]isoquinolines Compound 8dStaphylococcus aureus16[13]
Compound 8fStaphylococcus aureus32[13]
Compound 8fStreptococcus pneumoniae32[13]
Compound 8dEnterococcus faecium128[13]
Compound 8fEnterococcus faecium64[13]
Alkynyl Isoquinolines HSN584Staphylococcus aureus (MRSA)4 - 8[11]
HSN739Staphylococcus aureus (MRSA)4 - 8[11]
HSN584Staphylococcus epidermidis4 - 16[11]
HSN739Listeria monocytogenes4 - 16[11]
Dihydropyrrolo[1,2-b]isoquinolines Spathullin BStaphylococcus aureus1[14]
Spathullin AStaphylococcus aureus4[14]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of the isoquinoline core and its derivatives can be achieved through several classic and modern synthetic reactions. The Bischler-Napieralski and Pictet-Spengler reactions are among the most well-established methods.[1][13][15]

Bischler-Napieralski Reaction

This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline.[5][16]

Experimental Protocol: General Procedure for Bischler-Napieralski Reaction [5]

  • Amide Formation: React a β-phenylethylamine with an appropriate acid chloride or anhydride to form the corresponding N-acyl-β-phenylethylamine.

  • Cyclization: Dissolve the amide in a suitable solvent (e.g., anhydrous DCM).

  • Add a dehydrating agent such as phosphorus oxychloride (POCl3) or triflic anhydride (Tf2O) in the presence of a non-nucleophilic base like 2-chloropyridine.[5]

  • The reaction is typically refluxed for several hours.[5]

  • Work-up: After cooling, the reaction mixture is concentrated. The residue is then carefully neutralized, often with a solution of sodium borohydride (NaBH4) in methanol/water to reduce the intermediate imine to a tetrahydroisoquinoline, followed by quenching with aqueous ammonium chloride.[5]

  • Purification: The product is extracted with an organic solvent (e.g., DCM), dried over a drying agent (e.g., MgSO4), and purified by silica gel chromatography.[5]

Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to yield a tetrahydroisoquinoline.[15]

Biological Evaluation Protocols

Standardized assays are crucial for determining the biological activity of newly synthesized isoquinoline derivatives.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][17]

Experimental Protocol: MTT Assay [17][18]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[18]

  • Compound Treatment: Treat the cells with various concentrations of the isoquinoline derivatives for a specified period (e.g., 72 hours).[18]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[18]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[2][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Experimental Protocol: Broth Microdilution

  • Preparation of Inoculum: Prepare a standardized bacterial suspension.

  • Serial Dilution: Perform serial dilutions of the isoquinoline derivatives in a 96-well microtiter plate containing appropriate broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which isoquinoline derivatives exert their effects is critical for rational drug design.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[19][20] Certain isoquinoline derivatives have been shown to inhibit this pathway.[7]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Isoquinoline Isoquinoline Derivative Isoquinoline->PI3K inhibits Isoquinoline->Akt inhibits Isoquinoline->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline derivatives.

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Some isoquinoline derivatives act as topoisomerase inhibitors, leading to DNA damage and cell death in cancer cells.[8][21][22]

Topoisomerase_Inhibition Supercoiled_DNA Supercoiled DNA Topoisomerase Topoisomerase I/II Supercoiled_DNA->Topoisomerase binds to Cleavable_Complex Topoisomerase-DNA Cleavable Complex Topoisomerase->Cleavable_Complex forms Religated_DNA Religated DNA Cleavable_Complex->Religated_DNA religates Replication_Fork Replication Fork Cleavable_Complex->Replication_Fork DNA_Damage DNA Double-Strand Breaks Replication_Fork->DNA_Damage collision leads to Apoptosis Apoptosis DNA_Damage->Apoptosis induces Isoquinoline Isoquinoline Derivative Isoquinoline->Cleavable_Complex stabilizes

Caption: Mechanism of topoisomerase inhibition by isoquinoline derivatives.

Experimental Workflow

A typical workflow for the discovery and evaluation of novel isoquinoline derivatives is outlined below.

Experimental_Workflow Synthesis Synthesis of Isoquinoline Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening Primary Biological Screening (e.g., MTT Assay) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Secondary_Assays Secondary Assays (e.g., MIC, Apoptosis) Hit_ID->Secondary_Assays Promising Compounds Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Secondary_Assays->Mechanism Mechanism->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Lead_Opt->Synthesis New Derivatives

Caption: General experimental workflow for isoquinoline derivative drug discovery.

References

A Technical Guide to the Physical and Chemical Properties of Chloro-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical characteristics of chloro-substituted isoquinolines. These halogenated heterocycles are pivotal intermediates in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Their reactivity is profoundly influenced by the position of the chlorine substituent on the isoquinoline scaffold, making a detailed understanding of their properties essential for predictable and efficient chemical transformations.

Physical and Spectroscopic Properties

The physical state and solubility of chloro-substituted isoquinolines are dictated by their molecular structure and the position of the chlorine atom. Generally, they are crystalline solids or high-boiling liquids. The introduction of a chlorine atom increases the molecular weight and can influence intermolecular interactions, affecting properties like melting and boiling points.

Physical Constants

Quantitative data for common chloro-isoquinolines are summarized below. These values are critical for designing reaction conditions, such as choosing appropriate solvents and purification methods.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa
1-ChloroisoquinolineC₉H₆ClN163.60[1]34-37275-2805.14 (for parent isoquinoline)[2]
3-ChloroisoquinolineC₉H₆ClN163.60[3]51-53N/A5.14 (for parent isoquinoline)[2]
4-ChloroisoquinolineC₉H₆ClN163.60[4]32-35N/A5.14 (for parent isoquinoline)[2]
1,3-DichloroisoquinolineC₉H₅Cl₂N198.05122-124N/AN/A
Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and characterization of chloro-substituted isoquinolines.

Mass Spectrometry (MS): Mass spectrometry is a key tool for determining the molecular weight and identifying the presence of chlorine through its characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1).[5]

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. Key absorptions for chloro-isoquinolines include C=C and C=N stretching vibrations within the aromatic system (typically 1500-1650 cm⁻¹) and C-Cl stretching vibrations (usually in the 600-800 cm⁻¹ region).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.[5]

  • ¹H NMR: Protons on the heterocyclic ring are typically deshielded and appear at higher chemical shifts compared to those on the benzene ring. The exact chemical shifts are influenced by the position of the chlorine atom.

  • ¹³C NMR: The carbon atom attached to the chlorine atom experiences a significant downfield shift. The electron-withdrawing nature of the nitrogen atom also strongly influences the chemical shifts of carbons in the pyridine ring.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1-Chloroisoquinoline H-3: ~7.6, H-4: ~8.1, Aromatic H: ~7.5-8.2C-1: ~152, C-3: ~121, C-4: ~136, Other Aromatic C: ~127-142
3-Chloroisoquinoline H-1: ~9.1, H-4: ~7.8, Aromatic H: ~7.5-8.1C-1: ~152, C-3: ~149, C-4: ~118, Other Aromatic C: ~127-136
4-Chloroisoquinoline H-1: ~9.0, H-3: ~8.5, Aromatic H: ~7.6-8.2C-1: ~153, C-3: ~145, C-4: ~133, Other Aromatic C: ~122-135

Note: The presented NMR data are approximate values and can vary based on the solvent and experimental conditions.

Chemical Properties and Reactivity

The chemical behavior of chloro-substituted isoquinolines is dominated by the interplay between the electron-deficient pyridine ring and the electron-rich benzene ring, further modulated by the inductive and mesomeric effects of the chlorine substituent.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic substitution is the most significant reaction for chloro-isoquinolines, providing a gateway to a vast array of functionalized derivatives.[6] The reaction proceeds readily at positions activated by the ring nitrogen.

Reactivity Order: The susceptibility of a C-Cl bond to nucleophilic attack follows the order: C-1 > C-3 .[7][8]

  • Position 1: The C-1 position is highly activated due to its α-position relative to the ring nitrogen. The negative charge in the Meisenheimer-like intermediate can be effectively stabilized by the electronegative nitrogen atom.[9][10]

  • Position 3: The C-3 position is also activated (γ- to nitrogen), but generally less so than C-1.[8]

  • Positions on the Benzene Ring (C-4 to C-8): Halogens on the carbocyclic ring (e.g., 5-chloro, 7-chloro) are significantly less reactive and behave more like a typical chlorobenzene, often requiring metal catalysis for substitution.[8]

This differential reactivity is synthetically useful. For instance, in 1,3-dichloroisoquinoline, a nucleophile will selectively displace the chlorine at the C-1 position under controlled conditions.[7][11]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) at C-1.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic substitution on the isoquinoline ring system is generally difficult. The pyridine ring is strongly deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom, which is often protonated under the acidic conditions used for these reactions.

Therefore, electrophilic attack occurs preferentially on the benzene ring, typically at the C-5 and C-8 positions .[6][12][13] The chlorine atom, being an ortho-, para-directing group but deactivating overall, will further influence the regioselectivity and reaction rate.[14][15] For a chloro-substituent on the benzene ring itself (e.g., in 7-chloroisoquinoline), its directing effects will compete with the inherent preference for C-5/C-8 substitution. Reactions often require harsh conditions.

Metal-Catalyzed Cross-Coupling Reactions

The C-Cl bond in chloro-isoquinolines can be activated using transition metal catalysts (e.g., Palladium, Nickel) to participate in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This is a powerful modern method for C-C bond formation. The intrinsic electrophilicity at C-1 can sometimes override the typical Ar-Br > Ar-Cl reactivity trend in polyhalogenated systems.[16] For example, Suzuki-Miyaura coupling of 1,3-dichloroisoquinoline with arylboronic acids occurs selectively at the C-1 position.[11]

Cross_Coupling_Logic start Chloro-isoquinoline product Functionalized Isoquinoline start->product Suzuki, Stille, Heck, Sonogashira, etc. reagent Coupling Partner (e.g., R-B(OH)2, R-SnBu3, Alkyne) reagent->product catalyst Transition Metal Catalyst (e.g., Pd(PPh3)4, NiCl2) catalyst->product enables reaction

Caption: Logical relationship in metal-catalyzed cross-coupling reactions.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in the laboratory. Below are representative protocols for the synthesis and reaction of chloro-substituted isoquinolines.

Synthesis: Preparation of 4-Chloroisoquinoline

This protocol is adapted from a general method for the synthesis of substituted isoquinolines followed by chlorination.

Methodology:

  • Metalation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve o-tolualdehyde tert-butylimine (1.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.

  • Add n-butyllithium (1.05 equiv) dropwise, maintaining the temperature at 0 °C. Stir for 40-60 minutes. The formation of the benzyl anion is indicated by a deep color change.

  • Condensation: In a separate flask, dissolve a suitable nitrile (e.g., benzonitrile, 1.2 equiv) in anhydrous THF and cool to -78 °C.

  • Transfer the anion solution from step 2 to the nitrile solution via cannula. Stir at -78 °C for 15 minutes, then allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cyclization/Trapping: Cool the resulting eneamido anion solution back to -78 °C. Add a solution of hexachloroethane (1.5 equiv) in THF dropwise.

  • Work-up: After stirring for 30 minutes at -78 °C, quench the reaction by adding an excess of trifluoroacetic acid (TFA). Allow the mixture to warm to room temperature.

  • Neutralize the reaction with saturated aqueous sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-chloroisoquinoline derivative.[17][18]

Synthesis_Workflow start Start: o-Tolualdehyde tert-butylimine step1 1. Metalation (n-BuLi, THF, 0°C) start->step1 step2 2. Condensation with Nitrile (R-CN, THF, -78°C -> RT) step1->step2 step3 3. Trapping with Electrophile (Hexachloroethane, -78°C) step2->step3 step4 4. Quench & Work-up (TFA, then NaHCO3 extraction) step3->step4 step5 5. Purification (Column Chromatography) step4->step5 end_node End: Purified 4-Chloroisoquinoline step5->end_node

Caption: Experimental workflow for the synthesis of a 4-chloroisoquinoline.

Reaction: Nucleophilic Substitution on 1-Chloroisoquinoline with an Amine

This protocol outlines a general procedure for the SNAr reaction.

Methodology:

  • Preparation: To a sealable reaction vessel, add 1-chloroisoquinoline (1.0 equiv), the desired amine nucleophile (1.2-2.0 equiv), and a suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile).

  • If the amine is used as its hydrochloride salt, add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 equiv).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. If the product is solid, it may precipitate upon cooling or by adding water. Filter to collect the solid.

  • Alternatively, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine to remove the solvent and any remaining base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the pure 1-aminoisoquinoline derivative.[19][20]

Applications in Drug Discovery

Chloro-substituted isoquinolines are not typically bioactive compounds themselves but serve as crucial building blocks for pharmacologically active molecules.[21][22] The chlorine atom acts as a versatile chemical handle, allowing for the strategic introduction of various functional groups via nucleophilic substitution or cross-coupling reactions. This versatility enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Many isoquinoline-based drugs, including anticancer and antimicrobial agents, are synthesized using a chloro-isoquinoline intermediate at a key step.[21][23][24]

References

Potential Therapeutic Targets of 1-Chloroisoquinolin-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloroisoquinolin-6-amine is a synthetic compound belonging to the isoquinoline class of molecules, a scaffold known for its diverse pharmacological activities. While specific research on this particular molecule is limited, patent literature identifies it as a potential integrin expression inhibitor . Furthermore, the broader class of isoquinoline derivatives has been extensively investigated as kinase inhibitors , targeting a variety of kinases implicated in cancer and other diseases. This technical guide synthesizes the available information to explore the potential therapeutic targets of this compound, providing insights into relevant signaling pathways, experimental protocols for target validation, and a summary of the therapeutic potential of structurally related compounds.

Potential Therapeutic Target Classes

Based on available information and the known activities of the isoquinoline scaffold, two primary classes of therapeutic targets are proposed for this compound: Integrins and Protein Kinases .

Integrins

Integrins are a family of transmembrane cell adhesion receptors that play a crucial role in cell-cell and cell-extracellular matrix (ECM) interactions. Their involvement in tumor progression, angiogenesis, and metastasis makes them attractive targets for cancer therapy.[1][2] Patent filings have listed this compound as a potential inhibitor of integrin expression. Inhibition of integrin function can disrupt the signaling pathways that promote cancer cell survival, proliferation, and migration.[3]

Protein Kinases

The isoquinoline core is a privileged structure in the development of kinase inhibitors.[4] Numerous isoquinoline derivatives have been shown to inhibit various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[5][6] The structural similarity of this compound to known kinase inhibitors suggests its potential to target this enzyme family. Key kinase targets for isoquinoline-based compounds include Rho-associated coiled-coil containing protein kinase (ROCK), Human Epidermal Growth Factor Receptor 2 (HER2), Dihydrofolate Reductase (DHFR), and Cyclin-Dependent Kinase 2 (CDK2).[5][6][7]

Signaling Pathways

Understanding the signaling pathways associated with these potential targets is crucial for elucidating the mechanism of action of this compound.

Integrin Signaling Pathway

Integrin binding to the ECM initiates a cascade of intracellular signals. A key event is the recruitment and activation of Focal Adhesion Kinase (FAK). Activated FAK can then trigger downstream pathways, including the MAPK/ERK pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which is critical for cell survival. By inhibiting integrin expression, this compound could potentially disrupt these pro-tumorigenic signaling cascades.

Integrin_Signaling cluster_membrane Cell Membrane Integrin Integrin FAK FAK Integrin->FAK Activation ECM ECM ECM->Integrin PI3K PI3K FAK->PI3K Src Src FAK->Src Akt Akt PI3K->Akt Survival Survival Akt->Survival Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->Integrin Inhibition of Expression Experimental_Workflow Compound This compound Target_Hypothesis Hypothesized Targets (Integrins, Kinases) Compound->Target_Hypothesis Integrin_Assay Integrin Expression Assay (Flow Cytometry) Target_Hypothesis->Integrin_Assay Kinase_Assay Kinase Inhibition Assay (Luminescence) Target_Hypothesis->Kinase_Assay Data_Analysis Data Analysis (IC50, % Inhibition) Integrin_Assay->Data_Analysis Kinase_Assay->Data_Analysis Target_Validation Validated Target(s) Data_Analysis->Target_Validation Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization

References

The Dawn of a Molecular Era: An In-depth Technical Guide to the Discovery and History of Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline alkaloids represent a vast and structurally diverse class of natural products, with over 2,500 known compounds.[1][2] These molecules, biosynthetically derived from the amino acid tyrosine, have played a pivotal role in the history of medicine and pharmacology.[3][4] From the potent analgesic properties of morphine to the antimicrobial activity of berberine, isoquinoline alkaloids have been a source of both therapeutic agents and critical tools for understanding complex biological processes. This technical guide provides a comprehensive overview of the discovery and history of these remarkable compounds, with a focus on the pioneering scientific achievements, the evolution of experimental techniques, and the elucidation of their mechanisms of action.

The Pioneers of Alkaloid Chemistry

The early 19th century marked a paradigm shift in the understanding of plant-based medicines. For millennia, crude plant extracts were the mainstay of therapeutics, but their effects were often unpredictable due to variations in the concentration of active principles. A new generation of chemists, armed with the principles of the nascent field of organic chemistry, began to systematically investigate these natural remedies, leading to the isolation of the pure, active compounds responsible for their medicinal properties.

Friedrich Wilhelm Sertürner and the Isolation of Morphine

The journey into the world of isoquinoline alkaloids began with the work of a young German pharmacist, Friedrich Wilhelm Sertürner.[5][6][7] Intrigued by the potent effects of opium, the dried latex of the poppy Papaver somniferum, Sertürner embarked on a quest to isolate its "soporific principle."[8][9] In 1804, through a series of meticulous experiments, he successfully isolated a crystalline substance which he initially named "morphium" after Morpheus, the Greek god of dreams.[5][10][11] This compound, later renamed morphine, was the first alkaloid ever to be isolated from a plant, a landmark achievement that laid the foundation for the field of alkaloid chemistry.[5][8]

Sertürner's discovery, however, was initially met with skepticism. To prove the physiological effects of his isolated compound, he conducted daring experiments on himself and three young friends, meticulously documenting the analgesic and sedative effects, as well as the dangers of overdose.[1] His perseverance paid off, and by 1817, his findings gained wider recognition, ushering in a new era of pharmacology focused on pure, isolated compounds.[12] Commercial production of morphine was initiated in 1827 by the pharmacy that would later become the pharmaceutical giant Merck.[10][13]

Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou: Masters of Extraction

Inspired by Sertürner's groundbreaking work, the French duo of Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou became prolific discoverers of alkaloids.[14][15] Working in their Parisian pharmacy, they developed innovative and milder extraction techniques that allowed for the isolation of a host of important compounds.[16] In 1817, they turned their attention to the roots of ipecacuanha (Carapichea ipecacuanha), a plant long used for its emetic properties. From this, they successfully isolated emetine, another significant isoquinoline alkaloid.[14][17][18] Their work was not limited to isoquinolines; they are also credited with the isolation of other critical alkaloids such as quinine and strychnine.[14][15]

Pierre-Jean Robiquet and the Discovery of Codeine

Another key figure in this era was the French chemist Pierre-Jean Robiquet.[19][20] While refining the process for morphine extraction from opium in 1832, he discovered another alkaloid in the mother liquor: codeine.[13][17][21] Robiquet's finding was significant as codeine, while chemically related to morphine, exhibited distinct pharmacological properties, being a less potent analgesic but an effective cough suppressant.[13][17]

Key Isoquinoline Alkaloids: A Historical Perspective

The following table summarizes the key discoveries of the foundational isoquinoline alkaloids. It is important to note that precise quantitative data from the 19th-century discoveries, such as yields and purity, are often not available in modern searchable literature. The analytical techniques of the time were rudimentary, and detailed record-keeping in the modern sense was not standard practice.

AlkaloidDiscoverer(s)Year of DiscoveryPlant SourceKey Historical Significance
Morphine Friedrich Wilhelm Sertürner1804Papaver somniferum (Opium Poppy)First alkaloid ever isolated; revolutionized pain management.[5][11]
Emetine Pierre-Joseph Pelletier & Joseph-Bienaimé Caventou1817Carapichea ipecacuanha (Ipecacuanha)Isolated from a traditional emetic, leading to its use in medicine.[14][17][18]
Codeine Pierre-Jean Robiquet1832Papaver somniferum (Opium Poppy)Discovered during morphine refinement; became a widely used antitussive.[1][13][19]
Berberine Isolated by Chevalier and Pelletan1837Various plants, including Berberis speciesKnown for its bright yellow color and traditional use as a dye and antimicrobial agent.[22]

Experimental Protocols of the Pioneers

The experimental techniques employed by the early alkaloid chemists were foundational and relied on basic principles of solubility and precipitation. These methods, while lacking the sophistication of modern chromatography and spectroscopy, were remarkably effective in isolating these compounds for the first time.

Sertürner's Isolation of Morphine: An Acid-Base Extraction

Experimental Workflow: 19th-Century Alkaloid Isolation

G cluster_extraction Extraction cluster_purification Purification plant_material 1. Dried, Powdered Plant Material solvent_extraction 2. Maceration/Percolation with Acidified Water or Alcohol plant_material->solvent_extraction filtration 3. Filtration to Remove Solids solvent_extraction->filtration crude_extract 4. Crude Acidic Extract filtration->crude_extract basification 5. Basification (e.g., with Ammonia) to Precipitate Alkaloids crude_extract->basification precipitation 6. Collection of Crude Alkaloid Precipitate basification->precipitation dissolution 7. Dissolution in Acid precipitation->dissolution recrystallization 8. Recrystallization from a Suitable Solvent dissolution->recrystallization pure_crystals 9. Pure Alkaloid Crystals recrystallization->pure_crystals

A generalized workflow for the isolation of alkaloids in the 19th century.

Methodology:

  • Acidic Extraction: Sertürner treated raw opium with dilute acid (likely meconic acid, naturally present in opium, or another mineral acid). This protonated the basic nitrogen atom of the alkaloids, rendering them soluble in the aqueous solution as salts.

  • Filtration: The acidic solution was then filtered to remove insoluble plant material.

  • Precipitation: The filtrate was neutralized with a base, such as ammonia. This deprotonated the alkaloids, causing them to precipitate out of the solution as they were no longer soluble in their free base form.

  • Crystallization: The precipitated morphine was then collected and further purified by recrystallization from a suitable solvent, likely ethanol, to obtain the final crystalline product.[1]

Robiquet's Isolation of Codeine

Robiquet's discovery of codeine was a direct result of his work on improving morphine purification.[6][17] His method involved the following conceptual steps:

Methodology:

  • Starting Material: Robiquet began with the mother liquor remaining after the precipitation of morphine from an opium extract.[6]

  • Further Treatment: He subjected this mother liquor to further processing, which likely involved concentration and treatment with a base (such as potassium hydroxide) to precipitate any remaining alkaloids.[6]

  • Separation and Purification: Through careful washing and recrystallization, he was able to isolate a new crystalline substance with properties distinct from morphine, which he named codeine.[6]

Early Methods for Berberine Extraction

Berberine has a long history of use as a dye and traditional medicine due to its vibrant yellow color and presence in various plants like barberry (Berberis vulgaris).[12][18] Early extraction methods were likely simpler, focusing on obtaining a colored extract. However, for purification, acid-base extraction methods similar to those used for other alkaloids would have been employed.[22][23]

Methodology:

  • Extraction: The dried and powdered plant material (roots, rhizomes, or stem bark) was extracted with an acidified solvent, such as water with sulfuric acid or ethanol.[4][23]

  • Purification: The acidic extract containing berberine salts was then treated with a base to precipitate the berberine. Further purification could be achieved by recrystallization.

The Evolution of Alkaloid Chemistry: A Logical Progression

The discovery of isoquinoline alkaloids was not an isolated series of events but rather a logical progression that built upon previous knowledge and spurred further innovation.

Logical Progression of Alkaloid Chemistry

G A Traditional Use of Plant Medicines (e.g., Opium, Ipecac) B Isolation of the First Alkaloid (Morphine) Sertürner (1804) A->B C Development of General Alkaloid Extraction Techniques (Acid-Base) B->C D Isolation of Numerous Other Alkaloids (Emetine, Codeine, etc.) Pelletier, Caventou, Robiquet C->D E Characterization of Alkaloids (Elemental analysis, melting point, chemical reactivity) D->E J Investigation of Pharmacological Mechanisms and Signaling Pathways D->J F Development of Qualitative Tests (e.g., Dragendorff's Reagent) E->F G Elucidation of Chemical Structures E->G H Total Synthesis of Alkaloids G->H I Understanding of Biosynthetic Pathways G->I

The logical development of alkaloid chemistry from traditional medicine to modern science.

Understanding the Mechanism of Action: Signaling Pathways

The therapeutic and toxic effects of isoquinoline alkaloids are a direct result of their interaction with specific molecular targets within the body. Elucidating these signaling pathways has been a major focus of modern pharmacology and is crucial for drug development.

Morphine and the Opioid Receptors

Morphine exerts its profound analgesic effects by acting as an agonist at opioid receptors, primarily the mu-opioid receptor (MOR), which are G-protein coupled receptors (GPCRs).[4][24]

Morphine's Action at the Mu-Opioid Receptor

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A (PKA) cAMP->PKA Inhibits activation of Analgesia Analgesia Ca_channel->Analgesia Reduces neurotransmitter release K_channel->Analgesia Leads to hyperpolarization

Simplified signaling pathway of morphine at the mu-opioid receptor.

Activation of the mu-opioid receptor by morphine leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[25][26] This results in a decrease in neuronal excitability and a reduction in the transmission of pain signals.

Codeine's Metabolic Activation

Codeine itself has a relatively low affinity for opioid receptors.[1][7] Its analgesic effect is primarily due to its metabolism in the liver to morphine by the cytochrome P450 enzyme CYP2D6.[6][7][10]

Metabolic Conversion of Codeine to Morphine

G Codeine Codeine CYP2D6 CYP2D6 (in liver) Codeine->CYP2D6 Metabolized by Morphine Morphine CYP2D6->Morphine Produces

The metabolic pathway of codeine to its active form, morphine.
Berberine's Multifaceted Anticancer Mechanisms

Berberine has garnered significant attention for its potential anticancer properties, which stem from its ability to modulate multiple signaling pathways involved in tumor growth, proliferation, and survival.[12][22][27]

Key Signaling Pathways Modulated by Berberine in Cancer

G cluster_wnt WNT/β-catenin Pathway cluster_pi3k PI3K/AKT/mTOR Pathway Berberine Berberine Wnt WNT Signaling Berberine->Wnt Inhibits PI3K PI3K Berberine->PI3K Inhibits beta_catenin β-catenin Wnt->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_expression Target Gene Expression (e.g., c-myc, cyclin D1) TCF_LEF->Gene_expression Proliferation Cell Proliferation Gene_expression->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein_synthesis Protein Synthesis mTOR->Protein_synthesis Cell_growth Cell Growth Protein_synthesis->Cell_growth

Berberine's inhibitory effects on key cancer-related signaling pathways.

Berberine has been shown to inhibit the WNT/β-catenin and PI3K/AKT/mTOR pathways, both of which are critical for cancer cell proliferation and survival.[12][17] It also modulates other pathways such as the MAPK/ERK pathway and induces apoptosis.[22][27]

Emetine's Inhibition of Protein Synthesis

The primary mechanism of action for emetine is the inhibition of protein synthesis.[14][18] It binds to the 40S ribosomal subunit, thereby blocking the translocation step of elongation during protein synthesis.[18] This disruption of a fundamental cellular process is responsible for both its therapeutic effects (e.g., anti-protozoal) and its toxicity.[28][29]

Emetine's Inhibition of Protein Synthesis

G Emetine Emetine Ribosome 40S Ribosomal Subunit Emetine->Ribosome Binds to Translocation Ribosomal Translocation Ribosome->Translocation Blocks Protein_synthesis Protein Synthesis Translocation->Protein_synthesis

The mechanism of emetine's inhibition of protein synthesis.

The Biosynthesis of Isoquinoline Alkaloids

The diverse structures of isoquinoline alkaloids all originate from the amino acid tyrosine through a complex and elegant biosynthetic pathway. The central intermediate in this pathway is (S)-norcoclaurine, which is formed by the condensation of dopamine and 4-hydroxyphenylacetaldehyde.

Biosynthetic Pathway of Isoquinoline Alkaloids

G Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine HPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Berberine_branch Protoberberines (e.g., Berberine) Reticuline->Berberine_branch Morphinan_branch Morphinans (e.g., Morphine, Codeine) Reticuline->Morphinan_branch Benzylisoquinoline_branch Benzylisoquinolines (e.g., Papaverine) Reticuline->Benzylisoquinoline_branch

A simplified overview of the biosynthetic pathway leading to major classes of isoquinoline alkaloids.

Conclusion

The discovery and history of isoquinoline alkaloids is a testament to the power of scientific inquiry and the rich chemical diversity of the natural world. From the pioneering isolations of the 19th century to the detailed mechanistic studies of the 21st, these compounds have continuously shaped our understanding of chemistry, pharmacology, and medicine. The journey that began with Sertürner's bold experiments with opium has led to a deep appreciation of the molecular intricacies of life and continues to inspire the development of new therapeutic agents for a wide range of human diseases. For researchers, scientists, and drug development professionals, the story of isoquinoline alkaloids serves as a powerful reminder of the enduring potential of natural products as a source of innovation and discovery.

References

Methodological & Application

Application Notes and Protocols for 1-Chloroisoquinolin-6-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its unique arrangement of atoms provides an excellent framework for designing molecules that can interact with the ATP-binding site of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. 1-Chloroisoquinolin-6-amine is a versatile starting material for the synthesis of novel kinase inhibitors. The chlorine atom at the 1-position and the amine group at the 6-position offer two distinct points for chemical modification, allowing for the generation of diverse compound libraries to explore structure-activity relationships (SAR).

This document provides detailed application notes on the design principles for using this compound as a scaffold for kinase inhibitors, along with comprehensive protocols for the synthesis and biological evaluation of its derivatives.

Design Principles and Structure-Activity Relationship (SAR)

The design of kinase inhibitors based on the this compound scaffold leverages established SAR principles for isoquinoline and related heterocyclic kinase inhibitors. The core idea is to functionalize the scaffold to achieve potent and selective inhibition of a target kinase.

  • Position 1 (Chloro Group): The chloro group is a key reactive handle. It can be readily displaced by various nucleophiles through reactions like the Buchwald-Hartwig amination or Suzuki coupling. This allows for the introduction of a wide range of substituents that can interact with the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors. The nature of the substituent at this position is crucial for determining potency and selectivity.

  • Position 6 (Amino Group): The amino group at the 6-position provides another vector for modification. It can be acylated, alkylated, or used as a handle to attach larger moieties that can extend into the solvent-exposed region of the ATP-binding pocket. These modifications can enhance binding affinity, improve pharmacokinetic properties, and modulate selectivity. For instance, attaching solubilizing groups can improve the drug-like properties of the inhibitor.

  • Isoquinoline Core: The nitrogen atom within the isoquinoline ring system can act as a hydrogen bond acceptor, a common feature in kinase inhibitors that interact with the hinge region of the kinase.

A hypothetical design strategy for a kinase inhibitor library starting from this compound is illustrated below.

G cluster_0 Position 1 Modification cluster_1 Position 6 Modification start This compound buchwald Buchwald-Hartwig Amination start->buchwald R-NH2 suzuki Suzuki Coupling start->suzuki R-B(OH)2 acylation Acylation buchwald->acylation R'-COCl alkylation Reductive Amination buchwald->alkylation R''-CHO suzuki->acylation suzuki->alkylation library Kinase Inhibitor Library acylation->library alkylation->library evaluation Biological Evaluation library->evaluation

Caption: Synthetic strategy for generating a kinase inhibitor library.

Quantitative Data Summary

While specific SAR data for derivatives of this compound is not extensively available in the public domain, data from structurally related 6-substituted isoquinolin-1-amine based Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors can provide valuable insights into the potential of this scaffold. The following table summarizes the inhibitory activities of a series of such compounds against ROCK1.

Compound IDR Group (at position 6)ROCK1 IC50 (nM)
1a -H>10000
1b -OMe5000
1c -SMe2000
1d -Ph300
1e 4-Fluorophenyl150
1f 3-Chlorophenyl80
1g 4-Pyridyl250
1h 2-Thienyl400

Data presented is hypothetical and based on trends observed in published literature for analogous compounds to illustrate potential SAR.

The data suggests that substitution at the 6-position of the isoquinoline core can significantly impact inhibitory potency against ROCK1. Aromatic and heteroaromatic substituents appear to be more favorable than small alkyl or methoxy groups. The electronic nature and substitution pattern of the appended aryl ring also play a crucial role, with electron-withdrawing groups like fluoro and chloro at specific positions enhancing activity.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-isoquinolin-6-amine Derivatives via Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed amination of this compound with various anilines.

Materials:

  • This compound

  • Substituted aniline (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the substituted aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the flask with argon gas three times.

  • Add anhydrous toluene (10 mL) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-Aryl-isoquinolin-6-amine derivative.

G reagents Combine Reactants: - this compound - Aniline derivative - Pd2(dba)3/Xantphos - NaOtBu - Toluene inert Establish Inert Atmosphere (Argon) reagents->inert heat Heat at 110°C for 16h inert->heat monitor Monitor by TLC/LC-MS heat->monitor workup Work-up: - Cool, dilute with EtOAc - Filter through Celite - Wash with H2O and Brine monitor->workup purify Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purify product N-Aryl-isoquinolin-6-amine Derivative purify->product

Caption: Workflow for Buchwald-Hartwig amination.

Protocol 2: Biochemical Kinase Assay (ADP-Glo™ Assay)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase using the ADP-Glo™ Kinase Assay (Promega).

Materials:

  • Synthesized isoquinoline derivatives (dissolved in DMSO)

  • Target kinase (e.g., ROCK1, p70S6K)

  • Kinase substrate (specific to the target kinase)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the target kinase, its specific substrate, and kinase reaction buffer in each well of a 384-well plate.

    • Add the test compounds at various concentrations (typically a serial dilution). Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for 60 minutes.[1]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]

    • Incubate at room temperature for 40 minutes.[1]

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[1]

    • Incubate at room temperature for 30 minutes.[1]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

G cluster_0 Kinase Reaction cluster_1 ADP Detection plate Plate Kinase, Substrate, and Inhibitor atp Add ATP to Initiate Reaction plate->atp incubate1 Incubate 60 min at RT atp->incubate1 adp_glo Add ADP-Glo™ Reagent incubate1->adp_glo incubate2 Incubate 40 min at RT adp_glo->incubate2 detect Add Kinase Detection Reagent incubate2->detect incubate3 Incubate 30 min at RT detect->incubate3 read Measure Luminescence incubate3->read analyze Calculate % Inhibition and IC50 read->analyze

Caption: Workflow for the ADP-Glo™ kinase assay.

Protocol 3: Cell-Based Viability Assay (MTS Assay)

This protocol describes a colorimetric method to assess the effect of a kinase inhibitor on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, PC3)[2]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)[2]

  • 96-well clear, flat-bottom plates

  • Cell incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.[2]

    • Incubate the plate for 24 hours to allow the cells to attach.[2]

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle (DMSO).[2]

  • Incubation:

    • Incubate the plate for 72 hours.[2]

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[2]

    • Incubate the plate for 1-4 hours at 37°C.[2]

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[2]

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Signaling Pathway

Derivatives of this compound can be designed to target various kinases involved in cancer-related signaling pathways. For example, ROCK inhibitors can impact pathways controlling cell migration and proliferation, while inhibitors of kinases like those in the PI3K/Akt or MAPK/ERK pathways can affect cell survival and growth.

G cluster_0 Upstream Signaling cluster_1 Downstream Pathways GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Inhibitor Isoquinoline-based Kinase Inhibitor Inhibitor->RAF Inhibitor->PI3K

Caption: Inhibition of cancer signaling pathways.

References

Application Note: Synthesis of N-Substituted 1-Isoquinolin-6-amine Derivatives via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the synthesis of N-substituted 1-isoquinolin-6-amine derivatives through nucleophilic aromatic substitution (SNAr) on 1-chloroisoquinolin-6-amine. Two primary methodologies are presented: a classical SNAr protocol and a more contemporary palladium-catalyzed Buchwald-Hartwig amination. These methods are crucial for the development of novel isoquinoline-based compounds, which are significant scaffolds in medicinal chemistry and drug discovery. This note is intended for researchers, scientists, and drug development professionals.

Introduction

The isoquinoline core is a prevalent motif in numerous biologically active compounds. The functionalization of this scaffold, particularly at the 1-position, is of great interest for the generation of new chemical entities with potential therapeutic applications. Nucleophilic aromatic substitution (SNAr) offers a direct route to introduce a variety of nucleophiles, such as amines, onto the isoquinoline ring system.

This compound serves as a key intermediate. The chlorine atom at the C1 position is activated towards nucleophilic attack by the ring nitrogen. This application note outlines two effective protocols for the substitution of this chlorine atom with various primary and secondary amines. The classical SNAr approach is presented, alongside the more versatile and often higher-yielding Buchwald-Hartwig amination, which has become a cornerstone in modern organic synthesis for C-N bond formation.[1][2]

Reaction Mechanisms

The classical SNAr reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group (chloride), forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted. In the subsequent step, the leaving group is eliminated, and aromaticity is restored, yielding the substituted product.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination of the N-arylated product, which regenerates the active Pd(0) catalyst.[1][2][3]

Data Presentation: Reaction Parameters

The successful synthesis of N-substituted 1-isoquinolin-6-amine derivatives requires careful selection of reaction parameters. The following table summarizes typical conditions for both classical SNAr and Buchwald-Hartwig amination.

ParameterClassical SNArBuchwald-Hartwig Amination
Substrate This compoundThis compound
Nucleophile Primary/Secondary Amine (1.0-2.0 equiv.)Primary/Secondary Amine (1.0-1.5 equiv.)
Catalyst NonePd Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
Ligand NonePhosphine Ligand (e.g., BINAP, Xantphos, DavePhos) (1.2-2.4 equiv. relative to Pd)
Base Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) or Organic Base (e.g., Et₃N, DIPEA) (1.5-3.0 equiv.)Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.2-2.0 equiv.)
Solvent Polar aprotic (e.g., DMSO, DMF, NMP)Anhydrous, deoxygenated polar aprotic (e.g., Toluene, Dioxane, THF)
Temperature 80-150 °C80-120 °C
Atmosphere Air or Inert (e.g., N₂, Ar)Inert (e.g., N₂, Ar)

Experimental Protocols

Protocol 1: Classical Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound

  • Selected primary or secondary amine

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vial or round-bottom flask with a magnetic stir bar

  • Heating block or oil bath

Procedure:

  • To a reaction vial, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add DMSO to achieve a concentration of 0.1-0.5 M.

  • Seal the vial and heat the reaction mixture to 120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product using NMR spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a method for the palladium-catalyzed cross-coupling of this compound with an amine.[1] All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Materials:

  • This compound

  • Selected primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, deoxygenated toluene or dioxane

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Oven-dried reaction tube or flask with a magnetic stir bar

  • Heating block or oil bath

Procedure:

  • In a glovebox, add the palladium precatalyst (2 mol%), phosphine ligand (4 mol%), and sodium tert-butoxide (1.5 equiv.) to an oven-dried reaction tube.

  • Add this compound (1.0 equiv.) and the amine (1.1 equiv.).

  • Add anhydrous, deoxygenated toluene to achieve a concentration of 0.1-0.5 M.

  • Seal the reaction vessel, remove it from the glovebox, and place it in a preheated heating block at 100 °C.

  • Stir the reaction mixture for the required time, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

  • Characterize the purified N-substituted-isoquinolin-1,6-diamine by standard analytical techniques such as NMR and MS.[1]

Visualizations

classical_snar_workflow start_mat Starting Materials (this compound, Amine, Base) reaction_setup Reaction Setup (Add reagents to solvent, e.g., DMSO) start_mat->reaction_setup heating Heating (e.g., 120 °C) reaction_setup->heating monitoring Reaction Monitoring (TLC / LC-MS) heating->monitoring Check Progress monitoring->heating workup Aqueous Workup (Dilution & Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product (N-substituted-isoquinolin-1,6-diamine) purification->product

Caption: Classical SNAr Experimental Workflow.

buchwald_hartwig_workflow inert_setup Inert Atmosphere Setup (Glovebox/Schlenk Line) reagent_addition Reagent Addition (Substrate, Amine, Catalyst, Ligand, Base, Solvent) inert_setup->reagent_addition heating Heating (e.g., 100 °C) reagent_addition->heating monitoring Reaction Monitoring (TLC / LC-MS) heating->monitoring Check Progress monitoring->heating quench_workup Quenching & Workup (NH4Cl, Extraction) monitoring->quench_workup Reaction Complete purification Purification (Column Chromatography) quench_workup->purification product Final Product (N-substituted-isoquinolin-1,6-diamine) purification->product

Caption: Buchwald-Hartwig Amination Workflow.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture-sensitive; handle them under an inert atmosphere.[1]

  • Many organic solvents are flammable and volatile; work in a well-ventilated fume hood.[1]

  • Strong bases like NaOtBu are corrosive and moisture-sensitive; handle with appropriate personal protective equipment.[1]

  • Always consult the Safety Data Sheets (SDS) for all chemicals used.[1]

References

Application of 1-Chloroisoquinolin-6-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroisoquinolin-6-amine is a valuable heterocyclic building block in medicinal chemistry. The isoquinoline scaffold is a "privileged" structure, frequently found in biologically active compounds and approved pharmaceuticals. The presence of a reactive chlorine atom at the 1-position and a nucleophilic amino group at the 6-position makes this compound a versatile starting material for the synthesis of diverse compound libraries. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery, with a particular focus on its potential as a scaffold for kinase inhibitors.

Application Note 1: Scaffold for Rho-Associated Kinase (ROCK) Inhibitors

The isoquinoline core is a well-established scaffold for the development of potent inhibitors of Rho-associated kinase (ROCK).[1][2] ROCKs are serine/threonine kinases that play a crucial role in regulating cellular processes such as adhesion, motility, and contraction.[2] Dysregulation of the ROCK signaling pathway is implicated in various diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer, making it an attractive therapeutic target.[1][2]

The structural similarity of this compound to known 6-substituted isoquinolin-1-amine ROCK inhibitors suggests its potential as a starting point for the development of novel ROCK inhibitors.[1] The 1-chloro group can be displaced by various nucleophiles to introduce diverse side chains that can interact with the ATP-binding pocket of the kinase, while the 6-amino group provides a handle for further structural modifications to enhance potency and selectivity.

Proposed Signaling Pathway Inhibition

Derivatives of this compound are hypothesized to act as ATP-competitive inhibitors of ROCK. By binding to the ATP pocket, they can prevent the phosphorylation of downstream substrates like Myosin Phosphatase Target Subunit 1 (MYPT1), leading to a relaxation of the actin cytoskeleton.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK MYPT1_P p-MYPT1 ROCK->MYPT1_P P Inhibitor This compound Derivative Inhibitor->ROCK inhibits Myosin_LC_P p-Myosin Light Chain MYPT1_P->Myosin_LC_P inhibition of dephosphorylation Actin_Stress_Fibers Actin Stress Fibers (Cell Contraction) Myosin_LC_P->Actin_Stress_Fibers

Figure 1: Proposed inhibition of the ROCK signaling pathway by this compound derivatives.

Quantitative Data Summary

While specific experimental data for derivatives of this compound is not extensively available in the public domain, the following table presents hypothetical inhibitory activities of representative derivatives against ROCK1 and ROCK2. This data is for illustrative purposes to guide inhibitor design and screening cascades.

Compound IDR Group (at C1-position)ROCK1 IC50 (nM)ROCK2 IC50 (nM)
ICA-001 Phenylamino150125
ICA-002 (4-Fluorophenyl)amino8570
ICA-003 (Pyridin-4-yl)amino5545
ICA-004 Benzylamino210190
ICA-005 Cyclohexylamino350320

Experimental Protocols

Protocol 1: Synthesis of 1-Substituted-isoquinolin-6-amine Derivatives

This protocol describes a general method for the nucleophilic aromatic substitution (SNAr) reaction at the C1 position of this compound.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Standard glassware for organic synthesis

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired amine (1.2 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane or toluene via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by NMR and mass spectrometry.

Synthesis_Workflow Start This compound + Amine Reaction Buchwald-Hartwig Cross-Coupling Start->Reaction Workup Work-up & Filtration Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-Substituted-isoquinolin- 6-amine Derivative Purification->Product

Figure 2: General workflow for the synthesis of 1-substituted-isoquinolin-6-amine derivatives.
Protocol 2: In Vitro ROCK Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of synthesized compounds against ROCK1 and ROCK2 kinases using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).[3]

Materials:

  • Synthesized 1-substituted-isoquinolin-6-amine derivatives

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Peptide substrate for ROCK (e.g., a derivative of MYPT1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[3]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a serial dilution of each compound in the kinase assay buffer.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the test compound at various concentrations (or DMSO as a vehicle control).[3]

    • Add 2 µL of a solution containing the ROCK enzyme (e.g., 1-5 ng/well).

    • Initiate the kinase reaction by adding 2 µL of a mixture containing the peptide substrate and ATP (final concentration typically at the Km for ATP).

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.[3]

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[3]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[3]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the positive control (vehicle-treated, 100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Compound_Prep Compound Dilution Reaction_Setup Kinase Reaction (Compound + Enzyme + Substrate/ATP) Compound_Prep->Reaction_Setup Incubation Incubation (60 min) Reaction_Setup->Incubation Signal_Generation ADP-Glo™ Reagent Addition (Stop Reaction & Deplete ATP) Incubation->Signal_Generation Signal_Detection Kinase Detection Reagent Addition (Generate Luminescence) Signal_Generation->Signal_Detection Readout Measure Luminescence & Calculate IC50 Signal_Detection->Readout

Figure 3: Workflow for the in vitro ROCK kinase inhibition assay.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel kinase inhibitors, particularly targeting the ROCK signaling pathway. The synthetic and screening protocols provided herein offer a foundation for researchers to explore the medicinal chemistry of this scaffold and to develop new chemical entities with potential therapeutic applications in a range of diseases. Further optimization of derivatives based on structure-activity relationship studies will be crucial for identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for the Derivatization of the Amino Group on 1-Chloroisoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroisoquinolin-6-amine is a valuable heterocyclic scaffold in medicinal chemistry. The presence of a reactive primary amino group at the 6-position and a chloro-substituent at the 1-position provides multiple points for synthetic modification. Derivatization of the amino group is a key strategy for developing libraries of novel compounds for screening in drug discovery programs. This document outlines detailed protocols for two common and effective derivatization strategies: acylation and sulfonylation, transforming the primary amine into amide and sulfonamide functionalities, respectively. These transformations are fundamental in modulating the physicochemical properties and biological activities of the parent molecule.

Key Derivatization Strategies

The primary amino group of this compound is a versatile nucleophile that readily reacts with electrophilic reagents. The most common derivatization approaches involve acylation and sulfonylation.

  • Sulfonylation: This process forms sulfonamides through the reaction of the primary amine with a sulfonyl chloride.[4] This reaction is typically carried out in the presence of a base like pyridine to neutralize the HCl byproduct.[5] Sulfonamides are a well-established class of pharmacophores found in numerous approved drugs.

Data Presentation: Summary of Derivatization Reactions

The following tables summarize typical reaction conditions and expected yields for the derivatization of this compound based on analogous reactions with other aromatic amines.[2][4]

Table 1: Acylation of this compound

ReagentProduct StructureProduct NameBaseSolventTemp. (°C)Hypothetical Yield (%)
Acetyl chlorideN-(1-chloroisoquinolin-6-yl)acetamidePyridineDCM0 to RT90-98
Benzoyl chlorideN-(1-chloroisoquinolin-6-yl)benzamidePyridineDCM0 to RT88-95
(4-Methylphenoxy)acetyl chlorideN-(1-chloroisoquinolin-6-yl)-2-(p-tolyloxy)acetamideTriethylamineTHF0 to RT85-92

Table 2: Sulfonylation of this compound

ReagentProduct StructureProduct NameBaseSolventTemp. (°C)Hypothetical Yield (%)
Benzenesulfonyl chlorideN-(1-chloroisoquinolin-6-yl)benzenesulfonamidePyridineDCMRT85-95
p-Toluenesulfonyl chlorideN-(1-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamidePyridineDCMRT82-93
Methanesulfonyl chlorideN-(1-chloroisoquinolin-6-yl)methanesulfonamideTriethylamineDCM0 to RT88-96

Experimental Protocols

Protocol 1: General Procedure for Acylation with an Acyl Chloride

Objective: To synthesize N-(1-chloroisoquinolin-6-yl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add anhydrous pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.2 eq.) dropwise to the stirred solution while maintaining the temperature at 0 °C.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.[2]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure N-(1-chloroisoquinolin-6-yl)acetamide.

  • Characterize the final product by NMR, MS, and IR spectroscopy.

Protocol 2: General Procedure for Sulfonylation with a Sulfonyl Chloride

Objective: To synthesize N-(1-chloroisoquinolin-6-yl)benzenesulfonamide.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous pyridine.

  • Add benzenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution at room temperature.[5]

  • Stir the reaction mixture at room temperature overnight. In some cases, gentle heating may be required for less reactive amines.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and acidify with 1 M HCl to a pH of ~2 to neutralize excess pyridine.

  • Extract the product with DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash sequentially with water and brine, then dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude sulfonamide.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure N-(1-chloroisoquinolin-6-yl)benzenesulfonamide.

  • Characterize the final product by NMR, MS, and IR spectroscopy.

Visualizations

Acylation_Pathway cluster_reactants Reactants cluster_process Reaction cluster_products Products Amine This compound ReactionStep Nucleophilic Acyl Substitution Amine->ReactionStep AcylChloride Acyl Chloride (R-COCl) AcylChloride->ReactionStep Base Base (e.g., Pyridine) Base->ReactionStep Product N-Acylated Product (Amide) ReactionStep->Product Byproduct Base-HCl Salt ReactionStep->Byproduct

Caption: Reaction pathway for the acylation of this compound.

Sulfonylation_Pathway cluster_reactants Reactants cluster_process Reaction cluster_products Products Amine This compound ReactionStep Nucleophilic Substitution Amine->ReactionStep SulfonylChloride Sulfonyl Chloride (R-SO2Cl) SulfonylChloride->ReactionStep Base Base (e.g., Pyridine) Base->ReactionStep Product N-Sulfonylated Product (Sulfonamide) ReactionStep->Product Byproduct Base-HCl Salt ReactionStep->Byproduct

Caption: Reaction pathway for the sulfonylation of this compound.

Experimental_Workflow Start Dissolve Amine & Base in Anhydrous Solvent Cool Cool to 0 °C (for Acylation) Start->Cool AddReagent Add Acyl/Sulfonyl Chloride Dropwise Start->AddReagent for Sulfonylation at RT Cool->AddReagent React Stir at RT (or Heat if needed) AddReagent->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Complete Dry Dry & Concentrate Workup->Dry Purify Purify (Chromatography/Recrystallization) Dry->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize

Caption: General experimental workflow for derivatization reactions.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Chloroisoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this heterocyclic system is therefore of significant interest in the development of novel therapeutics. 1-Chloroisoquinolin-6-amine is a versatile building block, with the chlorine atom at the C1 position providing a reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom bonds, enabling the synthesis of a diverse array of substituted isoquinoline derivatives.

While specific experimental data for this compound is limited in the readily available literature, this document provides detailed application notes and generalized protocols based on established methodologies for structurally similar compounds, such as 1-chloro-3,6-dimethoxyisoquinoline and other chloro-azaheterocycles.[1][2][3] These protocols serve as a robust starting point for the development of specific synthetic routes.

General Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The fundamental steps of this cycle are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a palladium(II) complex.

  • Transmetalation (for Suzuki, Stille, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) reacts with the palladium(II) complex.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active palladium(0) catalyst.[4][5]

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Coupling Ar-Pd(II)L2-R PdII_Aryl->PdII_Coupling Transmetalation Transmetalation (e.g., with R-B(OH)2) PdII_Coupling->Pd0 Product Ar-R PdII_Coupling->Product RedElim Reductive Elimination ArylHalide Ar-X (this compound) Organometallic R-M (Coupling Partner)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6] For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C1 position.

Key Reaction Parameters:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) or palladium precatalysts are commonly used.[3][7]

  • Ligand: Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective for less reactive aryl chlorides.[8][9]

  • Base: A base is crucial for the activation of the boronic acid.[9] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred.[8][9]

  • Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF, often with the addition of water, are typically employed.[3][8]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Azaheterocycles

Catalyst PrecursorLigandBaseSolventTemp. (°C)Yield (%)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O100High
Pd₂(dba)₃XPhosCs₂CO₃Toluene110High
Pd(PPh₃)₄-Na₂CO₃Toluene/H₂O100Moderate

Note: Data is based on structurally similar compounds and serves as a general guideline.[8]

Detailed Experimental Protocol (Generalized)
  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and anhydrous potassium phosphate (2.0-3.0 equiv.).[7]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[7]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene and deionized water (typically in a 4:1 to 10:1 ratio).[7]

  • Catalyst Addition: To the stirring suspension, add palladium(II) acetate (0.02-0.05 equiv.) and SPhos (0.04-0.10 equiv.).[7]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[7] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired 1-aryl-isoquinolin-6-amine.[7]

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-arylisoquinolines.[4][10] This reaction couples an aryl halide with a primary or secondary amine.[10]

Key Reaction Parameters:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) or specialized Buchwald precatalysts are effective.[10]

  • Ligand: Bulky, electron-rich biarylphosphine ligands such as Xantphos or BrettPhos are commonly used.[8]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are frequently employed.[8]

  • Solvent: Anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or THF are suitable.[10]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

Catalyst PrecursorLigandBaseSolventTemp. (°C)
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane80-110
BrettPhos Pd G3BrettPhosNaOt-BuToluene100
BrettPhos Pd G3BrettPhosLHMDSTHF65-80

Note: Data is based on established methods for aryl chlorides.[8]

Detailed Experimental Protocol (Generalized)
  • Reaction Setup: In an oven-dried reaction tube under an inert atmosphere, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-2.4 equivalents relative to palladium), and the base (1.2-2.0 equivalents).[10]

  • Reagent Addition: Add this compound (1.0 equivalent) and the desired amine (1.0-1.5 equivalents).[10]

  • Solvent Addition: Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.[10]

  • Reaction: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C).[10] Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography to yield the N-substituted-isoquinolin-6-amine.[8]

Sonogashira Coupling: Creating C(sp²)-C(sp) Bonds

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to 1-alkynylisoquinolines.[11][12]

Key Reaction Parameters:

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, is typically used.[8]

  • Co-catalyst: Copper(I) iodide (CuI) is a common co-catalyst.[8]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to act as both a base and, in some cases, the solvent.[8][12]

  • Solvent: Anhydrous THF or DMF are common solvents.[8]

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Chlorides

Catalyst PrecursorCo-catalystBaseSolventTemp. (°C)
Pd(PPh₃)₂Cl₂CuITEATHF25-60
Pd(PPh₃)₄CuIDIPEADMF25-80

Note: Conditions are generalized for aryl chlorides.[8]

Detailed Experimental Protocol (Generalized)
  • Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and the copper co-catalyst (e.g., CuI, 0.05 mmol) in a suitable solvent (e.g., THF, 10 mL).[8]

  • Reagent Addition: Add the terminal alkyne (1.5 mmol) and a base (e.g., triethylamine, 2.0 mmol).[8]

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purification: Partition the residue between ethyl acetate and water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[1]

Other Potential Cross-Coupling Reactions

While Suzuki, Buchwald-Hartwig, and Sonogashira are the most common, other palladium-catalyzed cross-coupling reactions could also be applicable to this compound.

  • Heck Reaction: Couples the aryl chloride with an alkene to form a substituted alkene.[13][14]

  • Stille Coupling: Utilizes an organotin reagent as the coupling partner. While effective, the toxicity of organotin compounds is a significant drawback.[2][15]

Experimental Workflow and Component Relationships

The successful execution of these cross-coupling reactions relies on a systematic workflow and a clear understanding of the role of each component.

Experimental_Workflow Start Start Prep Prepare Dry Glassware and Reagents Start->Prep Setup Assemble Reaction Under Inert Atmosphere Prep->Setup AddReagents Add Substrate, Coupling Partner, Base, and Solvent Setup->AddReagents Degas Degas Solvent AddReagents->Degas AddCatalyst Add Palladium Catalyst and Ligand Degas->AddCatalyst React Heat and Stir Reaction Mixture AddCatalyst->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Monitor->React Incomplete Workup Reaction Workup (Quench, Extract) Monitor->Workup Complete Purify Purify Product (Chromatography) Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Component_Relationships Reaction Cross-Coupling Reaction Substrate This compound (Aryl Halide) Reaction->Substrate is performed on Partner Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) Reaction->Partner couples with Catalyst Palladium Source (e.g., Pd(OAc)2) Reaction->Catalyst is catalyzed by Ligand Phosphine Ligand (e.g., SPhos, Xantphos) Reaction->Ligand is stabilized by Base Base (e.g., K3PO4, NaOt-Bu) Reaction->Base is promoted by Solvent Solvent (e.g., Dioxane, Toluene) Reaction->Solvent occurs in

Caption: Logical relationships of key components in a cross-coupling reaction.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture-sensitive; they should be handled under an inert atmosphere.[10]

  • Many organic solvents are flammable and volatile; always work in a well-ventilated fume hood.[10]

  • Strong bases like NaOt-Bu are corrosive and moisture-sensitive; handle with appropriate personal protective equipment.[10]

  • Always consult the Safety Data Sheets (SDS) for all chemicals used.[10]

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, offering a gateway to a wide range of functionalized isoquinoline derivatives for drug discovery and development. The generalized protocols and data presented here, based on the established chemistry of analogous compounds, provide a solid foundation for researchers to explore the synthetic utility of this versatile building block. Optimization of reaction conditions will be key to achieving high yields and purity for specific substrate combinations.

References

Application Notes and Protocols for the Synthesis of Bioactive Compounds from 1-Chloroisoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds utilizing 1-Chloroisoquinolin-6-amine as a versatile starting material. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities, including potent anticancer and kinase inhibitory effects.

The strategic positioning of the chloro group at the C1 position and the amino group at the C6 position allows for diverse functionalization through various modern synthetic methodologies. This guide will focus on palladium-catalyzed cross-coupling reactions to generate novel derivatives and will provide protocols for their biological evaluation.

Synthetic Strategies for Functionalization

The primary routes for elaborating the this compound core involve the substitution of the C1-chloro group. Palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are highly effective for this purpose, enabling the formation of new carbon-nitrogen and carbon-carbon bonds, respectively.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for coupling amines with aryl halides.[1] This reaction is instrumental in synthesizing 1-aminoisoquinoline derivatives, which are common scaffolds in kinase inhibitors.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between the C1 position of the isoquinoline and various aryl or heteroaryl boronic acids or esters.[2][3] This reaction is crucial for developing compounds that target protein-protein interactions or require specific aryl substitutions for bioactivity.

Experimental Protocols

The following are generalized protocols for the functionalization of this compound. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.

Protocol 2.1: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed coupling of an amine with this compound.

Materials:

  • This compound

  • Amine of interest

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried reaction vessel, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and the base (1.5-2.0 equiv.).

  • Add the palladium precatalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2.2: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of a boronic acid or ester with this compound.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/water, Toluene/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the boronic acid/ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (2-5 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent system.

  • Heat the mixture to 80-110 °C and stir until completion (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Application Example: Synthesis of a Bioactive Kinase Inhibitor Analog

This example details the synthesis of N-(quinolin-8-yl)isoquinolin-1,6-diamine, an analog of compounds designed as RAF1 kinase inhibitors.[4]

Synthetic Workflow

Synthesis_Workflow A This compound B Buchwald-Hartwig Amination A->B 8-Aminoquinoline, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110°C C N-(Quinolin-8-yl)isoquinolin-1,6-diamine B->C

Caption: Synthetic route to a potential kinase inhibitor.

Detailed Experimental Protocol

Synthesis of N-(quinolin-8-yl)isoquinolin-1,6-diamine:

  • To a solution of this compound (178 mg, 1.0 mmol) in dioxane (10 mL) are added 8-aminoquinoline (158 mg, 1.1 mmol), cesium carbonate (652 mg, 2.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (46 mg, 0.05 mmol), and Xantphos (58 mg, 0.1 mmol).

  • The mixture is degassed with argon for 15 minutes.

  • The reaction is heated to 110 °C for 12 hours.

  • After cooling to room temperature, the mixture is filtered through celite and the filtrate is concentrated.

  • The residue is purified by flash chromatography (DCM/MeOH gradient) to afford the title compound.

Biological Activity and Data Presentation

Derivatives of 1-amino-6-substituted isoquinolines have shown potent inhibitory activity against various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

In Vitro Antiproliferative Activity

The antiproliferative activity of synthesized compounds is typically evaluated against a panel of human cancer cell lines using the MTT assay.

Table 1: Antiproliferative Activity of Isoquinoline Derivatives (IC₅₀ in µM)

CompoundA375P (Melanoma)HCT-116 (Colon)MCF-7 (Breast)
Analog 1 5.28.110.5
Analog 2 3.86.59.2
Sorafenib 2.54.36.8
Data is hypothetical and for illustrative purposes, based on similar compounds reported in the literature.[4]
Kinase Inhibitory Activity

The inhibitory effect on specific kinases can be determined using various commercially available assay kits (e.g., LanthaScreen™, Kinase-Glo®).

Table 2: Kinase Inhibitory Activity of Isoquinoline Derivatives (IC₅₀ in nM)

CompoundRAF1BRAFROCK-I
Analog 1 150>100085
Analog 2 98>100060
Fasudil >10000>100001900
Data is hypothetical and for illustrative purposes, based on similar compounds reported in the literature.[4]

Signaling Pathway

Many isoquinoline-based kinase inhibitors target the RAS-RAF-MEK-ERK pathway, which is a critical signaling cascade for cell proliferation and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF1 RAF1 RAS->RAF1 MEK MEK RAF1->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Isoquinoline Derivative Inhibitor->RAF1

Caption: Inhibition of the RAF1 kinase in the ERK pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of bioactive compounds. The application of modern synthetic methods, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, allows for the efficient generation of novel isoquinoline derivatives. The protocols and data presented herein provide a solid foundation for researchers engaged in the discovery and development of new therapeutic agents, particularly in the area of oncology and kinase inhibition.

References

Synthesis of Substituted Aminoisoquinolines: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of substituted aminoisoquinolines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The protocols outlined herein focus on modern and efficient synthetic methodologies, including a catalyst-free microwave-assisted approach and a gold-catalyzed domino reaction. These methods offer advantages such as high selectivity, short reaction times, and mild reaction conditions, making them suitable for the generation of libraries of substituted aminoisoquinolines for drug discovery and development.

Introduction

Aminoisoquinolines are a pivotal scaffold in the design of novel therapeutic agents, exhibiting properties such as antimalarial, anticonvulsant, and anti-inflammatory activities.[1][2] Traditional methods for the synthesis of the isoquinoline core, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, often require harsh conditions and can result in low yields.[3][4][5][6][7] This has spurred the development of more efficient and versatile synthetic routes. This application note details two contemporary methods for the synthesis of substituted aminoisoquinolines: a microwave-assisted cyclocondensation and a gold(III)-mediated domino reaction. A modern, milder variation of the classic Bischler-Napieralski reaction is also presented.

General Experimental Workflow

The general workflow for the synthesis, purification, and characterization of substituted aminoisoquinolines is depicted below. This process includes reaction setup, monitoring, workup, and purification, followed by structural confirmation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Characterization Starting_Materials Starting Materials & Reagents Reaction_Setup Reaction Setup (Microwave or Conventional Heat) Starting_Materials->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC/LC-MS) Reaction_Setup->Reaction_Monitoring Quenching Quenching & Solvent Removal Reaction_Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (Column Chromatography/Recrystallization) Drying->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure Substituted Aminoisoquinoline Characterization->Final_Product

Caption: General experimental workflow for the synthesis of substituted aminoisoquinolines.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of N-Substituted 1-Alkyl- and 1-Aryl-3-Aminoisoquinolines

This method describes the synthesis of N-substituted 3-aminoisoquinolines from 2-acylphenylacetonitriles and various amines under microwave irradiation. This catalyst-free approach offers high selectivity and significantly reduced reaction times.[1][2]

Reaction Scheme:

G cluster_reactants cluster_product Reactant_1 2-Acylphenylacetonitrile plus + Product N-Substituted-3-aminoisoquinoline Reactant_1->Product Ethanol, Microwave, 120-150°C Reactant_2 Amine (R'-NH2)

Caption: Microwave-assisted synthesis of N-substituted-3-aminoisoquinolines.

Procedure:

  • In a microwave process vial, combine the 2-acylphenylacetonitrile (1.0 mmol) and the desired amine (1.2 mmol).

  • Add ethanol (2 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at the specified temperature (see Table 1) for the indicated time.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 3-aminoisoquinoline.

Quantitative Data:

Entry2-Acylphenylacetonitrile (R)Amine (R')Temp (°C)Time (min)Yield (%)
1PhenylBenzylamine1502085
2PhenylCyclohexylamine1502582
3MethylBenzylamine1202078
4Methyln-Butylamine1203075
5PhenylAniline1503070

Table 1: Representative yields for the microwave-assisted synthesis of N-substituted 3-aminoisoquinolines.

Protocol 2: Gold(III)-Mediated Synthesis of 1-Aminoisoquinolines

This protocol details a domino reaction for the synthesis of 1-aminoisoquinolines from readily available 2-alkynylbenzamides and ammonium acetate, using a gold(III) catalyst. This method proceeds under mild conditions and is compatible with a variety of functional groups.[8][9][10]

Reaction Scheme:

G cluster_reactants cluster_product Reactant_1 2-Alkynylbenzamide plus + Product 1-Aminoisoquinoline Reactant_1->Product NaAuCl4·2H2O, AgSbF6, Acetonitrile, 85°C Reactant_2 Ammonium Acetate

Caption: Gold(III)-mediated synthesis of 1-aminoisoquinolines.

Procedure:

  • To a sealed tube, add the 2-alkynylbenzamide (0.2 mmol), ammonium acetate (1.0 mmol, 5.0 equiv), NaAuCl₄·2H₂O (0.01 mmol, 5 mol%), and AgSbF₆ (0.01 mmol, 5 mol%).

  • Add acetonitrile (2.0 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 85 °C for the specified time (see Table 2).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a short pad of Celite and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 1-aminoisoquinoline product.

Quantitative Data:

Entry2-Alkynylbenzamide (R)Substituent (R')Time (h)Yield (%)
1PhenylH1292
2Phenyl4-MeO1295
3Phenyl4-Cl2478
4n-ButylH1285
5Phenyl4-NO₂2465

Table 2: Representative yields for the gold(III)-mediated synthesis of 1-aminoisoquinolines. Electron-donating groups on the benzamide ring generally lead to higher yields, while electron-withdrawing groups result in moderate yields.[8]

Protocol 3: Modern Bischler-Napieralski Synthesis of a Dihydroisoquinoline Derivative

The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines via the cyclization of β-arylethylamides.[3][11] Modern variations employ milder reagents, such as triflic anhydride (Tf₂O), to improve yields and substrate scope. The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines if desired.

Reaction Scheme:

G cluster_reactants cluster_product Reactant_1 β-Arylethylamide Product 3,4-Dihydroisoquinoline Reactant_1->Product 1. Tf2O, 2-Chloropyridine, DCM 2. NaBH4, MeOH

Caption: Modern Bischler-Napieralski reaction using triflic anhydride.

Procedure:

  • Dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (DCM) in an oven-dried flask under an inert atmosphere.

  • Cool the solution to -20 °C.

  • Add 2-chloropyridine (2.0 equiv) and stir for 5 minutes.

  • Add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.

  • Stir the mixture at -20 °C for 30 minutes, then at 0 °C for a further 20 minutes.

  • At 0 °C, add a solution of sodium borohydride (NaBH₄, 12 equiv) in methanol.

  • Allow the reaction to slowly warm to room temperature over 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Quantitative Data:

Entryβ-Arylethylamide SubstituentReagentsTimeYield (%)
13,4-DimethoxyPOCl₃, refluxing toluene4 h~60-70
23,4-DimethoxyTf₂O, 2-chloropyridine50 min>90
3Unactivated PhenylP₂O₅ in refluxing POCl₃several hoursVariable
4Unactivated PhenylTf₂O, 2-chloropyridine1-2 h~70-80

Table 3: Comparison of classical and modern Bischler-Napieralski reaction conditions and typical yields.

Conclusion

The protocols detailed in this application note provide researchers with efficient and reliable methods for the synthesis of substituted aminoisoquinolines. The microwave-assisted and gold-catalyzed methods, in particular, offer significant advantages over classical synthetic routes in terms of reaction times, yields, and substrate scope. These methodologies are well-suited for the generation of diverse libraries of aminoisoquinoline derivatives for screening in drug discovery programs.

References

Application Notes and Protocols for 1-Chloroisoquinolin-6-amine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroisoquinolin-6-amine is a versatile bifunctional chemical intermediate of significant interest in medicinal chemistry and drug discovery. The isoquinoline scaffold is a privileged core structure found in numerous biologically active compounds and natural products. The presence of a reactive chlorine atom at the 1-position and a nucleophilic amino group at the 6-position makes this molecule an ideal starting material for the synthesis of diverse libraries of compounds, particularly for the development of kinase inhibitors. The chlorine atom is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the amino group serves as a key handle for the introduction of various functionalities such as amides, ureas, and sulfonamides.

Key Applications in Drug Discovery

Synthesis of Kinase Inhibitors

The primary application of this compound lies in the synthesis of potent and selective kinase inhibitors. The isoquinoline core can mimic the hinge-binding region of ATP in the catalytic site of many kinases. The amino group at the 6-position can be derivatized to introduce moieties that interact with other regions of the kinase, thereby enhancing potency and selectivity.

Targeted Kinase Pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Derivatives of this compound can be designed to target key kinases in this pathway, such as PI3Kα.[1]

  • Glycogen Synthase Kinase 3 (GSK-3) Pathway: GSK-3 is a serine/threonine kinase implicated in a wide range of diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and cancer.[2][3] The isoquinoline scaffold is a known pharmacophore for GSK-3 inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Isoquinoline-based Inhibitor Inhibitor->PI3K

GSK3_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3 GSK-3 Dishevelled->GSK3 Inhibits BetaCatenin β-catenin GSK3->BetaCatenin Phosphorylates for degradation Degradation Proteasomal Degradation BetaCatenin->Degradation Transcription Gene Transcription (Cell Proliferation) BetaCatenin->Transcription Activates Inhibitor Isoquinoline-based Inhibitor Inhibitor->GSK3

Synthesis of Diverse Heterocyclic Scaffolds

The dual reactivity of this compound allows for its use as a scaffold to build more complex heterocyclic systems through intramolecular cyclization reactions following initial derivatization at the amino and chloro positions.

Data Presentation

The following tables summarize the biological activities of representative kinase inhibitors with scaffolds related to derivatives of this compound, highlighting the potential of this chemical intermediate.

Table 1: Inhibitory Activity of Representative Quinazoline Derivatives against PI3Kα

Compound IDStructurePI3Kα IC50 (nM)Reference
6b 4-aminoquinazoline derivative13.6[1]
7c Dimorpholinoquinazoline>500,000[4][5]

Table 2: Inhibitory Activity of Representative Compounds against GSK-3

Compound IDScaffoldGSK-3β IC50 (µM)Reference
Compound 1 Pyrazole-based0.061 (Akt1)[6]
AR-A014418 ThiazoleNot specified[4]
Kenpaullone PaulloneNot specified[4]
CHIR99021 AminopyrimidineNot specified[4]

Experimental Protocols

Experimental_Workflow Start This compound Step1 Derivatization of Amino Group (Amide/Urea/Sulfonamide) Start->Step1 Step2 Functionalization of Chloro Group (Suzuki/Buchwald-Hartwig) Step1->Step2 Step3 Purification Step2->Step3 Step4 Biological Evaluation (Kinase Assays) Step3->Step4

Protocol 1: General Procedure for the Synthesis of N-Substituted Ureas

This protocol describes the synthesis of urea derivatives from this compound and an appropriate isocyanate or by a two-step procedure involving the formation of a carbamate intermediate.

Materials:

  • This compound

  • Substituted isocyanate or Phenyl chloroformate

  • Triethylamine or other suitable base

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Amine (for the two-step procedure)

  • Dimethyl sulfoxide (for the two-step procedure)[7]

Procedure (One-Step):

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the substituted isocyanate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Procedure (Two-Step): [7]

  • React this compound with phenyl chloroformate to form the corresponding phenyl carbamate.

  • Dissolve the isolated phenyl carbamate (1.0 eq) in dimethyl sulfoxide.

  • Add the desired primary or secondary amine (1.05 eq) at ambient temperature.

  • Stir the reaction for 1-3 hours.

  • The product often precipitates from the reaction mixture and can be isolated by filtration.

Protocol 2: General Procedure for the Synthesis of N-Substituted Amides

This protocol outlines the acylation of this compound with an acid chloride or a carboxylic acid using a coupling agent.

Materials:

  • This compound

  • Acid chloride or Carboxylic acid

  • Coupling agent (e.g., EDCI, HATU)

  • Base (e.g., Triethylamine, DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane, DMF)

Procedure:

  • To a solution of the carboxylic acid (1.1 eq), coupling agent (1.2 eq), and base (2.0 eq) in anhydrous DMF, add this compound (1.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for the Synthesis of N-Substituted Sulfonamides

This protocol describes the reaction of this compound with a sulfonyl chloride.

Materials:

  • This compound

  • Substituted sulfonyl chloride

  • Pyridine or another suitable base

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure: [8]

  • Dissolve this compound (1.0 eq) in pyridine.

  • Add the substituted sulfonyl chloride (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of the 1-chloro position with a boronic acid.

Materials:

  • 1-Substituted-isoquinolin-6-amine derivative

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., Dioxane/water, Toluene)

Procedure:

  • In a reaction vessel, combine the 1-chloro-isoquinoline derivative (1.0 eq), boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 5: Kinase Inhibition Assay (General)

This is a generalized protocol for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Target kinase

  • Kinase substrate

  • ATP

  • Synthesized inhibitor compound

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • In a microplate, add the target kinase, its substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. Its application as a scaffold for kinase inhibitors is particularly promising, with the potential to generate potent modulators of key signaling pathways implicated in various diseases. The protocols provided herein offer a solid foundation for researchers to explore the synthetic utility of this intermediate in drug discovery and development.

References

Application Notes and Protocols for the Development of Novel Heterocyclic Systems from 1-Chloroisoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The strategic functionalization of the isoquinoline core offers a powerful platform for the development of novel therapeutic agents. 1-Chloroisoquinolin-6-amine is a versatile bifunctional building block, featuring two key reactive sites: a highly reactive chloro group at the C1 position and a nucleophilic amino group at the C6 position. This unique arrangement allows for a diverse range of chemical transformations, enabling the construction of novel fused heterocyclic systems with significant potential for drug discovery.

The chloro group at the C1 position is activated towards nucleophilic aromatic substitution (SNAr) and is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] Concurrently, the amino group at the C6 position can participate in condensation and cyclization reactions to build additional heterocyclic rings. This document provides detailed application notes and experimental protocols for the synthesis of novel pyrimido[5,4-f]isoquinolines and imidazo[4,5-f]isoquinolines from this compound, highlighting its utility in generating libraries of compounds for biological screening.

Application Note 1: Synthesis of Pyrimido[5,4-f]isoquinoline Derivatives

Background: Fused pyrimidine ring systems are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules, including kinase inhibitors and other targeted therapies. The synthesis of pyrimido[5,4-f]isoquinolines from this compound can be achieved through a multi-step sequence involving the reaction of the 6-amino group to form a pyrimidine ring, followed by functionalization at the C1-chloro position.

A plausible synthetic strategy involves the initial reaction of this compound with a suitable three-carbon synthon, such as diethyl malonate, to construct the pyrimidine ring. The resulting pyrimido[5,4-f]isoquinoline-dione can then be chlorinated and subsequently subjected to nucleophilic substitution or cross-coupling reactions at the C1 and other positions of the isoquinoline and pyrimidine rings.

start This compound intermediate1 Pyrimido[5,4-f]isoquinoline-dione Intermediate start->intermediate1 Diethyl malonate, NaOEt, Reflux intermediate2 Chlorinated Pyrimido[5,4-f]isoquinoline intermediate1->intermediate2 POCl3, Reflux final_product Substituted Pyrimido[5,4-f]isoquinoline Derivatives intermediate2->final_product Nucleophilic Substitution or Pd-catalyzed Cross-Coupling

Caption: Synthetic workflow for pyrimido[5,4-f]isoquinolines.

Experimental Protocol: Synthesis of 1-Chloro-7,9-dihydroxypyrimido[5,4-f]isoquinoline
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium metal (2.0 eq) to absolute ethanol (50 mL) under an inert atmosphere (e.g., Argon). Stir until all the sodium has dissolved to form sodium ethoxide.

  • Addition of Reagents: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) and diethyl malonate (1.5 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Acidify the mixture with dilute hydrochloric acid until a precipitate is formed.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 1-chloro-7,9-dihydroxypyrimido[5,4-f]isoquinoline.

Application Note 2: Synthesis of Imidazo[4,5-f]isoquinoline Derivatives

Background: Imidazo-fused heterocyclic systems are important pharmacophores found in a variety of therapeutic agents, including those with antiviral and immunomodulatory activities. The synthesis of imidazo[4,5-f]isoquinolines from this compound can be approached by first constructing the imidazole ring and then diversifying the molecule via reactions at the C1-chloro position.

A common method for the formation of a fused imidazole ring is the Phillips-Ladenburg reaction, which involves the condensation of an ortho-diamine with an aldehyde followed by oxidative cyclization. In this case, a diaminoisoquinoline intermediate would first need to be synthesized from this compound. A more direct approach involves the reaction with formamidine or a similar one-carbon synthon. Subsequent palladium-catalyzed cross-coupling reactions at the C1-position can then be employed to introduce a variety of substituents.

start This compound intermediate 1-Chloroimidazo[4,5-f]isoquinoline start->intermediate Formamidine acetate, Reflux final_product 1-Aryl/Alkyl/Alkynyl-imidazo[4,5-f]isoquinolines intermediate->final_product Pd-catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira)

Caption: Synthetic workflow for imidazo[4,5-f]isoquinolines.

Experimental Protocol: Synthesis of 1-Chloroimidazo[4,5-f]isoquinoline
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and formamidine acetate (2.0 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture to 120-140 °C and stir for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water.

  • Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield 1-chloroimidazo[4,5-f]isoquinoline.

Application Note 3: Palladium-Catalyzed Cross-Coupling Reactions

Background: The chloro group at the C1 position of the synthesized pyrimido[5,4-f]isoquinoline and imidazo[4,5-f]isoquinoline cores is well-suited for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, which is a key strategy in modern drug discovery for optimizing the biological activity and pharmacokinetic properties of lead compounds.

Data Presentation: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄Toluene/H₂O100
Buchwald-Hartwig Pd₂(dba)₃ (1-3)Xantphos (2-6)Cs₂CO₃1,4-Dioxane110
Sonogashira Pd(PPh₃)₂Cl₂ (2-4)-Et₃NTHF60
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 1-chloro-heterocyclic substrate (1.0 eq), the corresponding arylboronic acid (1.5 eq), and a base such as K₃PO₄ (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Palladium(II) acetate [Pd(OAc)₂] (0.05 eq), and a suitable phosphine ligand like SPhos (0.10 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene/water (4:1, 10 mL).

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, dilute the reaction mixture with water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Potential Biological Activity and Signaling Pathways

Derivatives of pyrimido- and imidazo-isoquinolines have been reported to exhibit a range of biological activities. For instance, certain fused pyrimidines are known to act as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis transcription->Cell Proliferation, Survival, Angiogenesis inhibitor Pyrimido[5,4-f]isoquinoline Derivative (Kinase Inhibitor) inhibitor->raf inhibitor->pi3k

Caption: Potential inhibition of kinase signaling pathways.

Similarly, imidazo[4,5-c]quinolines are known to be potent toll-like receptor 7 (TLR7) agonists, leading to the induction of interferon and other cytokines.[2] This immunomodulatory activity has been harnessed for the treatment of viral infections and certain types of cancer. The novel imidazo[4,5-f]isoquinolines synthesized from this compound could be screened for similar activities.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel fused heterocyclic systems. The strategic combination of reactions at the C6-amino and C1-chloro positions provides access to a wide chemical space of pyrimido[5,4-f]isoquinolines and imidazo[4,5-f]isoquinolines. The protocols and application notes provided herein offer a solid foundation for researchers to explore the synthesis of these and other related heterocyclic compounds for the development of new chemical entities with potential therapeutic applications. The amenability of these scaffolds to further diversification through palladium-catalyzed cross-coupling reactions makes them particularly attractive for lead optimization in drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloroisoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the synthesis of 1-Chloroisoquinolin-6-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A reliable and frequently employed method is a two-step synthesis starting from 1-chloroisoquinoline. The process involves the nitration of the isoquinoline ring, followed by the reduction of the resulting nitro-intermediate to the desired amine.

Q2: Which isomer is predominantly formed during the nitration of 1-chloroisoquinoline?

A2: The nitration of 1-chloroisoquinoline typically yields a mixture of isomers. The primary products are often the 5-nitro and 6-nitro derivatives. The regioselectivity is highly dependent on the reaction conditions, particularly the acid catalyst and temperature. Optimization is crucial to maximize the yield of the desired 6-nitro isomer.

Q3: What are the critical safety precautions when working with the reagents in this synthesis?

A3: Both steps of this synthesis require careful handling of hazardous materials.

  • Nitration: The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent. Reactions should be carried out in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction is exothermic and requires strict temperature control to prevent runaway reactions.

  • Reduction: When using reducing agents like stannous chloride (SnCl₂) or iron powder in acidic media, be aware of the potential for generating flammable hydrogen gas. Ensure the reaction is well-ventilated.

Synthetic Workflow and Troubleshooting

The synthesis of this compound can be visualized as a two-stage process. The following workflow diagram illustrates the key steps.

G cluster_0 Stage 1: Nitration cluster_1 Stage 2: Reduction Start 1-Chloroisoquinoline Intermediate 1-Chloro-6-nitroisoquinoline Start->Intermediate HNO₃ / H₂SO₄ Product This compound Intermediate->Product Reducing Agent (e.g., SnCl₂·2H₂O)

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide: Low Product Yield

Low or no product yield is a common issue. This guide provides a logical approach to identifying and resolving the underlying causes.

G LowYield Low or No Final Product Yield CheckPurity Verify Purity of Starting Material (1-Chloroisoquinoline) LowYield->CheckPurity CheckNitration Analyze Nitration Step Crude Product (TLC, ¹H NMR) CheckPurity->CheckNitration Purity OK ImpureStart Solution: Purify starting material (distillation or chromatography). CheckPurity->ImpureStart Impurities Detected CheckReduction Analyze Reduction Step (TLC, LC-MS) CheckNitration->CheckReduction Nitration Successful NitrationFailed Problem: Incomplete Nitration or Incorrect Isomer Ratio CheckNitration->NitrationFailed Low yield of 6-nitro isomer ReductionFailed Problem: Incomplete Reduction or Side Reactions CheckReduction->ReductionFailed Incomplete reaction / Byproducts Sol_Nitration1 Solution: Optimize nitration conditions. Control temperature strictly (0-5 °C). NitrationFailed->Sol_Nitration1 Sol_Nitration2 Solution: Vary acid ratio or use alternative nitrating agents. NitrationFailed->Sol_Nitration2 Sol_Reduction1 Solution: Use a different reducing agent (e.g., Fe/HCl, H₂/Pd-C). ReductionFailed->Sol_Reduction1 Sol_Reduction2 Solution: Increase reagent equivalents or reaction time. Ensure pH is optimal for workup. ReductionFailed->Sol_Reduction2

Caption: A logical workflow for troubleshooting low yield issues.

Detailed Experimental Protocols

Stage 1: Nitration of 1-Chloroisoquinoline

This protocol aims to synthesize 1-chloro-6-nitroisoquinoline. Optimization may be required to maximize the yield of the desired isomer.

ParameterValue/ConditionPurpose
Reactants 1-Chloroisoquinoline, Nitric Acid (fuming), Sulfuric Acid (conc.)Starting material and nitrating agents.
Molar Ratio 1 : 1.1 (1-Chloroisoquinoline : HNO₃)Ensures complete nitration.
Solvent Sulfuric Acid (conc.)Acts as both solvent and catalyst.
Temperature 0 - 5 °CCritical for controlling the reaction rate and improving regioselectivity.
Reaction Time 2 - 4 hoursMonitored by Thin Layer Chromatography (TLC).
Work-up Poured onto ice, neutralized with aq. Na₂CO₃, extracted with EtOAcIsolates the crude product.

Procedure:

  • In a flask submerged in an ice-salt bath, slowly add 1-chloroisoquinoline to concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Cool the mixture to 0 °C.

  • Add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the mixture at 0-5 °C for 2-4 hours, monitoring the reaction's progress with TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution to a pH of 8-9 with a saturated aqueous solution of sodium carbonate.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to separate the isomers and isolate 1-chloro-6-nitroisoquinoline.

Stage 2: Reduction of 1-Chloro-6-nitroisoquinoline

This protocol details the reduction of the nitro group to an amine. The procedure is adapted from a similar synthesis of 5-amino-1-chloroisoquinoline.[1]

ParameterValue/ConditionPurpose
Reactants 1-Chloro-6-nitroisoquinoline, Stannous Chloride Dihydrate (SnCl₂·2H₂)Starting material and reducing agent.
Molar Ratio 1 : 5 (Nitro Cmpd : SnCl₂·2H₂O)A significant excess of the reducing agent drives the reaction to completion.[1]
Solvent Ethyl Acetate (EtOAc)A common solvent for this type of reduction.[1]
Temperature RefluxProvides the necessary energy to activate the reduction.
Reaction Time 3 - 5 hoursMonitored by TLC.[1]
Work-up Poured into ice-water, basified with aq. Na₂CO₃, extracted with EtOAcQuenches the reaction and isolates the product.[1]

Procedure:

  • Combine 1-chloro-6-nitroisoquinoline, stannous chloride dihydrate, and ethyl acetate in a round-bottom flask.[1]

  • Stir the mixture under a nitrogen atmosphere and heat to reflux for 3-5 hours.[1]

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • After cooling to room temperature, pour the mixture into ice-water.[1]

  • Basify the mixture to a pH of 10 with an aqueous sodium carbonate solution.[1]

  • Separate the organic phase and extract the aqueous phase with ethyl acetate.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.[1]

  • Purify the residue by column chromatography on silica gel to yield this compound as the final product.[1]

References

Technical Support Center: Purification of 1-Chloroisoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1-Chloroisoquinolin-6-amine (CAS No. 347146-33-2). Below you will find troubleshooting guides and answers to frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The two primary methods for purifying this compound are column chromatography and recrystallization. The choice depends on the scale of your reaction and the nature of the impurities. For crude material with significant impurities, a multi-step approach involving an initial column chromatography followed by recrystallization is often the most effective strategy to achieve high purity.[1][2]

Q2: How can I monitor the purity of my this compound during purification?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification.[1] A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the desired compound from impurities. The spots can be visualized under UV light. For more precise quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.[1][3]

Q3: My crude product is a dark, oily residue. How should I proceed with purification?

An oily or dark-colored crude product often suggests the presence of polymeric byproducts or residual acidic/basic impurities from the synthesis.[4][5] Before attempting chromatography or recrystallization, it is advisable to perform an aqueous workup. Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane, and wash it with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a wash with brine. After drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrating it under reduced pressure, you should obtain a solid or a less oily residue that is more suitable for further purification.[4]

Q4: What is a good starting solvent system for column chromatography of this compound?

Given the amine functionality and the overall polarity of the molecule, a good starting point for a solvent system for silica gel chromatography is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1][4] You can determine the optimal ratio by running TLC first. Aim for an Rf value of approximately 0.2-0.3 for this compound to ensure good separation on the column.[1][4]

Q5: My amine compound is streaking or sticking to the silica gel column. What can I do to improve this?

Amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking and poor recovery. To mitigate this, you can neutralize the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v), to your eluent system.[4] This will cap the acidic sites and improve the chromatography.

Troubleshooting Guides

Column Chromatography Issues
Issue Possible Cause Suggested Solution
Poor separation of product from impurities The eluent system is not optimal.Optimize the eluent system using TLC to achieve a clear separation of spots. A gradient elution, starting with a less polar mixture and gradually increasing polarity, can also significantly improve separation.[1][4]
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. As a rule of thumb, the amount of crude material should be about 1-2% of the mass of the silica gel.
The compound does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added (up to 5%).[1]
Low recovery of the purified compound The compound is irreversibly adsorbed onto the silica gel.As mentioned in the FAQs, add a small percentage of triethylamine (0.5-1%) to the eluent to prevent strong binding of the amine to the acidic silica gel.[4]
The collected fractions are still impure The separation between the product and impurity is very small.Consider using a different stationary phase (e.g., neutral alumina) or a different solvent system. Alternatively, combine the impure fractions and repurify using a shallower gradient or by recrystallization.[1]
Recrystallization Issues
Issue Possible Cause Suggested Solution
Compound "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the compound, or the solution is too supersaturated.Use a lower-boiling point solvent. Alternatively, try adding a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Seeding the solution with a small, pure crystal of the product can also help.[1]
No crystals form upon cooling The compound is too soluble in the chosen solvent, even at low temperatures.Evaporate some of the solvent to increase the concentration. Alternatively, add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then heat gently until it clarifies and allow it to cool slowly.[1]
Low recovery of purified compound The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[1][6]
The purified compound is still impure Impurities have a similar solubility profile and co-crystallize with the product.A second recrystallization may be necessary. If impurities persist, an alternative purification method like column chromatography should be used to remove them before a final recrystallization step.[1]

Quantitative Data Summary

The following table provides representative data for the purification of this compound and analogous compounds. Note that actual yields and purity may vary based on the scale of the reaction and the initial purity of the crude material.

Purification MethodTypical Eluent / SolventTypical PurityTypical Recovery YieldNotes
Flash Column Chromatography Hexane:Ethyl Acetate (Gradient)>98%[4]70-85%[4]Excellent for removing closely related impurities and for initial large-scale purification.
Recrystallization Ethanol/Water or Toluene/Hexane>99%[4]50-75%[4]Best for achieving very high purity. Yield can be lower due to product loss in the mother liquor.
Acid-Base Extraction 1 M HCl / 1 M NaOHVariableVariableCan be used as a preliminary purification step to remove non-basic organic impurities.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: First, determine the optimal eluent system by running TLC plates with your crude material. A good starting point is a 4:1 mixture of hexane:ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.2-0.3 for the desired compound.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring there are no cracks or air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column. For example, start with 10% ethyl acetate in hexane and gradually increase to 30-40% ethyl acetate.[4]

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[7] Solvent pairs like ethanol/water or toluene/hexane can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent, with stirring, until the solid just dissolves.[4]

  • Hot Filtration (Optional): If there are insoluble impurities present in the hot solution, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[6] If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal of the pure product.

  • Complete Precipitation: Once crystals have started to form, you can place the flask in an ice bath to maximize the yield of the purified compound.[6]

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Allow the crystals to air dry on the filter paper or dry them further in a vacuum oven.[6]

Visualizations

G General Purification Workflow crude Crude this compound workup Aqueous Workup (if oily/impure) crude->workup chromatography Column Chromatography workup->chromatography Primary Purification analysis Purity Analysis (TLC, HPLC, NMR) chromatography->analysis recrystallization Recrystallization recrystallization->analysis analysis->recrystallization Further Purification if needed pure_product Pure Product (>98%) analysis->pure_product Meets Purity Spec

Caption: General purification workflow for this compound.

G Troubleshooting Logic: Column Chromatography start Poor Separation or Low Recovery check_rf Check TLC Rf value start->check_rf adjust_eluent Adjust Eluent Polarity check_rf->adjust_eluent Rf not ~0.2-0.3 check_streaking Is there streaking? check_rf->check_streaking Rf is optimal adjust_eluent->check_streaking add_tea Add 0.5-1% Triethylamine to Eluent check_streaking->add_tea Yes check_loading Was column overloaded? check_streaking->check_loading No add_tea->check_loading reduce_load Reduce Sample Load or Use Larger Column check_loading->reduce_load Yes success Improved Purification check_loading->success No reduce_load->success

Caption: Troubleshooting flowchart for column chromatography issues.

References

common side reactions in the synthesis of isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding common side reactions encountered in key isoquinoline synthesis methodologies.

Troubleshooting Guides & FAQs

This section addresses specific issues users may encounter during the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can subsequently be aromatized.[1] A primary challenge in this reaction is the potential for a significant side reaction known as the retro-Ritter reaction, which can lead to the formation of styrene derivatives.[2][3][4]

Q1: My Bischler-Napieralski reaction is resulting in a low yield of the desired 3,4-dihydroisoquinoline and a significant amount of a styrene-like byproduct. What is causing this and how can I minimize it?

A1: The formation of a styrene derivative is a classic sign of the retro-Ritter reaction, a common competing pathway in the Bischler-Napieralski synthesis.[3][4] This side reaction is particularly favored when the intermediate nitrilium ion is sterically hindered or when the resulting styrene is highly conjugated.[2]

Troubleshooting Strategies:

  • Choice of Dehydrating Agent: For less reactive substrates, a stronger dehydrating agent may be required. While phosphorus oxychloride (POCl₃) is common, a mixture of POCl₃ and phosphorus pentoxide (P₂O₅) can be more effective.[3] For substrates sensitive to high temperatures, milder reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine) can be used at lower temperatures.

  • Solvent Selection: Using a nitrile-based solvent that corresponds to the nitrile eliminated in the retro-Ritter reaction can shift the equilibrium away from the side product.[2]

  • Temperature Control: Carefully control the reaction temperature. While heating is often necessary, excessively high temperatures can promote the retro-Ritter reaction and lead to decomposition and tar formation.[5]

  • Alternative Protocol: Consider a modified procedure using oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[2]

Q2: My reaction mixture is turning into a thick, dark tar, making workup difficult and yields poor. What causes this and how can it be prevented?

A2: Tar formation is typically a result of polymerization of the starting material, intermediates, or products under the harsh acidic and high-temperature conditions of the reaction.[5]

Preventative Measures:

  • Monitor Reaction Progress: Closely monitor the reaction using an appropriate technique (e.g., TLC or LC-MS) and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.[5]

  • Gradual Heating: Instead of heating the reaction mixture rapidly, a gradual increase to the target temperature may help to minimize decomposition.[5]

  • Sufficient Solvent: Ensure an adequate amount of an appropriate anhydrous solvent (e.g., toluene, acetonitrile) is used to maintain a stirrable and homogeneous reaction mixture.[5]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone to form a tetrahydroisoquinoline.[6] A key challenge in this reaction is controlling the diastereoselectivity when a new chiral center is formed.

Q1: I am obtaining a nearly 1:1 mixture of diastereomers in my Pictet-Spengler reaction. How can I improve the diastereoselectivity?

A1: The diastereoselectivity of the Pictet-Spengler reaction is highly dependent on the reaction conditions, which can be tuned to favor either the kinetically or thermodynamically controlled product. Generally, the cis product is the kinetic product, while the trans product is the thermodynamic product.[7]

Strategies for Controlling Diastereoselectivity:

  • Kinetic Control (to favor cis-product):

    • Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) will favor the faster-forming kinetic product.[7]

    • Strong, Non-Coordinating Acid: Use of a strong Brønsted acid like trifluoroacetic acid (TFA) can promote the kinetically controlled pathway.

  • Thermodynamic Control (to favor trans-product):

    • Higher Reaction Temperature: Increasing the reaction temperature (e.g., reflux) and extending the reaction time allows the initial mixture of products to equilibrate to the more stable thermodynamic product.[7]

    • Solvent Choice: Non-polar, non-coordinating solvents like benzene may favor the formation of the thermodynamic product.[7]

Q2: My Pictet-Spengler reaction is sluggish and gives low yields. What factors can improve the reaction rate and conversion?

A2: The Pictet-Spengler reaction is an electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the aromatic ring of the β-arylethylamine.

Tips for Improving Yield:

  • Substrate Electronics: The reaction works best with electron-rich aromatic rings. Ensure your β-arylethylamine contains electron-donating groups (e.g., methoxy, hydroxy) to activate the ring towards electrophilic attack.

  • Acid Catalyst: The reaction is acid-catalyzed. Ensure you are using an appropriate acid (e.g., HCl, H₂SO₄, TFA) at a suitable concentration. In some cases, Lewis acids can also be effective.

  • Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate. The formation of this intermediate from the starting amine and carbonyl compound is a crucial step. Ensure the quality of your starting materials.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a method for the synthesis of isoquinolines from a benzaldehyde and an aminoacetoaldehyde diethyl acetal.[8] A common issue with this reaction is achieving good yields, which can be highly variable.[9]

Q1: The yield of my Pomeranz-Fritsch reaction is very low. What are the common reasons for this?

A1: Low yields in the Pomeranz-Fritsch reaction can be attributed to several factors, often related to the harsh acidic conditions required for the cyclization step.

Potential Causes of Low Yield:

  • Inefficient Cyclization: The key ring-closing step is an electrophilic aromatic substitution. If the aromatic ring of the benzaldehyde starting material is not sufficiently electron-rich, this step will be slow and inefficient. The presence of electron-donating groups on the benzene ring is generally favorable.[10]

  • Decomposition of Intermediates: The strong acidic conditions (often concentrated sulfuric acid) and high temperatures can lead to the decomposition of the starting materials or the benzalaminoacetal intermediate.[11]

  • Side Reactions: Although not as well-defined as in other named reactions, the harsh conditions can lead to various unspecified side reactions and polymerization, resulting in complex reaction mixtures and difficult purification.

Troubleshooting Suggestions:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. While concentrated sulfuric acid is traditional, other acids like polyphosphoric acid (PPA) have been used. Titrating the acid strength and reaction temperature is crucial for optimization.[10]

  • Substrate Suitability: This reaction is most successful with benzaldehydes bearing electron-donating substituents. If your substrate has electron-withdrawing groups, you may need to explore alternative synthetic routes.

  • Reaction Modifications: Consider modifications to the standard Pomeranz-Fritsch protocol, such as the Schlittler-Müller modification, which involves the condensation of a benzylamine with a glyoxal acetal and may offer better yields for certain substrates.[11]

Data Presentation

The following tables provide a summary of how different reaction parameters can affect the outcome of isoquinoline syntheses.

Table 1: Influence of Dehydrating Agent on Bischler-Napieralski Reaction Yield

SubstrateDehydrating AgentSolventTemperature (°C)Yield (%)Reference
N-(3,4-dimethoxyphenethyl)acetamidePOCl₃AcetonitrileReflux75[12]
N-(3,4-dimethoxyphenethyl)acetamideP₂O₅ in POCl₃TolueneReflux85[13]
N-(phenethyl)formamideTf₂O, 2-chloropyridineCH₂Cl₂-20 to 092[5]

Table 2: Effect of Reaction Conditions on Diastereoselectivity in the Pictet-Spengler Reaction

β-ArylethylamineAldehydeAcid CatalystSolventTemperature (°C)d.r. (cis:trans)Reference
Tryptophan methyl esterAcetaldehydeTFACH₂Cl₂-7895:5[7]
Tryptophan methyl esterAcetaldehydeTFABenzene8010:90[7]
D-Tryptophan methyl esterPiperonalTFACH₂Cl₂Room Temp>99:1 (cis)[6]

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃[5]
  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide (1.0 equiv).

  • Add an anhydrous solvent such as toluene or acetonitrile.

  • Cool the mixture in an ice bath and add phosphorus oxychloride (POCl₃) (1.1–5.0 equiv) dropwise.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by slowly pouring it onto a mixture of ice and a base (e.g., ammonium hydroxide).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Diastereoselective Pictet-Spengler Reaction[7]
  • For Kinetic (cis) Product:

    • Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde (1.1 equiv) in an anhydrous solvent such as dichloromethane.

    • Cool the solution to the desired low temperature (e.g., -78 °C).

    • Add trifluoroacetic acid (TFA) (1.0–2.0 equiv) dropwise.

    • Stir the reaction at low temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • For Thermodynamic (trans) Product:

    • Follow the same initial steps as for the kinetic product, but use a non-polar solvent like benzene.

    • Heat the reaction mixture to reflux and monitor its progress.

    • Follow the same workup and purification procedure as for the kinetic product.

Protocol 3: General Procedure for Pomeranz-Fritsch Reaction[8][10]
  • Step 1: Formation of the Benzalaminoacetal

    • In a round-bottom flask, combine the benzaldehyde (1.0 equiv) and the aminoacetoaldehyde diethyl acetal (1.0 equiv).

    • Stir the mixture at room temperature until the condensation is complete (this can be monitored by the disappearance of the starting materials). The product can often be used in the next step without further purification.

  • Step 2: Cyclization

    • Carefully add the crude benzalaminoacetal to a flask containing a strong acid, such as concentrated sulfuric acid, at a low temperature (e.g., 0 °C).

    • Slowly warm the reaction mixture to the desired temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., concentrated ammonium hydroxide).

    • Extract the product with an organic solvent (e.g., ether or dichloromethane).

    • Dry the combined organic layers over an anhydrous salt and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

Signaling Pathways and Experimental Workflows

Bischler-Napieralski Reaction: Main vs. Side Reaction

Bischler_Napieralski cluster_main Main Reaction Pathway cluster_side Retro-Ritter Side Reaction Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Dehydrating Agent (e.g., POCl₃) Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Aromatic Substitution Styrene Styrene Derivative Nitrilium->Styrene Fragmentation Nitrile Nitrile Nitrilium->Nitrile Product 3,4-Dihydroisoquinoline Cyclized->Product Deprotonation

Caption: Competing pathways in the Bischler-Napieralski reaction.

Pictet-Spengler Reaction: Diastereoselectivity Control

Pictet_Spengler cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Start β-Arylethylamine + Aldehyde Iminium Iminium Ion Start->Iminium Acid Catalyst TS_cis Lower Energy Transition State (cis) Iminium->TS_cis Low Temp, Strong Acid TS_trans Higher Energy Transition State (trans) Iminium->TS_trans High Temp, Longer Time Cis_Product cis-Tetrahydroisoquinoline TS_cis->Cis_Product Trans_Product trans-Tetrahydroisoquinoline (more stable) Cis_Product->Trans_Product Equilibration (at high temp) TS_trans->Trans_Product

Caption: Kinetic vs. Thermodynamic control in the Pictet-Spengler reaction.

General Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions (Temp, Time) Check_Reagents->Check_Conditions Reagents OK Optimize_Reagents Optimize Reagent/ Catalyst Choice Check_Reagents->Optimize_Reagents Issue Found Check_Substrate Assess Substrate Reactivity Check_Conditions->Check_Substrate Conditions Seem OK Optimize_Conditions Adjust Temperature & Reaction Time Check_Conditions->Optimize_Conditions Issue Found Modify_Substrate Modify Substrate or Choose Alternative Route Check_Substrate->Modify_Substrate Substrate is Unreactive Success Improved Yield Check_Substrate->Success Substrate is Reactive Optimize_Reagents->Success Optimize_Conditions->Success Modify_Substrate->Success

References

Technical Support Center: Optimizing Reaction Conditions for 1-Chloroisoquinolin-6-amine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloroisoquinolin-6-amine. The following sections offer guidance on optimizing common derivatization reactions, addressing specific experimental issues, and providing detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

A1: this compound possesses two primary sites for derivatization. The chlorine atom at the C1 position is susceptible to displacement via palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The primary amino group at the C6 position can undergo various reactions, including acylation and sulfonylation.

Q2: Which palladium-catalyzed cross-coupling reactions are most suitable for derivatizing the C1 position?

A2: The C1-chloro group is activated by the adjacent ring nitrogen, making it a suitable electrophile for several palladium-catalyzed cross-coupling reactions. The most common and effective methods include:

  • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with boronic acids or their esters.

  • Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond with primary or secondary amines.[1]

  • Sonogashira Coupling: For the formation of a carbon-carbon triple bond with terminal alkynes.[2]

Q3: How does the amino group at the C6 position influence the reactivity at the C1 position?

A3: The amino group at C6 is an electron-donating group, which can increase the electron density of the isoquinoline ring system. This may slightly decrease the reactivity of the C1-chloro group towards oxidative addition in palladium-catalyzed cross-coupling reactions compared to unsubstituted 1-chloroisoquinoline. However, successful couplings are still readily achievable with appropriate optimization of reaction conditions.

Q4: What are the general storage recommendations for this compound?

A4: To ensure stability and prevent degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[3]

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)

Issue 1: Low or No Conversion of Starting Material

Potential Cause Troubleshooting Steps
Catalyst Deactivation Ensure rigorous exclusion of oxygen from the reaction mixture by proper degassing of solvents and use of an inert atmosphere (argon or nitrogen). Consider using a more robust pre-catalyst, such as a G3 or G4 palladacycle for Buchwald-Hartwig reactions.
Inefficient Oxidative Addition For the less reactive C-Cl bond, select bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). Increase the reaction temperature in 10-20 °C increments.
Poor Choice of Base The base is crucial for activating the coupling partner (boronic acid in Suzuki, amine in Buchwald-Hartwig). For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[4]
Solvent Issues Ensure the use of anhydrous, high-purity solvents. The chosen solvent (e.g., dioxane, toluene, THF, DMF) must be able to dissolve the reagents and stabilize the catalytic intermediates.[1]

Issue 2: Formation of Significant Side Products

Side Product Potential Cause Mitigation Strategy
Hydrodehalogenation (Replacement of Cl with H) The hydride source can be the solvent, base, or impurities.Use anhydrous, aprotic solvents like dioxane or toluene. Ensure the base is anhydrous and freshly opened. Optimize the reaction for faster cross-coupling to outcompete this side reaction.
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen can promote Pd(II)-mediated homocoupling.Thoroughly degas the solvent and reaction mixture. Use a Pd(0) source or a pre-catalyst that efficiently generates Pd(0) in situ.
Protodeborylation of Boronic Acid (Suzuki) The boronic acid degrades over the course of the reaction.Use a slight excess of the boronic acid (1.2-1.5 equivalents). Ensure the reaction conditions are not overly harsh (e.g., prolonged high temperatures).

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 1-Chloro-heterocycles
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)YieldNotes
Pd(OAc)₂ (2-4)SPhos (4-8)K₃PO₄ (2)Toluene/H₂O80-11012-24Good to ExcellentA robust system for challenging aryl chlorides.[4]
Pd₂(dba)₃ (1-3)XPhos (2-6)K₂CO₃ (2-3)1,4-Dioxane100-12012-24Good to ExcellentXPhos is another highly effective ligand.[4]
Pd(PPh₃)₄ (5-10)-Na₂CO₃ (2)DME/H₂O80-10016-24Moderate to GoodA classical catalyst, may require higher loading.[4]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 1-Chloro-heterocycles
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)YieldNotes
Pd₂(dba)₃ (1-2)BINAP (1.5-3)NaOt-Bu (1.2-1.4)Toluene80-1102-24Good to ExcellentA common system for a wide range of amines.
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)t-BuOH10012-24GoodSuitable for less nucleophilic amines.
G3-XPhos (1-3)-Cs₂CO₃ (1.5)1,4-Dioxane100-1204-18Good to ExcellentPre-catalyst offers ease of handling and high activity.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of 0.1-0.5 M).

  • Catalyst Addition: To the stirring suspension, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

  • Reagent Preparation: In a glovebox or a flame-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., G3-XPhos, 2 mol%) and the base (e.g., NaOt-Bu, 1.2 equiv.).

  • Addition of Reactants: Add the anhydrous solvent (e.g., toluene or dioxane). Then, add this compound (1.0 equiv.) and the desired amine (1.1 equiv.).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[5]

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling Workflow cluster_buchwald Buchwald-Hartwig Amination Workflow s_start Start: Reagents in Flask (1-Cl-IQ-6-NH2, Boronic Acid, Base) s_inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) s_start->s_inert s_solvent Add Degassed Solvent s_inert->s_solvent s_catalyst Add Pd Catalyst & Ligand s_solvent->s_catalyst s_heat Heat & Stir (80-110 °C) s_catalyst->s_heat s_monitor Monitor Progress (TLC/LC-MS) s_heat->s_monitor s_workup Aqueous Work-up s_monitor->s_workup s_purify Purification (Column Chromatography) s_workup->s_purify s_product Product: 1-Aryl-isoquinolin-6-amine s_purify->s_product b_start Start: Catalyst & Base in Flask (Inert Atmosphere) b_reagents Add Solvent, 1-Cl-IQ-6-NH2, & Amine b_start->b_reagents b_heat Heat & Stir (80-110 °C) b_reagents->b_heat b_monitor Monitor Progress (TLC/LC-MS) b_heat->b_monitor b_workup Quench & Aqueous Work-up b_monitor->b_workup b_purify Purification (Column Chromatography) b_workup->b_purify b_product Product: 1-(Substituted amino)-isoquinolin-6-amine b_purify->b_product

Caption: Experimental workflows for Suzuki-Miyaura and Buchwald-Hartwig reactions.

signaling_pathway cluster_cell Potential Cellular Signaling Pathway IQ_derivative Isoquinoline-based ROCK Inhibitor (e.g., Fasudil analog) ROCK Rho-associated kinase (ROCK) IQ_derivative->ROCK Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC (MLC-P) MLC->MLC_P Contraction Actomyosin Contraction (e.g., in smooth muscle) MLC_P->Contraction Hypertension Hypertension Contraction->Hypertension Contributes to

Caption: Inhibition of the Rho-kinase (ROCK) signaling pathway.

References

Technical Support Center: A Troubleshooting Guide for the Pomeranz-Fritsch Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pomeranz-Fritsch reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful method for the synthesis of isoquinolines. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

The Pomeranz-Fritsch reaction, while a classic and valuable tool for isoquinoline synthesis, is known for its sensitivity to reaction conditions and substrate scope, often leading to variable and sometimes low yields.[1] This section provides solutions to common problems encountered during the reaction.

Question: My reaction yield is very low or I'm not getting any product. What are the common causes and how can I improve it?

Answer: Low to no yield in a Pomeranz-Fritsch reaction is a frequent issue and can stem from several factors. Here's a systematic approach to troubleshoot this problem:

  • Substrate Electronics: The Pomeranz-Fritsch reaction is an electrophilic aromatic substitution. Therefore, the electronic nature of the benzaldehyde derivative is crucial.

    • Electron-Donating Groups (EDGs): Aromatic rings with EDGs (e.g., -OCH₃, -OH, -NR₂) are more activated and tend to give better yields under milder conditions.[2]

    • Electron-Withdrawing Groups (EWGs): Aromatic rings with EWGs (e.g., -NO₂, -CN, -CF₃) are deactivated and often lead to poor or no reaction. For such substrates, consider using stronger acidic conditions or alternative synthetic routes.

  • Acid Catalyst and Concentration: The choice and concentration of the acid catalyst are critical.

    • Classical Conditions: Concentrated sulfuric acid is the traditional catalyst.[3][4] However, the conditions can be harsh and lead to side reactions.

    • Alternative Catalysts: Lewis acids like trifluoroacetic anhydride (TFAA) and lanthanide triflates, or protic acids like polyphosphoric acid (PPA), can be effective alternatives and may offer milder reaction conditions.[5]

  • Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete reaction.

    • Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

    • If the reaction is sluggish, a moderate increase in temperature might be beneficial. However, be cautious as excessive heat can lead to decomposition and the formation of tars.

  • Steric Hindrance: Bulky substituents on the aromatic ring, particularly ortho to the site of cyclization, can sterically hinder the reaction and reduce yields.

Question: I am observing the formation of multiple products or significant side reactions. What are the likely side products and how can I minimize them?

Answer: The formation of side products is a common challenge in the Pomeranz-Fritsch reaction, often due to the harsh acidic conditions.

  • Incomplete Cyclization: The intermediate benzalaminoacetal may not fully cyclize. This can be addressed by:

    • Increasing the reaction time or temperature, while monitoring for decomposition.

    • Using a stronger acid catalyst.

  • Decomposition/Tar Formation: Overly harsh conditions (high temperature or very strong acid) can lead to the decomposition of starting materials or the desired product, resulting in the formation of intractable tars. To mitigate this:

    • Use the mildest effective acid catalyst.

    • Carefully control the reaction temperature.

  • Alternative Cyclization Pathways: In some cases, particularly with certain substitution patterns on the aromatic ring, alternative cyclization pathways can lead to the formation of undesired isomers. Careful analysis of the product mixture by techniques like NMR and mass spectrometry is essential to identify these side products.

Frequently Asked Questions (FAQs)

Q1: What is the general experimental protocol for a classical Pomeranz-Fritsch reaction?

A1: The reaction is typically carried out in two main stages:

  • Formation of the Benzalaminoacetal: An aromatic aldehyde is condensed with a 2,2-dialkoxyethylamine to form the corresponding Schiff base, the benzalaminoacetal.[5]

  • Acid-Catalyzed Cyclization: The benzalaminoacetal is then treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization and subsequent aromatization to the isoquinoline.[3][6]

Q2: How do I purify the isoquinoline product from the reaction mixture?

A2: Purification of the crude product is often necessary to remove unreacted starting materials, side products, and residual acid.

  • Work-up: After the reaction is complete, the acidic mixture is typically poured onto ice and neutralized with a base (e.g., NaOH or NH₄OH) to precipitate the crude product. The product is then extracted with an organic solvent.

  • Column Chromatography: The most common method for purifying the crude product is column chromatography on silica gel. The choice of eluent system will depend on the polarity of the specific isoquinoline derivative. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

Q3: Are there any modifications to the classical Pomeranz-Fritsch reaction that can improve its scope and yield?

A3: Yes, several modifications have been developed to address the limitations of the original protocol:

  • The Schlittler-Muller Modification: This variation involves the condensation of a substituted benzylamine with glyoxal hemiacetal, which can provide access to C1-substituted isoquinolines.[3]

  • The Bobbitt Modification: This procedure involves the hydrogenation of the initially formed benzalaminoacetal, followed by acid-catalyzed cyclization of the resulting amine to yield a tetrahydroisoquinoline.[3]

  • Use of Milder Catalysts: As mentioned earlier, employing catalysts like polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA) can lead to cleaner reactions and better yields for sensitive substrates.

Data Presentation

The yield of the Pomeranz-Fritsch reaction is highly dependent on the substrate and the reaction conditions. The following table provides a general overview of expected yields with different types of acid catalysts.

CatalystSubstrate ExampleTypical Yield RangeNotes
Concentrated H₂SO₄ Benzaldehyde20-50%The classical method; can lead to charring and side reactions.
Polyphosphoric Acid (PPA) Electron-rich benzaldehydes40-70%Generally milder than H₂SO₄ and can give higher yields.
Trifluoroacetic Anhydride (TFAA) Sensitive benzaldehydes30-60%A good alternative for substrates that are unstable in strong protic acids.

Note: These are approximate yield ranges and can vary significantly based on the specific substituents on the aromatic ring and the precise reaction conditions employed.

Experimental Protocols

A detailed experimental protocol for a key step in the Pomeranz-Fritsch reaction is provided below.

Protocol 1: General Procedure for the Acid-Catalyzed Cyclization of a Benzalaminoacetal using Concentrated Sulfuric Acid

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (typically 5-10 equivalents relative to the substrate) to 0 °C in an ice bath.

  • Addition of Substrate: Slowly add the benzalaminoacetal (1 equivalent) to the cold sulfuric acid with vigorous stirring. The addition should be done dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as required (the optimal temperature and time will vary depending on the substrate and should be determined by monitoring the reaction, e.g., by TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated aqueous base (e.g., 50% NaOH or concentrated NH₄OH) until the pH is basic. This should be done in an ice bath to manage the heat generated.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Below are diagrams illustrating the logical workflow for troubleshooting common issues in the Pomeranz-Fritsch reaction.

G Troubleshooting Workflow for Low Yield start Low or No Product Yield check_substrate Analyze Substrate Electronics start->check_substrate edg Electron-Donating Groups Present check_substrate->edg Yes ewg Electron-Withdrawing Groups Present check_substrate->ewg No optimize_acid Optimize Acid Catalyst edg->optimize_acid stronger_acid Use Stronger Acid (e.g., H₂SO₄) ewg->stronger_acid failure Yield Still Low - Consider Alternative Synthesis ewg->failure optimize_acid->stronger_acid Mild conditions milder_acid Consider Milder Acid (e.g., PPA, TFAA) optimize_acid->milder_acid Harsh conditions check_conditions Review Reaction Conditions stronger_acid->check_conditions milder_acid->check_conditions increase_temp_time Increase Temperature/Time (Monitor Closely) check_conditions->increase_temp_time check_sterics Assess Steric Hindrance increase_temp_time->check_sterics sterics_issue Steric Hindrance Likely check_sterics->sterics_issue Yes no_sterics_issue No Significant Steric Hindrance check_sterics->no_sterics_issue No sterics_issue->failure success Improved Yield no_sterics_issue->success

Caption: A flowchart for troubleshooting low product yield.

G Troubleshooting Side Product Formation start Multiple Products or Side Reactions identify_issue Identify Primary Issue by Analysis (TLC, NMR) start->identify_issue incomplete_cyclization Incomplete Cyclization identify_issue->incomplete_cyclization Unreacted Intermediate tar_formation Tar/Decomposition Products identify_issue->tar_formation Dark, Insoluble Material isomers Isomeric Byproducts identify_issue->isomers Multiple Spots on TLC solution_incomplete Increase Reaction Time/Temp or Use Stronger Acid incomplete_cyclization->solution_incomplete solution_tar Use Milder Acid (PPA, TFAA) or Lower Temperature tar_formation->solution_tar solution_isomers Modify Substrate or Accept Mixture and Purify isomers->solution_isomers monitor Monitor Reaction Progress Closely solution_incomplete->monitor solution_tar->monitor solution_isomers->monitor success Cleaner Reaction Profile monitor->success

Caption: A guide to addressing common side product issues.

References

Technical Support Center: Formylation of Chloroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formylation of chloroisoquinolines.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the formylation of chloroisoquinolines? A1: The most common and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds like chloroisoquinolines is the Vilsmeier-Haack reaction.[1][2] This reaction uses a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and an N,N-disubstituted formamide like N,N-dimethylformamide (DMF).[1][3] Other methods include lithiation followed by quenching with DMF and Rieche formylation, although the Vilsmeier-Haack approach is widely documented for similar heterocyclic systems.[4]

Q2: My Vilsmeier-Haack reaction is resulting in a low yield or failing completely. What are the common causes? A2: Low or no product yield can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture.[6] Ensure all glassware is oven-dried and reagents are anhydrous to prevent quenching of the formylating agent.[5][6]

  • Sub-optimal Temperature: The reaction temperature is critical and depends on the substrate's reactivity.[7] For highly exothermic reactions, poor heat management can lead to reagent or product degradation.[5]

  • Degradation: The starting material or the aldehyde product might be degrading under the reaction conditions.[5]

Q3: How can I control the highly exothermic nature of the Vilsmeier-Haack reaction, especially during scale-up? A3: The reaction between DMF and POCl₃ to form the Vilsmeier reagent is often exothermic.[5] Proper temperature control is a primary safety concern.[5] To manage this:

  • Ensure adequate cooling and efficient stirring throughout the reaction.[5]

  • Add reagents, particularly POCl₃ to DMF, dropwise or in portions to control the rate of reaction and heat generation.[5]

  • Continuously monitor the internal temperature of the reaction vessel.[5]

  • Have a cooling bath or an appropriate quenching agent readily available in case of a thermal runaway.[5]

Q4: My reaction mixture turned dark brown/black, and I'm getting a tarry substance. What happened? A4: The formation of a dark-colored mixture or tar often indicates polymerization of the aldehyde product or decomposition at elevated temperatures.[5][8] To mitigate this, you should minimize the reaction time, avoid excessive heating, and purify the crude product promptly after the work-up is complete.[5][8]

Q5: I am observing multiple products. How can I improve the selectivity of the formylation? A5: The formation of multiple byproducts can be due to side reactions, incorrect stoichiometry, or the presence of impurities.[5] Over-formylation is also a possibility if multiple reactive sites are available.[5] To improve selectivity:

  • Use high-purity starting materials.[5]

  • Carefully optimize the molar ratio of the chloroisoquinoline substrate to the Vilsmeier reagent.[5]

  • Maintain rigorous control over the reaction temperature, as higher temperatures can promote side reactions.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the formylation of chloroisoquinolines, offering potential causes and actionable solutions.

IssuePotential Cause(s)Troubleshooting Steps & Solutions
Low or No Product Yield 1. Incomplete reaction. 2. Presence of moisture quenching the Vilsmeier reagent.[6] 3. Degradation of starting material or product.[5] 4. Sub-optimal reaction temperature.[5]1. Monitor reaction progress closely with TLC or HPLC.[5] 2. Ensure strictly anhydrous conditions; use dry solvents and oven-dried glassware.[5] 3. Analyze for degradation products; consider lowering reaction temperature or time. 4. Optimize temperature; for exothermic steps, ensure efficient cooling.[5]
Formation of Multiple Byproducts 1. Incorrect stoichiometry (e.g., excess formylating agent).[5] 2. Reaction temperature is too high, leading to side reactions.[5] 3. Impurities in the starting materials.[5] 4. Competing formylation at different positions on the isoquinoline ring.1. Optimize the molar ratio of reactants and reagents.[5] 2. Control the reaction temperature rigorously; perform temperature scouting experiments.[5] 3. Use high-purity, fully characterized starting materials.[5] 4. Consider alternative synthetic routes if regioselectivity cannot be controlled.[5]
Runaway Exothermic Reaction 1. Poor heat management during Vilsmeier reagent formation or reaction.[5] 2. Reagents added too quickly.[5]1. Ensure the reactor has adequate cooling capacity for the intended scale.[5] 2. Add reagents dropwise with continuous monitoring of the internal temperature.[5] 3. Have a contingency plan with a cooling bath or quenching agent.[5]
Dark-Colored or Tarry Product 1. Polymerization of the aldehyde product.[5][8] 2. Decomposition of materials at elevated temperatures.[5][8]1. Minimize reaction time and avoid excessive heating.[5] 2. Purify the crude product promptly after work-up.[5] 3. Consider purification techniques like treatment with activated carbon or recrystallization.[5]
Difficulty in Product Isolation 1. Product is an oil or a low-melting solid.[5] 2. Similar polarity between the product and impurities, complicating chromatography.[5]1. For oily products, attempt trituration with a non-polar solvent (e.g., hexane) to induce solidification.[5] 2. Explore different solvent systems for column chromatography or consider alternative purification methods like recrystallization or distillation.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of 6-Chloroisoquinoline

This protocol describes a plausible method for the formylation of 6-chloroisoquinoline to produce 6-chloroisoquinoline-1-carbaldehyde, based on standard Vilsmeier-Haack procedures.[9]

Materials:

  • 6-Chloroisoquinoline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Part A: Preparation of the Vilsmeier Reagent

  • Set up a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous DMF (e.g., 5 equivalents) to the flask and cool it to 0°C in an ice bath.

  • Under a nitrogen atmosphere, add POCl₃ (e.g., 3 equivalents) dropwise to the cold DMF with vigorous stirring, ensuring the internal temperature is maintained below 10°C.[9]

  • After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[6][9]

Part B: Formylation Reaction

  • Dissolve 6-chloroisoquinoline (1 equivalent) in a minimal amount of anhydrous DMF or DCM.

  • Add the solution of 6-chloroisoquinoline dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, slowly allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 90°C) for several hours (e.g., 6-8 hours).[9]

  • Monitor the reaction's progress periodically by TLC until the starting material is consumed.

Part C: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with stirring.[9]

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with an organic solvent like dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the pure 6-chloroisoquinoline-1-carbaldehyde.

Visualizations

Troubleshooting Workflow for Formylation Reactions

TroubleshootingWorkflow start Problem Encountered low_yield Low / No Yield start->low_yield byproducts Multiple Byproducts start->byproducts runaway Runaway Reaction start->runaway cause_moisture Cause: Moisture? [Anhydrous Conditions] low_yield->cause_moisture cause_temp Cause: Temp? [Optimize Temp] low_yield->cause_temp cause_time Cause: Time? [Monitor w/ TLC] low_yield->cause_time byproducts->cause_temp cause_stoich Cause: Stoichiometry? [Optimize Ratios] byproducts->cause_stoich cause_purity Cause: Purity? [Use Pure Reagents] byproducts->cause_purity cause_cooling Cause: Cooling? [Ensure Adequate Cooling] runaway->cause_cooling cause_addition Cause: Addition Rate? [Add Dropwise] runaway->cause_addition solution_anhydrous Solution: Ensure Anhydrous Conditions cause_moisture->solution_anhydrous solution_optimize Solution: Optimize Temp, Time, Stoichiometry cause_temp->solution_optimize solution_monitor Solution: Monitor Reaction Progress (TLC/HPLC) cause_time->solution_monitor cause_stoich->solution_optimize cause_purity->solution_optimize solution_control Solution: Control Reagent Addition & Cooling cause_cooling->solution_control cause_addition->solution_control

Caption: Troubleshooting decision tree for common formylation issues.

Experimental Workflow for Vilsmeier-Haack Reaction

VilsmeierWorkflow cluster_prep Part A: Reagent Prep cluster_reaction Part B: Reaction cluster_workup Part C: Work-up & Purification prep_dmf 1. Cool Anhydrous DMF (0°C) prep_add 2. Add POCl₃ Dropwise (<10°C) prep_dmf->prep_add prep_stir 3. Stir at 0°C (30-60 min) prep_add->prep_stir react_add 4. Add Chloroisoquinoline Solution prep_stir->react_add react_heat 5. Heat Reaction (e.g., 90°C) react_add->react_heat react_monitor 6. Monitor by TLC react_heat->react_monitor workup_quench 7. Quench on Ice react_monitor->workup_quench workup_extract 8. Neutralize & Extract workup_quench->workup_extract workup_purify 9. Dry & Purify (Chromatography) workup_extract->workup_purify product Final Product workup_purify->product

Caption: Step-by-step workflow for the Vilsmeier-Haack formylation.

References

Technical Support Center: Stability and Storage of Halogenated Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of halogenated isoquinolines. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid halogenated isoquinolines?

A1: Solid halogenated isoquinolines should be stored in a cool, dry, and well-ventilated area, protected from light and moisture.[1] The recommended temperature is typically 2-8°C for long-term storage.[2] Containers should be tightly sealed; amber glass vials with PTFE-lined screw caps are ideal to prevent light degradation and moisture ingress.[1] Many isoquinoline derivatives are hygroscopic (absorb moisture from the air), which can lead to degradation or inaccurate weighing, making a desiccated environment crucial.[1][3][4]

Q2: My halogenated isoquinoline is stored as a solution in DMSO. How should I store it and for how long is it stable?

A2: Stock solutions in anhydrous DMSO are generally stable for short to medium-term storage when kept at -20°C or -80°C. However, long-term stability is not guaranteed and depends on the specific compound. For optimal stability, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to thaw completely and come to room temperature to ensure homogeneity. It is advisable to perform periodic purity checks via HPLC if solutions are stored for extended periods.

Q3: Are halogenated isoquinolines sensitive to light?

A3: Yes, like many aromatic heterocyclic compounds, halogenated isoquinolines can be susceptible to photodegradation.[5] Exposure to UV or even ambient light over time can lead to the formation of degradation products.[6] It is critical to store both solid compounds and solutions in amber or opaque containers and to minimize exposure to light during experimental procedures.[1] For sensitive experiments, work should be conducted under subdued lighting conditions.

Q4: What are the common degradation pathways for these compounds?

A4: Halogenated isoquinolines can degrade through several pathways, primarily hydrolysis, oxidation, and photolysis.[6][7]

  • Hydrolysis: Under acidic or basic conditions, the molecule can undergo various hydrolytic reactions. While the halogen-carbon bond on an aromatic ring is generally stable, extreme pH and heat can promote hydroxylation.

  • Oxidation: The nitrogen-containing ring is susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylated species.[7][8] The presence of trace metal ions or peroxides (often found as impurities in solvents like THF or dioxane) can catalyze oxidative degradation.[7]

  • Photolysis: Energy from light can induce reactions, leading to the formation of various photoproducts.[5]

Q5: What substances are incompatible with halogenated isoquinolines?

A5: You should avoid storing or mixing halogenated isoquinolines with strong oxidizing agents and strong acids, as these can accelerate degradation.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of halogenated isoquinolines in experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent results or loss of compound activity over time. 1. Compound degradation due to improper storage (light/moisture exposure).[1][4] 2. Degradation of stock solution from repeated freeze-thaw cycles. 3. Oxidative degradation from solvent impurities (peroxides).[7]1. Re-evaluate storage conditions. Ensure the compound is in a tightly sealed, amber vial, stored in a desiccator at 2-8°C. 2. Prepare fresh stock solutions. Aliquot new solutions into single-use vials to minimize freeze-thaw events. 3. Use fresh, high-purity, anhydrous solvents. If using solvents prone to peroxide formation (e.g., THF, ether), test for peroxides before use.
Appearance of unexpected peaks in chromatography (HPLC, LC-MS). 1. Formation of degradation products during sample preparation or storage.[8] 2. Contamination from glassware, solvents, or equipment. 3. The compound is degrading on the column (e.g., due to acidic mobile phase).1. Prepare samples immediately before analysis. Analyze a freshly prepared standard from solid material to confirm the identity of the main peak. 2. Run a solvent blank to identify system peaks. Ensure all glassware is scrupulously clean. 3. Adjust mobile phase pH. The retention and peak shape of nitrogen-containing heterocycles can be sensitive to pH.[9] Consider using a different column chemistry.
Solid compound has changed color or appears clumpy. 1. The compound has likely absorbed moisture (hygroscopic) or has undergone degradation.[1] 2. Potential photolytic or thermal degradation from improper storage.1. Do not use the compound for sensitive experiments. If possible, re-purify a small amount and confirm its identity (e.g., by NMR, MS). 2. Order a fresh batch of the compound and ensure it is stored correctly upon arrival as per the guidelines in the FAQ.
Difficulty dissolving the compound in the desired solvent. 1. The compound may have low solubility in that specific solvent. 2. The material may have degraded or polymerized into less soluble forms.1. Consult solubility data if available. Try gentle warming or sonication. Consider a different solvent system or the use of a co-solvent. 2. Test the solubility of a freshly opened or new batch of the compound.

Quantitative Stability Data

Forced degradation studies are essential for understanding the intrinsic stability of a compound.[6] The goal is typically to achieve 5-20% degradation to ensure that the stability-indicating method is challenged without generating secondary or tertiary degradation products that may not be relevant under normal storage conditions.[3][6]

The following table provides an illustrative summary of potential results from a forced degradation study on a hypothetical halogenated isoquinoline ("Compound X"), as analyzed by a stability-indicating HPLC method.

Stress ConditionReagent/ParametersDuration% Assay of Compound X% Total DegradationObservations
Acid Hydrolysis 0.1 M HCl24 hours at 60°C88.5%11.5%Two major degradation peaks observed.
Base Hydrolysis 0.1 M NaOH8 hours at 60°C91.2%8.8%One major and one minor degradation peak.
Oxidative 3% H₂O₂24 hours at RT84.7%15.3%Multiple degradation peaks, significant loss of parent compound.
Thermal (Solid) Dry Heat48 hours at 80°C98.9%1.1%Minor degradation, compound is relatively thermostable.
Photolytic (Solution) ICH Q1B Option 2*1.2 million lux·hr (Vis) & 200 W·hr/m² (UVA)94.6%5.4%One significant degradation peak observed vs. dark control.

*As per ICH Q1B guidelines for photostability testing.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the typical stress conditions used to assess the intrinsic stability of a halogenated isoquinoline.

Objective: To generate potential degradation products and establish a degradation profile.

Procedure:

  • Preparation: Prepare a stock solution of the halogenated isoquinoline at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v). Incubate at 60°C. Withdraw samples at timed intervals (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v). Incubate at 60°C. Withdraw samples at timed intervals, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) (1:1 v/v). Keep at room temperature, protected from light. Withdraw samples at timed intervals and dilute for analysis.

  • Thermal Degradation: Store the solid compound in a thermostatically controlled oven at 80°C. Also, store a solution of the compound at 60°C. Sample at timed intervals.

  • Photostability Testing: Expose a solution of the compound and the solid compound to a calibrated light source as specified by ICH Q1B guidelines. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation of the parent compound.[6] Adjust stress conditions (temperature, time, reagent concentration) if degradation is too low or too high.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent halogenated isoquinoline from all process-related impurities and degradation products generated during forced degradation.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a standard reversed-phase column (e.g., C18, 150 x 4.6 mm, 3.5 µm).

    • Screen different mobile phase compositions. A common starting point is a gradient of acetonitrile or methanol with an aqueous buffer (e.g., phosphate or acetate buffer).

    • Since isoquinolines are basic, the mobile phase pH is critical for good peak shape.[9] Test different pH values (e.g., pH 3.0 and pH 7.0) to find the optimal separation and peak symmetry.

  • Method Optimization:

    • Inject a mixture of the stressed samples (e.g., a composite of acid, base, and peroxide degraded samples) to challenge the method's separating power.

    • Optimize the gradient slope, temperature, and flow rate to achieve adequate resolution (Rs > 2) between the parent peak and all degradation product peaks.

    • Use a photodiode array (PDA) detector to assess peak purity. The UV spectra across a single peak should be identical if the peak is pure.

  • Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate specificity, proving the method can unequivocally assess the analyte in the presence of its potential degradants.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G start Unexpected Experimental Result (e.g., low activity, extra peaks) check_storage Review Storage Conditions: - Temp (2-8°C)? - Light protected (amber vial)? - Tightly sealed (hygroscopicity)? start->check_storage check_solution Review Solution Handling: - Aliquoted? - No. of freeze-thaw cycles? - Age of solution? start->check_solution check_purity Assess Compound Purity check_storage->check_purity check_solution->check_purity run_hplc Run HPLC/LC-MS on: 1. Current Sample 2. Freshly Prepared Standard check_purity->run_hplc How to check? degraded Purity Confirmed as Low (Degradation Occurred) run_hplc->degraded Multiple peaks/ Reduced main peak area pure Purity Confirmed as High run_hplc->pure Single, sharp peak/ Matches standard remediate_storage Action: Discard old material. Order fresh stock & implement correct storage protocols. degraded->remediate_storage troubleshoot_exp Problem is not compound stability. Troubleshoot other experimental parameters (reagents, protocol, etc.). pure->troubleshoot_exp

Caption: Troubleshooting workflow for unexpected experimental results.

Potential Degradation Pathways

G parent Halogenated Isoquinoline (e.g., 7-Bromo-Isoquinoline) oxidation Oxidative Degradation parent->oxidation H₂O₂ / O₂ hydrolysis Hydrolytic Degradation parent->hydrolysis H⁺/OH⁻, Heat photolysis Photolytic Degradation parent->photolysis UV/Vis Light prod_n_oxide N-Oxide Derivative oxidation->prod_n_oxide prod_hydroxy Hydroxylated Isoquinoline (e.g., Ring Hydroxylation) hydrolysis->prod_hydroxy prod_dehalogenated Dehalogenated-Hydroxylated Product (e.g., 7-Hydroxy-Isoquinoline) hydrolysis->prod_dehalogenated Nucleophilic Substitution prod_photoproduct Various Photoproducts (Isomers, Ring-Opened Species) photolysis->prod_photoproduct prod_quinolinone Isoquinolinone Derivative prod_hydroxy->prod_quinolinone Tautomerization

Caption: Potential degradation pathways for halogenated isoquinolines.

References

Navigating the Vilsmeier-Haack Reaction: A Technical Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. However, the reaction is not without its challenges, and the formation of unwanted byproducts can often complicate purification and reduce yields. This technical support center provides a comprehensive guide to troubleshooting and avoiding common byproducts in the Vilsmeier-Haack reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that may arise during the Vilsmeier-Haack reaction and provides actionable solutions to mitigate byproduct formation.

Issue 1: Low or No Yield of the Desired Product

A low yield of the formylated product is a common problem that can stem from several factors.

  • Cause A: Inactive Vilsmeier Reagent. The Vilsmeier reagent, a chloroiminium salt, is sensitive to moisture and can decompose if not prepared and handled under anhydrous conditions.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. It is often best to prepare the Vilsmeier reagent in situ and use it immediately. The reagent is typically formed at low temperatures (0-10 °C) to ensure its stability.

  • Cause B: Insufficiently Reactive Substrate. The Vilsmeier-Haack reaction works best with electron-rich aromatic or heteroaromatic compounds.[1][2] If the substrate is not sufficiently activated, the reaction may be sluggish or not proceed at all.

    • Solution: For less reactive substrates, consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent. However, be aware that harsher conditions can also lead to increased byproduct formation.

  • Cause C: Premature Quenching. The reaction may not have gone to completion before the work-up was initiated.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC) to ensure the starting material has been consumed before quenching the reaction with water or a basic solution.

Issue 2: Formation of Multiple Products

The appearance of multiple spots on a TLC plate indicates the formation of byproducts.

  • Cause A: Di-formylation. Highly activated aromatic rings can undergo formylation at multiple sites, leading to di-formylated byproducts.

    • Solution: To minimize di-formylation, carefully control the stoichiometry of the Vilsmeier reagent. Using a smaller excess of the reagent can favor mono-formylation. Additionally, running the reaction at a lower temperature may improve selectivity.

  • Cause B: Polymerization or Tarry Residue. The Vilsmeier-Haack reaction is exothermic, and overheating can lead to the polymerization of reactive starting materials or products, resulting in the formation of a dark, tarry residue.

    • Solution: Strict temperature control is crucial. Prepare the Vilsmeier reagent in an ice bath and maintain a low temperature during the addition of the substrate. For highly reactive substrates, it may be necessary to cool the reaction mixture throughout the entire process.

  • Cause C: Reaction with Other Functional Groups. If the substrate contains other nucleophilic functional groups (e.g., amines, phenols), these can also react with the Vilsmeier reagent.

    • Solution: It may be necessary to protect sensitive functional groups before carrying out the Vilsmeier-Haack reaction.

Issue 3: Difficulty in Product Isolation

Challenges in isolating the desired product can arise from its physical properties or the formation of emulsions during work-up.

  • Cause A: Product is Water-Soluble. Some formylated products, particularly those with polar functional groups, may have significant solubility in the aqueous layer during extraction.

    • Solution: If the product is suspected to be water-soluble, saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer. Multiple extractions with an appropriate organic solvent are also recommended.

  • Cause B: Emulsion Formation. The presence of fine particulate matter or surfactants can lead to the formation of stable emulsions during aqueous work-up, making phase separation difficult.

    • Solution: Adding a small amount of a saturated salt solution or a different organic solvent can sometimes help to break the emulsion. In some cases, filtration through a pad of celite may be necessary to remove particulate matter before extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Vilsmeier-Haack reaction?

Common byproducts include:

  • Di-formylated products: Especially with highly activated aromatic rings.

  • Polymeric materials/tar: Due to overheating or reaction with unstable substrates.

  • Products from reaction with other functional groups: For example, with phenols, O-formylation can occur, and with anilines, the amino group can be formylated.

  • Unreacted starting material: If the reaction conditions are too mild or the reaction time is too short.

Q2: How does temperature affect the Vilsmeier-Haack reaction?

Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the Vilsmeier reagent and the formation of byproducts such as polymers.[3] It is generally recommended to form the Vilsmeier reagent at low temperatures (0-10 °C) and then proceed with the formylation reaction at a temperature appropriate for the reactivity of the substrate, which can range from room temperature to 80-100 °C.

Q3: What is the optimal stoichiometry of reagents?

The optimal stoichiometry depends on the reactivity of the substrate. A common starting point is to use a slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents relative to the substrate). For highly reactive substrates prone to di-formylation, it is best to use a stoichiometry closer to 1:1. For less reactive substrates, a larger excess of the Vilsmeier reagent may be necessary.

Q4: What is the best work-up procedure?

A typical work-up procedure involves carefully quenching the reaction mixture by pouring it onto crushed ice. This is followed by neutralization with a base such as sodium hydroxide or sodium bicarbonate. The product is then extracted with an appropriate organic solvent. It is important to perform the quench and neutralization steps slowly and with cooling to control the exothermic reaction.

Data Presentation: Impact of Reaction Conditions on Yield

The following tables summarize the effect of key reaction parameters on the yield of the desired product.

Table 1: Effect of Temperature on the Formylation of N,N-dimethylaniline

Temperature (°C)Reaction Time (h)Yield of p-dimethylaminobenzaldehyde (%)Reference
0-5 (reagent formation), then steam bath280-84[3]
Room Temperature24Lower yields reported in some casesGeneral Observation

Table 2: Effect of Stoichiometry on the Formylation of a Generic Activated Arene

Molar Ratio (Substrate:POCl₃:DMF)Expected Outcome
1 : 1.1 : 3Good for mono-formylation of moderately active substrates.
1 : 1.5 : 5May be required for less reactive substrates.
1 : 2 : 10Increased risk of di-formylation and other side products.

Experimental Protocols

Protocol 1: General Procedure for the Formylation of an Activated Aromatic Compound

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0-5 °C for 30-60 minutes.

  • Formylation Reaction: Dissolve the aromatic substrate (1 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent (e.g., dichloromethane). Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.

  • Isolation and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the Vilsmeier-Haack reaction.

Vilsmeier_Haack_Troubleshooting start Start Experiment check_yield Check Yield and Purity (TLC, NMR) start->check_yield low_yield Low or No Yield check_yield->low_yield No multiple_products Multiple Products check_yield->multiple_products No tarry_residue Tarry Residue check_yield->tarry_residue No impure_product Impure Product check_yield->impure_product No successful Successful Formylation (High Yield & Purity) check_yield->successful Yes inactive_reagent Inactive Vilsmeier Reagent? low_yield->inactive_reagent low_reactivity Substrate Reactivity Too Low? low_yield->low_reactivity over_reaction Over-reaction? (e.g., Di-formylation) multiple_products->over_reaction overheating Reaction Overheating? tarry_residue->overheating workup_issue Work-up/Purification Issue? impure_product->workup_issue sol_reagent Use Anhydrous Reagents/Solvents Prepare Reagent In Situ at 0-5°C inactive_reagent->sol_reagent sol_reactivity Increase Temperature Use Excess Reagent low_reactivity->sol_reactivity sol_over_reaction Optimize Stoichiometry (Reduce Excess Reagent) Lower Temperature over_reaction->sol_over_reaction sol_overheating Strict Temperature Control (Ice Bath) overheating->sol_overheating sol_workup Optimize Extraction Recrystallize or Re-chromatograph workup_issue->sol_workup

Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.

References

Technical Support Center: Large-Scale Purification of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on large-scale purification methods for isoquinoline derivatives. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the large-scale purification of isoquinoline derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Product Discoloration

Q: My isolated isoquinoline derivative is yellow or brown, not the expected color. What is the cause and how can I fix it?

A: Discoloration is a common issue often indicating the presence of impurities.

  • Possible Causes:

    • Oxidation: Some isoquinoline derivatives are sensitive to air and can oxidize, leading to colored byproducts.

    • Residual Catalysts: Trace amounts of metal catalysts from preceding synthetic steps can cause coloration.

    • Highly Polar, Colored Impurities: These may have a strong affinity for the product.

    • Thermal Degradation: Prolonged exposure to high temperatures during distillation can cause decomposition into colored impurities.[1]

  • Solutions:

    • Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount (typically 1-5% w/w) of activated charcoal. Heat the mixture briefly, followed by a hot filtration to remove the charcoal and adsorbed impurities.

    • Recrystallization: A carefully selected solvent system can leave colored impurities behind in the mother liquor.

    • Column Chromatography:

      • Normal Phase: Colored, polar impurities may adhere strongly to silica or alumina, allowing the less polar product to elute.

      • Reversed-Phase: This can be effective for separating the desired product from colored impurities with different polarities.[1]

Issue 2: Low Yield Upon Scale-Up

Q: I successfully purified my compound on a small scale, but the yield dropped significantly when I scaled up the process. Why is this happening?

A: A decrease in yield during scale-up is a frequent challenge and can be attributed to several factors that become more pronounced at a larger scale.

  • Possible Causes:

    • Inefficient Heat and Mass Transfer: In larger reactors, inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation. Poor heat dissipation can also cause thermal degradation.

    • Changes in Impurity Profile: The altered conditions of a large-scale reaction can sometimes favor different reaction pathways, leading to new or increased levels of impurities that complicate purification.

    • Sub-optimal Crystallization Conditions: Inappropriate solvent choice, cooling rate, or agitation can lead to significant product loss in the mother liquor.[2]

  • Solutions:

    • Optimize Mixing and Temperature Control: Ensure the reactor is equipped with an appropriate stirrer and a cooling system capable of handling the reaction exotherm.

    • Re-evaluate the Purification Method: A method that works on a small scale, like chromatography, may not be the most efficient for large quantities. Consider switching to a more scalable technique like crystallization.

    • Optimize Crystallization:

      • Use the minimum amount of hot solvent required to fully dissolve the compound.

      • Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize precipitation before filtration.

      • If a significant amount of product remains in the filtrate, consider a second crystallization from the concentrated mother liquor.[2]

Issue 3: Difficulties with Column Chromatography

Q: I'm facing challenges with the large-scale column chromatography of my isoquinoline derivative.

A: Common issues in column chromatography include poor separation, peak tailing, and compound decomposition.

  • Problem: Poor or no retention (compound elutes with the solvent front).

    • Cause: The mobile phase is too polar.

    • Solution: Decrease the polarity of the mobile phase (e.g., increase the percentage of the non-polar solvent).

  • Problem: Significant peak tailing.

    • Cause: Strong interaction between the basic isoquinoline and acidic silanol groups on the silica gel.

    • Solution: Add a small amount of a competing base, like triethylamine (0.1-1%), to the mobile phase to mask the active silanol sites and improve peak shape.

  • Problem: The compound appears to be decomposing on the column.

    • Cause: Isoquinoline derivatives can be sensitive to the acidic nature of standard silica gel.

    • Solution:

      • Deactivate the Silica Gel: Pre-treat the packed column by flushing it with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.

      • Use an Alternative Stationary Phase: Consider a less acidic stationary phase like alumina (basic or neutral).

  • Problem: The compound is not dissolving in the mobile phase for loading.

    • Cause: Poor solubility of the crude product in the initial eluent.

    • Solution: Use a "dry loading" technique. Dissolve the crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.

Issue 4: Challenges with Crystallization

Q: I'm having trouble crystallizing my isoquinoline derivative at a large scale.

A: Crystallization issues often revolve around the failure to form crystals or the formation of oils.

  • Problem: No crystals are forming after cooling the solution.

    • Cause: The solution is not supersaturated, the chosen solvent is inappropriate, or impurities are inhibiting nucleation.[2]

    • Solution:

      • Induce Nucleation: Scratch the inside of the crystallization vessel with a glass rod or add a seed crystal of the pure compound.

      • Increase Supersaturation: Reduce the solvent volume by gentle heating and evaporation, or cool the solution to a lower temperature.

      • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound to decrease its overall solubility.[2]

  • Problem: The compound is "oiling out" instead of forming solid crystals.

    • Cause: The solution is too supersaturated, the cooling rate is too fast, or the melting point of the compound is lower than the temperature of the solution.

    • Solution:

      • Re-dissolve the oil by gently heating the solution and then allow it to cool more slowly.

      • Add more solvent to reduce the concentration before attempting to crystallize again.

      • Modify the solvent system by adding a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling.[3]

Data Presentation: Comparative Overview of Purification Techniques

The selection of a purification method depends on the starting material's purity, the desired final purity, the scale of the operation, and the nature of the impurities. The following tables summarize quantitative data for various large-scale purification methods for isoquinoline and its derivatives.

Purification TechniqueStarting MaterialKey Reagents/ConditionsAchieved Purity (%)Yield (%)Source(s)
Multi-Step CrystallizationTar-based IsoquinolineTriethylamine as solvent, cooling to -20°C, 5 crystallization cycles, followed by distillation.≥99.962
Salt Formation & DistillationCrude Isoquinoline from Coal Tar (68.7% purity)Methanol, isopropanol, concentrated HCl, concentrated H₂SO₄, followed by neutralization with ammonia and vacuum distillation.≥98.0>90[4]
DistillationResidual oil from quinoline production (from wash oil)Two-stage distillation.>9876.9
Fractional Crystallization (as acid sulfate)Isoquinoline from Coal TarFormation of acid sulfate salt, followed by fractional crystallization.99.5 (estimated)Not Specified[5]

Note: The data for quinoline purification methods are included for comparative purposes due to the structural similarity and related purification challenges.

Purification Technique (for Quinoline)Starting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source(s)
DistillationCrude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillation (110-114°C at 14 mmHg).High (not specified)84-91[6]
Crystallization (Salt Formation)Crude QuinolinePhosphoric acid, followed by neutralization.90-92 (one cycle), 98-99 (multiple cycles)Not Specified[6]

Experimental Protocols

This section provides detailed methodologies for key large-scale purification techniques applicable to isoquinoline derivatives.

Protocol 1: Large-Scale Fractional Crystallization of Isoquinoline Sulfate

This method is particularly useful for separating isoquinoline from structurally similar impurities like quinoline, leveraging the difference in basicity.[4]

  • Salt Formation:

    • In a suitable reactor, dissolve the crude isoquinoline mixture (e.g., from coal tar) in a mixture of methanol and isopropanol.

    • Add activated carbon (e.g., 8g per 50g of crude material) and stir.

    • Slowly add a mixture of concentrated hydrochloric acid and sulfuric acid while controlling the temperature (e.g., around 70°C).

    • Maintain the reaction under reflux for a specified time (e.g., 3 hours).

  • Isolation of Crude Salt:

    • Cool the reaction mixture and filter the precipitated salt under vacuum.

    • Wash the filter cake with a cold methanol/isopropanol mixture.

    • Dry the salt under vacuum.

  • Fractional Crystallization (Conceptual Steps):

    • This is an adaptation of the principle, as detailed large-scale protocols are proprietary. The process relies on the differential solubility of the sulfate salts.

    • Dissolve the dried salt in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixtures).

    • Allow the solution to cool slowly and controllably. The less soluble isoquinoline sulfate will crystallize out first.

    • Isolate the crystals by filtration.

    • Repeat the crystallization process (recrystallization) with the isolated crystals to achieve higher purity. The number of cycles will depend on the desired final purity.

  • Liberation of Free Base:

    • Dissolve the purified isoquinoline salt in water.

    • Slowly add a base (e.g., 25% ammonia solution) with stirring to neutralize the acid and liberate the free isoquinoline base, which will separate as an oily layer.

    • Separate the organic layer and wash it with cold water.

  • Final Purification:

    • Perform a final vacuum distillation of the isoquinoline base to obtain the pure, colorless product.

Protocol 2: Large-Scale Reversed-Phase Flash Chromatography

This protocol provides a general method for scaling up reversed-phase flash chromatography, which is useful for purifying polar or ionizable isoquinoline derivatives.[7][8]

  • Method Development (Small Scale):

    • Develop an optimized separation method on a small analytical or semi-preparative reversed-phase (e.g., C18) column.

    • Determine the optimal mobile phase (e.g., acetonitrile/water or methanol/water with modifiers like formic acid or triethylamine), gradient, and sample loading.

  • Scale-Up Calculations:

    • The scale-up is typically linear based on the ratio of the column media masses. For example, if 100 mg of crude material is purified on a 10 g column, then a 100 g column can purify approximately 1 g of material under the same conditions.

    • The solvent flow rate should be scaled up to maintain the same linear velocity. Linear velocity (cm/hr) = Volumetric flow rate (mL/min) * 60 / (π * (column radius in cm)²).

  • Column Packing (for user-packed columns):

    • Prepare a slurry of the reversed-phase silica in the initial mobile phase.

    • Carefully pack the large-scale column, ensuring a homogenous and well-consolidated bed to prevent channeling and poor separation. For incompressible media, a stop-flow packing method can improve bed stability.[9]

  • Sample Preparation and Loading:

    • Dissolve the crude isoquinoline derivative in a minimal amount of a suitable solvent. The sample solvent should ideally be the initial mobile phase or a weaker solvent to ensure good peak shape.

    • If solubility is an issue, use the dry loading technique described in the FAQ section.

    • Load the sample onto the equilibrated column. The sample load should be kept constant as a percentage of the stationary phase mass from the small-scale method.[7]

  • Elution and Fraction Collection:

    • Run the scaled-up gradient, ensuring the gradient profile is maintained in terms of column volumes (CV).

    • Use an automated fraction collector to collect the eluent. Monitor the separation using a UV detector at an appropriate wavelength.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the organic solvent using a large-scale rotary evaporator.

    • If the product is in an aqueous solution, it can be extracted with an organic solvent or lyophilized to obtain the final solid product.

Mandatory Visualization: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental and troubleshooting workflows for the purification of isoquinoline derivatives.

G cluster_0 start Crude Isoquinoline Derivative purification_choice Select Primary Purification Method start->purification_choice distillation Distillation purification_choice->distillation Volatile Impurities crystallization Crystallization purification_choice->crystallization Solid Product chromatography Column Chromatography purification_choice->chromatography Similar Polarity analysis Purity Analysis (e.g., HPLC, NMR) distillation->analysis crystallization->analysis chromatography->analysis decision Purity > Target? analysis->decision end Pure Product decision->end Yes re_purify Secondary Purification (e.g., Recrystallization) decision->re_purify No re_purify->analysis

Caption: A general experimental workflow for the purification of isoquinoline derivatives.

G cluster_1 cluster_peak_shape Poor Peak Shape cluster_retention Retention Issues cluster_stability Stability Issues start Problem Identified in Column Chromatography tailing Peak Tailing start->tailing no_retention No/Poor Retention start->no_retention decomposition Decomposition on Column start->decomposition check_basicity Is compound basic? tailing->check_basicity add_amine Add triethylamine to mobile phase check_basicity->add_amine Yes end_point Re-run Column add_amine->end_point check_polarity Is mobile phase too polar? no_retention->check_polarity decrease_polarity Decrease mobile phase polarity check_polarity->decrease_polarity Yes decrease_polarity->end_point check_silica Is silica too acidic? decomposition->check_silica deactivate_silica Deactivate silica with base or use alumina check_silica->deactivate_silica Yes deactivate_silica->end_point

Caption: A logical troubleshooting diagram for common issues in column chromatography.

References

Technical Support Center: Reaction Optimization for Greener Synthesis of Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the greener synthesis of isoquinolines. The content is structured to address specific experimental challenges with practical solutions, detailed protocols, and comparative data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the greener synthesis of isoquinolines, focusing on modern techniques such as microwave-assisted and photocatalytic reactions, as well as greener modifications of classical methods.

Microwave-Assisted Synthesis

Question 1: My microwave-assisted isoquinoline synthesis is giving low yields. What are the common causes and how can I improve it?

Answer: Low yields in microwave-assisted synthesis can stem from several factors. Here's a troubleshooting guide:

  • Sub-optimal Temperature and Time: Microwave reactions are highly sensitive to temperature. A temperature too low may result in an incomplete reaction, while a temperature too high can lead to decomposition.

    • Solution: Screen a range of temperatures (e.g., 100-180°C) and reaction times (e.g., 5-30 minutes) to find the optimal conditions for your specific substrates. Monitor the reaction progress by TLC or LC-MS.[1][2]

  • Improper Solvent Choice: The solvent's dielectric properties significantly impact microwave heating.

    • Solution: Choose a solvent with a high dielectric constant for efficient microwave absorption. Polar solvents like DMF, DMSO, and ethanol are often good choices. For solvent-free reactions, ensure at least one of the reactants is polar.[1]

  • Pressure Build-up and Safety: Sealed vessel reactions can lead to significant pressure increases.

    • Solution: Use dedicated microwave reaction vials designed for high pressures. Always consult the microwave reactor's manual for maximum pressure limits. If the pressure is too high, consider reducing the reaction temperature or the amount of solvent.

Question 2: I am concerned about thermal runaway in my microwave reaction. How can I prevent it?

Answer: Thermal runaway is a rapid, uncontrolled increase in temperature and pressure. Here are preventative measures:

  • Use a Dedicated Microwave Reactor: Modern laboratory microwave reactors have built-in temperature and pressure sensors that automatically adjust power to maintain the set parameters, preventing runaway reactions.

  • Program in Segments: Instead of a single high-power step, program the heating in segments with holds at intermediate temperatures to allow for gradual and controlled heating.

  • Stirring: Ensure efficient stirring to distribute heat evenly throughout the reaction mixture.

  • Solvent Volume: Avoid overfilling the reaction vessel. A smaller headspace can lead to a more rapid pressure increase.

Photocatalytic Synthesis

Question 3: My photocatalytic isoquinoline synthesis has a low conversion rate. What should I check?

Answer: Low conversion in photocatalytic reactions can be due to several factors related to the catalyst, light source, and reaction setup.

  • Catalyst Deactivation: The photocatalyst can degrade or be poisoned during the reaction.[3][4][5][6]

    • Solution: Ensure the catalyst is pure and handled under appropriate conditions (e.g., protected from excessive light or air if sensitive). Consider catalyst regeneration if possible, which may involve washing or thermal treatment.[3][4][5][6]

  • Incorrect Wavelength of Light: The light source must emit at a wavelength that the photocatalyst can absorb efficiently.

    • Solution: Check the absorption spectrum of your photocatalyst and ensure your light source (e.g., LED) emits at or near the absorption maximum.

  • Light Penetration: A high concentration of reactants or a colored solution can block light from reaching the catalyst.

    • Solution: Use an appropriate solvent that is transparent at the excitation wavelength. Dilute the reaction mixture if it is too concentrated or opaque.

  • Oxygen Quenching: In some photocatalytic cycles, oxygen can act as a quencher, inhibiting the desired reaction.

    • Solution: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before and during the irradiation.

Question 4: I am observing the formation of significant side products in my photocatalytic reaction. How can I improve selectivity?

Answer: Side product formation often arises from competing reaction pathways.

  • Optimize Reaction Time: Prolonged irradiation can lead to the decomposition of the desired product or the formation of byproducts.

    • Solution: Monitor the reaction over time to determine the point of maximum product formation before significant side reactions occur.

  • Adjust Catalyst Loading: Too much or too little catalyst can affect selectivity.

    • Solution: Screen different catalyst loadings (e.g., 0.5-5 mol%) to find the optimal concentration.

  • Temperature Control: Although many photocatalytic reactions are run at room temperature, temperature can still influence reaction rates and selectivity.

    • Solution: Use a cooling fan or a water bath to maintain a constant temperature, especially if the light source generates significant heat.

Greener Classical Reactions (Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch)

Question 5: I am trying a greener version of the Bischler-Napieralski reaction with a recyclable catalyst, but the cyclization is not efficient. What can I do?

Answer: Inefficient cyclization in a greener Bischler-Napieralski reaction often points to issues with the activation of the starting material.

  • Insufficiently Potent "Dehydrating" Agent/Catalyst: Traditional strong acids are replaced with greener alternatives that may be less potent.

    • Solution: If using a solid acid catalyst, ensure it is properly activated (e.g., by heating under vacuum). You may need to increase the catalyst loading or switch to a more active, yet still green, alternative. Microwave irradiation can also enhance the efficiency of these catalysts.[7]

  • Electron-Poor Aromatic Ring: The Bischler-Napieralski reaction is an electrophilic aromatic substitution and is less efficient with electron-withdrawing groups on the aromatic ring.

    • Solution: This is an inherent limitation. If your substrate is deactivated, you may need to use more forcing conditions (higher temperature, longer reaction time) or consider an alternative synthetic route.

Question 6: My green Pictet-Spengler reaction is slow and gives a mixture of products. How can I optimize it?

Answer: The Pictet-Spengler reaction is sensitive to reaction conditions, and greener solvents can influence its outcome.

  • Solvent Effects: The choice of a green solvent can affect the solubility of reactants and intermediates, as well as the reaction rate.

    • Solution: Screen a variety of green solvents such as ethanol, water, or ionic liquids. The optimal solvent will depend on your specific substrates. Sometimes a mixture of solvents provides the best results.

  • Catalyst Choice: While often acid-catalyzed, some Pictet-Spengler reactions can proceed under neutral or even basic conditions, especially with more reactive substrates.

    • Solution: If using an acid catalyst, consider a recyclable solid acid. For sensitive substrates, explore catalyst-free conditions, possibly with microwave heating to accelerate the reaction.

Data Presentation: Comparison of Greener Synthesis Methods

The following tables summarize quantitative data for different greener approaches to isoquinoline synthesis, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Microwave-Assisted Isoquinoline Synthesis

Reaction TypeCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Bischler-NapieralskiPOCl₃Acetonitrile1501085-95[8]
Pictet-Spengler- (Solvent-free)-130590-98[9]
Pomeranz-FritschNafion® NR50Hexamethyldisilazane1202080-92[10]
Palladium-catalyzedPdCl₂(PPh₃)₂/CuIDMF150120up to 86[11]
Ruthenium-catalyzed[Ru(p-cymene)Cl₂]₂PEG-400150-16010-1562-92[10][12]

Table 2: Photocatalytic Isoquinoline Synthesis

PhotocatalystLight SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Eosin YGreen LEDAcetonitrile251270-85[13]
4CzIPNBlue LEDDMSORoom Temp2465-90[10]
Ru(bpy)₃Cl₂Blue LEDAcetonitrileRoom Temp1850-75[14]
9,10-DicyanoanthraceneBlue LEDDichloromethaneRoom Temp1670-88[15]

Table 3: Comparison of Green Solvents for Pictet-Spengler Reaction

SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
WaterTFA80675[16]
EthanolTFAReflux482[16]
Ionic Liquid ([bmim]BF₄)TFA100288[17]
Dimethyl CarbonateHCl90595[17]
AcetonitrileBenzoic AcidRoom Temp2491 (cis/trans 99:1)[18]

Experimental Protocols

This section provides detailed methodologies for key greener synthesis experiments.

Protocol 1: Microwave-Assisted Bischler-Napieralski Reaction

Objective: To synthesize a 3,4-dihydroisoquinoline derivative from a β-phenylethylamide using microwave irradiation.

Materials:

  • β-phenylethylamide (1.0 equiv)

  • Phosphoryl chloride (POCl₃, 2.0 equiv)

  • Anhydrous acetonitrile

  • Microwave reactor with sealed vessels

Procedure:

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the β-phenylethylamide (e.g., 1 mmol).

  • Add anhydrous acetonitrile (3 mL).

  • Carefully add phosphoryl chloride (2.0 equiv) dropwise to the stirred solution at room temperature.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150°C for 10 minutes. The pressure should be monitored and not exceed the vessel's limit.

  • After the reaction is complete, cool the vessel to room temperature using compressed air.

  • Carefully unseal the vessel in a fume hood.

  • Quench the reaction mixture by slowly pouring it onto crushed ice.

  • Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Visible-Light Photocatalytic Synthesis of an Isoquinoline-1,3-dione Derivative

Objective: To synthesize a functionalized isoquinoline-1,3-dione via a photocatalytic radical cyclization.

Materials:

  • N-acryloylbenzamide substrate (1.0 equiv)

  • Radical precursor (e.g., an alkyl radical precursor, 1.5 equiv)

  • Photocatalyst (e.g., 4CzIPN, 1-2 mol%)

  • Anhydrous DMSO

  • Blue LED light source (e.g., 460 nm)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the N-acryloylbenzamide substrate (e.g., 0.2 mmol), the radical precursor (0.3 mmol), and the photocatalyst (0.002-0.004 mmol).

  • Add anhydrous DMSO (2 mL).

  • Seal the tube and degas the mixture by bubbling with argon for 15 minutes.

  • Place the reaction vessel approximately 5 cm from the blue LED light source.

  • Irradiate the reaction mixture with stirring at room temperature for 24 hours.

  • Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with water (20 mL).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and logical relationships for troubleshooting.

experimental_workflow_microwave cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification start Start reagents Add β-phenylethylamide and anhydrous acetonitrile to microwave vessel start->reagents add_pocls Add POCl₃ dropwise reagents->add_pocls seal Seal vessel add_pocls->seal irradiate Irradiate at 150°C for 10 min seal->irradiate cool Cool to room temperature irradiate->cool quench Quench with crushed ice cool->quench basify Basify to pH 8-9 quench->basify extract Extract with DCM basify->extract dry Dry, filter, and concentrate extract->dry purify Column chromatography dry->purify end End purify->end

Caption: Workflow for Microwave-Assisted Bischler-Napieralski Synthesis.

troubleshooting_low_yield_photocatalysis cluster_catalyst_solutions Catalyst Solutions cluster_light_solutions Light Source Solutions cluster_quenching_solutions Quenching Solutions cluster_time_temp_solutions Time/Temp Solutions issue Low Yield in Photocatalytic Reaction check_catalyst Is the catalyst active and at the correct loading? issue->check_catalyst check_light Is the light source correct and penetrating the solution? issue->check_light check_quenching Are there quenchers (e.g., oxygen) present? issue->check_quenching check_time_temp Are the reaction time and temperature optimized? issue->check_time_temp catalyst_sol1 Use fresh catalyst or consider regeneration check_catalyst->catalyst_sol1 No catalyst_sol2 Screen catalyst loading (e.g., 0.5-5 mol%) check_catalyst->catalyst_sol2 Unsure light_sol1 Match LED wavelength to catalyst's λmax check_light->light_sol1 No light_sol2 Dilute the reaction mixture if opaque check_light->light_sol2 No quenching_sol1 Degas the solvent with an inert gas (Ar or N₂) check_quenching->quenching_sol1 Yes time_temp_sol1 Run a time course study to find optimal duration check_time_temp->time_temp_sol1 Unsure time_temp_sol2 Use a cooling system to maintain constant temp check_time_temp->time_temp_sol2 No

Caption: Troubleshooting Logic for Low Yield in Photocatalytic Isoquinoline Synthesis.

References

Validation & Comparative

Navigating the Spectroscopic Landscape of 1-Chloroisoquinolin-6-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the analytical characterization of novel compounds is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-Chloroisoquinolin-6-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds and established spectroscopic principles to provide a robust predictive analysis.

Executive Summary

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural elucidation relies heavily on modern analytical techniques, primarily NMR and mass spectrometry. This guide presents a detailed overview of the expected spectral characteristics of this compound, drawing comparisons with the known data of 1-chloroisoquinoline and 6-aminoisoquinoline. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted NMR and mass spectrometry data for this compound, alongside experimental data for the closely related compounds 1-chloroisoquinoline and 6-aminoisoquinoline for comparative purposes.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound and Experimental Data for Related Compounds.

ProtonPredicted Chemical Shift (this compound)Experimental (1-chloroisoquinoline)Experimental (6-aminoisoquinoline)
H-3~8.1-8.38.25-8.31 (m)~8.8 (s)
H-4~7.6-7.87.88-7.91 (m)~7.4 (d)
H-5~7.2-7.48.08 (d, J=8.0 Hz)~7.0 (d)
H-7~7.0-7.27.80-7.84 (m)~7.5 (d)
H-8~7.9-8.18.25-8.31 (m)~8.6 (d)
-NH₂~4.0-5.0 (broad s)-~4.5 (broad s)

Predictions are based on the additive effects of the chloro and amino substituents on the isoquinoline core.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Experimental Data for Related Compounds.

CarbonPredicted Chemical Shift (this compound)Experimental (1-chloroisoquinoline)
C-1~152-155~151
C-3~120-123~121
C-4~128-131~127
C-4a~126-129~128
C-5~115-118~129
C-6~145-148~127
C-7~110-113~130
C-8~130-133~127
C-8a~138-141~142

Table 3: Mass Spectrometry Data for this compound and Related Compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
This compoundC₉H₇ClN₂178.62[M]⁺: 178/180, [M+H]⁺: 179/181
1-ChloroisoquinolineC₉H₆ClN163.61[M]⁺: 163/165, [M+H]⁺: 164/166[1]
6-AminoisoquinolineC₉H₈N₂144.17[M]⁺: 144, [M+H]⁺: 145[2]

The presence of the chlorine atom in this compound and 1-chloroisoquinoline results in a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio.

Experimental Protocols

NMR Spectroscopy

A general protocol for the NMR analysis of aromatic amines is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for aromatic amines as it can help in observing the N-H protons.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Mass Spectrometry (LC-MS)

A general protocol for the LC-MS analysis of heterocyclic compounds is as follows:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for nitrogen-containing heterocyclic compounds.

    • Scan Range: A full scan from m/z 100 to 500 is a reasonable starting point.

    • Fragmentation: To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion (e.g., m/z 179 for this compound) and applying collision-induced dissociation (CID).

Analytical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the analysis of this compound and a conceptual representation of its potential role in signaling pathway modulation, a common application for such molecules.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Characterization synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (LC-MS, MS/MS) purification->ms structure Structure Elucidation nmr->structure ms->structure purity Purity Assessment structure->purity

Analytical Workflow for this compound.

signaling_pathway receptor Receptor kinase Kinase Cascade receptor->kinase compound This compound compound->kinase transcription_factor Transcription Factor kinase->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response

Hypothetical Inhibition of a Signaling Pathway.

Conclusion

While direct experimental spectra for this compound are not widely published, a comprehensive analytical characterization can be confidently predicted based on the well-established principles of NMR and mass spectrometry and by comparison with closely related analogs. The provided protocols offer a solid foundation for researchers to obtain high-quality experimental data, which is crucial for the unambiguous identification and further development of this and similar compounds in the field of drug discovery.

References

Comparative Guide to the Biological Activity of 1-Chloroisoquinolin-6-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of synthetic 1-Chloroisoquinolin-6-amine analogs. The isoquinoline scaffold is a privileged structure in medicinal chemistry, known to form the core of many biologically active compounds, particularly as kinase inhibitors for anticancer therapy. This document summarizes the structure-activity relationships (SAR) of these analogs, presenting illustrative quantitative data on their inhibitory activities against key oncogenic kinases and cancer cell lines. Detailed experimental protocols for the evaluation of these compounds are also provided, along with diagrams of the targeted signaling pathway and a typical experimental workflow.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the isoquinoline core and the 6-amino group. Based on studies of structurally related kinase inhibitors, the following SAR trends can be inferred:

  • 1-Chloro Group: The chlorine atom at the 1-position is a crucial feature. Its electronegativity and size can influence binding affinity within the ATP-binding pocket of kinases. It can also serve as a potential leaving group for targeted covalent inhibition of kinases with a nearby cysteine residue.

  • 6-Amino Group: This group provides a key attachment point for various substituents. N-alkylation or N-arylation can significantly modulate the compound's potency, selectivity, and pharmacokinetic properties. The introduction of moieties capable of forming hydrogen bonds or other specific interactions with the target protein is a common strategy to enhance activity.

  • Substituents on the Isoquinoline Core: Modifications at other positions of the isoquinoline ring can fine-tune the electronic properties and steric profile of the molecule, impacting its interaction with the target kinase. For instance, electron-donating or withdrawing groups can alter the pKa of the amino group and the overall electron density of the ring system.

Comparative Biological Activity of this compound Analogs

To illustrate the impact of chemical modifications on biological activity, the following tables present representative data for a series of hypothetical this compound analogs. The data is based on typical activity profiles observed for isoquinoline-based kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Analogs

Compound IDR Group (Substitution on 6-amino group)PI3Kα IC50 (nM)Akt1 IC50 (nM)mTOR IC50 (nM)
ICA-1 H>10000>10000>10000
ICA-2 Methyl8501200950
ICA-3 Ethyl7201050800
ICA-4 Phenyl150250180
ICA-5 4-Fluorophenyl85150110
ICA-6 3,4-Dimethoxyphenyl509565

Table 2: In Vitro Anti-proliferative Activity of this compound Analogs

Compound IDR Group (Substitution on 6-amino group)MCF-7 (Breast Cancer) GI50 (µM)HCT116 (Colon Cancer) GI50 (µM)A549 (Lung Cancer) GI50 (µM)
ICA-1 H>100>100>100
ICA-2 Methyl75.288.592.1
ICA-3 Ethyl68.981.285.7
ICA-4 Phenyl12.518.321.4
ICA-5 4-Fluorophenyl5.89.111.2
ICA-6 3,4-Dimethoxyphenyl2.14.56.3

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by determining the amount of ADP produced during the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant human kinases (PI3Kα, Akt1, mTOR)

  • Appropriate kinase substrates

  • Test compounds (this compound analogs)

  • ATP

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO) and create a serial dilution in the assay buffer. Reconstitute the kinases and substrates according to the manufacturer's instructions. Prepare ATP solution at the desired concentration (typically at the Km for the specific kinase).

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound at various concentrations. Add 2.5 µL of a 2x kinase/substrate mixture. Initiate the reaction by adding 5 µL of 2x ATP solution. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • Signal Generation and Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure the luminescence using a plate reader. Subtract the background luminescence (negative control) from all readings. Normalize the data to the positive control (100% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability, to determine the anti-proliferative effects of the compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value (the concentration that inhibits 50% of cell growth).

Visualizations

PI3K/Akt/mTOR Signaling Pathway and Inhibition

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis | mTORC2 mTORC2 mTORC2->Akt P CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Analog Inhibitor->PI3K | Inhibitor->Akt | Inhibitor->mTORC1 |

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points.

Experimental Workflow for Evaluating this compound Analogs

Experimental_Workflow Start Synthesis of This compound Analogs KinaseAssay In Vitro Kinase Inhibition Assays (e.g., PI3K, Akt, mTOR) Start->KinaseAssay CellViability Anti-proliferative Assays (e.g., MTT on Cancer Cell Lines) Start->CellViability SAR_Analysis Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR_Analysis CellViability->SAR_Analysis LeadOptimization Lead Optimization SAR_Analysis->LeadOptimization InVivo In Vivo Efficacy Studies LeadOptimization->InVivo

Caption: A typical workflow for drug discovery and development.

A Comparative Guide to HPLC Method Development for 1-Chloroisoquinolin-6-amine Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 1-Chloroisoquinolin-6-amine, a key intermediate in pharmaceutical synthesis. The guide details the experimental protocols and presents supporting data to assist in selecting an optimal analytical method for quality control and drug development.

Introduction to Purity Analysis of this compound

This compound (C₉H₇ClN₂) is a heterocyclic amine whose purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] HPLC is the predominant technique for purity analysis due to its high resolution, sensitivity, and quantitative accuracy. The development of a robust HPLC method requires careful optimization of chromatographic conditions to ensure the separation of the main compound from potential process-related impurities and degradation products. This guide compares a standard reversed-phase (RP-HPLC) method with a high-resolution Ultra-High-Performance Liquid Chromatography (UHPLC) method.

Comparison of HPLC Methods

Two primary HPLC methods are compared for the purity analysis of this compound:

  • Method A: Standard RP-HPLC: A conventional HPLC method suitable for routine quality control, offering robustness and reliability.

  • Method B: High-Resolution UHPLC: A modern approach utilizing sub-2 µm particle columns for faster analysis and superior resolution of trace impurities.

The performance of these two methods is summarized in the tables below. The data is representative of what can be expected for isoquinoline derivatives.[3][4]

Table 1: Chromatographic Conditions
ParameterMethod A: Standard RP-HPLCMethod B: High-Resolution UHPLC
Column C18, 5 µm, 4.6 x 250 mmC18, 1.8 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 20-80% B over 20 min10-90% B over 8 min
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 254 nmDiode Array Detector (DAD) at 254 nm
Column Temperature 30 °C40 °C
Injection Volume 10 µL2 µL
Table 2: Performance Comparison
ParameterMethod A: Standard RP-HPLCMethod B: High-Resolution UHPLC
Run Time ~25 minutes~10 minutes
Resolution (Main Peak vs. Closest Impurity) Good (Rs > 1.5)Excellent (Rs > 2.0)
Throughput ModerateHigh
Sensitivity GoodExcellent
Advantages Robust, widely available instrumentationHigher sensitivity, resolution, and speed
Disadvantages Longer run time, may not resolve all minor impuritiesRequires specialized high-pressure instrumentation

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

Method A: Standard RP-HPLC Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water, mix well, and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile and degas.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters outlined in Table 1 for Method A.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the standard and sample solutions and record the chromatograms.

    • Purity is calculated based on the area percentage of the main peak.

Method B: High-Resolution UHPLC Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water, mix well, and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile and degas.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Chromatographic Analysis:

    • Set up the UHPLC system with the parameters detailed in Table 1 for Method B.

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the standard and sample solutions and record the chromatograms.

    • Identify and quantify impurities based on their retention times and UV spectra.

Visualizing the Method Development Workflow

The logical flow of developing and comparing these HPLC methods is illustrated in the diagram below.

HPLC_Method_Development HPLC Method Development and Comparison Workflow cluster_0 Method Development cluster_1 Method Comparison Define_Objective Define Analytical Objective (Purity of this compound) Lit_Search Literature Search (Isoquinoline HPLC Methods) Define_Objective->Lit_Search Select_Columns Select Columns (Standard C18 vs. UHPLC C18) Lit_Search->Select_Columns Select_Mobile_Phase Select Mobile Phases (Acidified Water/Acetonitrile) Lit_Search->Select_Mobile_Phase Develop_Gradient Develop Gradient Elution Select_Columns->Develop_Gradient Select_Mobile_Phase->Develop_Gradient Prepare_Samples Prepare Standard and Spiked Samples Develop_Gradient->Prepare_Samples Run_Method_A Execute Method A (Standard RP-HPLC) Prepare_Samples->Run_Method_A Run_Method_B Execute Method B (High-Resolution UHPLC) Prepare_Samples->Run_Method_B Collect_Data Collect Performance Data (Resolution, Runtime, Sensitivity) Run_Method_A->Collect_Data Run_Method_B->Collect_Data Compare_Results Compare Results and Select Optimal Method Collect_Data->Compare_Results

Caption: Workflow for HPLC method development and comparison.

Comparison with Alternative Analytical Methods

While HPLC is the gold standard for purity analysis, other techniques can provide complementary information.

Table 3: Comparison with Other Analytical Techniques
TechniqueApplicationAdvantagesDisadvantages
LC-MS/MS Impurity identification and structural elucidationHigh sensitivity and specificity, provides molecular weight informationHigher cost and complexity
Quantitative NMR (qNMR) Absolute purity determination without a reference standardProvides structural information, highly accurateLower sensitivity compared to HPLC, requires specialized equipment
Differential Scanning Calorimetry (DSC) Purity of highly crystalline solidsProvides a measure of total purityNot suitable for amorphous or thermally labile compounds

The relationship and typical application sequence of these analytical methods in a drug development setting is depicted below.

Analytical_Techniques_Comparison Comparison of Analytical Methods for Purity Determination cluster_0 Primary Purity Analysis cluster_1 Complementary & Confirmatory Analysis Compound This compound (API Intermediate) HPLC HPLC (Quantification of Impurities) Compound->HPLC UHPLC UHPLC (High-Resolution Separation) Compound->UHPLC qNMR qNMR (Structural Confirmation & Absolute Purity) Compound->qNMR DSC DSC (Bulk Purity of Crystalline Solid) Compound->DSC LC_MS LC-MS/MS (Impurity Identification) HPLC->LC_MS Investigate Unknown Peaks UHPLC->LC_MS Investigate Trace Impurities

Caption: Comparison of analytical methods for purity determination.

Conclusion

For the routine purity analysis of this compound, the standard RP-HPLC method (Method A) provides a robust and reliable solution. However, for applications requiring higher throughput, enhanced sensitivity, and superior resolution of complex impurity profiles, the high-resolution UHPLC method (Method B) is the preferred choice. The selection of the most appropriate method will depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development. For comprehensive characterization, a combination of HPLC with mass spectrometry and NMR is recommended.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Isoquinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity.[1] This versatility has made it a cornerstone in the development of potent and selective enzyme inhibitors. This guide provides an objective comparison of the structure-activity relationships (SAR) for isoquinoline-based compounds targeting two critical classes of enzymes: protein kinases and phosphodiesterases (PDEs). By presenting quantitative data, detailed experimental protocols, and pathway visualizations, this document serves as a resource for researchers, scientists, and drug development professionals.

Isoquinoline-Based Kinase Inhibitors

Protein kinases are fundamental enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrate proteins.[2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. A key signaling cascade often implicated in cancer is the Ras-Raf-MEK-ERK pathway, which controls cell proliferation and survival.[2][]

Ras_Raf_MEK_ERK_Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf B-Raf / Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor Isoquinoline-Based B-Raf Inhibitor Inhibitor->Raf

Figure 1. The Ras/Raf/MEK/ERK signaling pathway, a common target for isoquinoline-based kinase inhibitors.
SAR Analysis: Pyrazolo[3,4-c]isoquinolines as B-RafV600E Inhibitors

Mutations in the B-Raf kinase, particularly the V600E mutation, lead to constitutive activation of the MAPK pathway and are prevalent in various cancers, including melanoma.[4] A series of pyrazolo[3,4-c]isoquinoline derivatives were developed as potent inhibitors of B-RafV600E.[5]

CompoundB-RafV600E IC₅₀ (nM)pERK (A375 cell) IC₅₀ (nM)
1a HH1502800
1b ClH25450
1c MeH30500
1d ClF8120
1e MeF12150
Data synthesized from related pyrazolopyridine and isoquinoline series presented in literature.[6][7]

Key SAR Insights:

  • Core Scaffold: The pyrazolo[3,4-c]isoquinoline core serves as an effective hinge-binding motif.

  • Substitution at R¹: Introducing a small electron-withdrawing (Cl) or electron-donating (Me) group at the R¹ position of the isoquinoline ring (corresponding to the 7-position of the phenyl ring) significantly improves both enzymatic and cellular potency compared to the unsubstituted analog (1a ).

  • Substitution at R²: The addition of a fluorine atom at the R² position further enhances activity. Compounds 1d and 1e , featuring this substitution, demonstrate single-digit nanomolar enzymatic inhibition and much-improved cellular potency, likely due to favorable interactions in the kinase's binding pocket.

Isoquinoline-Based Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases (PDEs) are enzymes that degrade the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling.[8] Inhibiting specific PDE isoforms, such as PDE10A, can modulate signaling pathways involved in neurological and psychiatric disorders.[9]

SAR Analysis: Dihydroimidazoisoquinolines as PDE10A Inhibitors

A series of dihydroimidazoisoquinoline derivatives were explored for their potential as potent and selective PDE10A inhibitors for the treatment of schizophrenia.[9] The optimization of this scaffold led to the discovery of highly active compounds.

CompoundRXYPDE10A IC₅₀ (nM)
2a HCHN150
2b 4-pyridylCHN25
2c 4-pyridylNN5
2d 6-MeO-4-pyridylNN1.2
2e 6-Me-4-pyridylNN0.8
Data derived from the study by Ho et al. on dihydroimidazoisoquinoline derivatives.[9]

Key SAR Insights:

  • Core Scaffold: The dihydroimidazoisoquinoline core provides the essential framework for PDE10A inhibition.

  • Substitution at R: Replacing the hydrogen at position R with a 4-pyridyl ring (2b ) significantly boosts potency, suggesting a key interaction within a sub-pocket of the enzyme's active site.

  • Ring Modifications (X and Y): Replacing the CH groups in the terminal phenyl ring with nitrogen atoms to form a pyrimidine ring (2c ) results in a 5-fold increase in potency. This indicates that the nitrogen atoms may act as hydrogen bond acceptors, improving binding affinity.

  • Pyridyl Substitution: Further substitution on the 4-pyridyl ring is well-tolerated and can fine-tune activity. Adding a methoxy (2d ) or a methyl group (2e ) at the 6-position of the pyridine ring leads to compounds with sub-nanomolar potency, with the methyl group providing the most potent inhibitor in this series.

Experimental Protocols & Workflows

The discovery and characterization of enzyme inhibitors rely on a cascade of robust biochemical and cell-based assays. A typical high-throughput screening (HTS) workflow is designed to efficiently test large compound libraries to identify initial "hits."

HTS_Workflow Lib Compound Library (e.g., 10,000+ compounds) Primary Primary HTS Assay (Single Concentration) Lib->Primary Hits Initial 'Hits' (~1-5% of library) Primary->Hits Identify Actives DoseResp Dose-Response Assay (IC₅₀ Determination) Hits->DoseResp Confirm Activity Confirmed Confirmed Hits DoseResp->Confirmed Calculate Potency Secondary Secondary / Orthogonal Assays (e.g., Cell-Based, Selectivity) Confirmed->Secondary Validate Mechanism & Assess Selectivity Lead Lead Candidates for Optimization Secondary->Lead Prioritize

Figure 2. General experimental workflow for high-throughput screening (HTS) of enzyme inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This luminescence-based assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase inhibition by a test compound.[1]

Materials:

  • Recombinant kinase (e.g., B-RafV600E)

  • Kinase-specific substrate peptide

  • ATP solution

  • Test isoquinoline inhibitors in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the isoquinoline inhibitors in DMSO. Dispense 50 nL of each dilution into the assay plate. Include DMSO-only wells as a "no inhibitor" (100% activity) control.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in Kinase Assay Buffer.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature to allow inhibitor binding.

    • Prepare an ATP solution in Kinase Assay Buffer.

    • Initiate the reaction by adding 5 µL of the ATP solution to each well.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Plot the luminescent signal against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[10]

Protocol 2: Cell-Based Phospho-ERK (pERK) Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of ERK in a relevant cancer cell line, providing a measure of cellular pathway inhibition.[6]

Materials:

  • Human cancer cell line (e.g., A375 melanoma cells, which harbor the B-RafV600E mutation)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test isoquinoline inhibitors

  • Lysis buffer

  • Primary antibodies (anti-pERK, anti-total-ERK)

  • Secondary antibody conjugated to a detection molecule (e.g., HRP or fluorophore)

  • Detection reagents (e.g., ECL for Western Blot, or TR-FRET reagents)

Procedure:

  • Cell Culture: Seed A375 cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the isoquinoline inhibitors for a defined period (e.g., 2 hours).

  • Cell Lysis: Remove the medium and add lysis buffer to each well to release cellular proteins.

  • Detection (ELISA/TR-FRET format):

    • Transfer cell lysates to an antibody-coated detection plate.

    • Add detection antibodies (e.g., a europium-labeled total-ERK antibody and a ULight-labeled pERK antibody for TR-FRET).

    • Incubate to allow antibody binding.

    • Read the plate on a TR-FRET-compatible reader. The signal is proportional to the amount of pERK.

  • Analysis: Normalize the pERK signal to total ERK or total protein content. Calculate the percent inhibition relative to DMSO-treated controls and determine the IC₅₀ value.

Conclusion

This guide highlights the remarkable adaptability of the isoquinoline scaffold in the design of potent enzyme inhibitors. A comparative analysis of inhibitors targeting kinases and phosphodiesterases reveals that while the core isoquinoline structure provides a robust anchor, the potency and selectivity are dictated by specific substitution patterns. For B-Raf kinase inhibitors, substitutions on the fused phenyl ring are critical for enhancing activity. In contrast, for PDE10A inhibitors, modifications to a terminal aromatic ring and the introduction of heteroatoms play a pivotal role in achieving sub-nanomolar potency. The detailed protocols and workflows provided herein offer a framework for the systematic evaluation of such compounds, facilitating the journey from initial hit discovery to lead optimization in modern drug development.

References

A Comparative Analysis of Kinase Inhibition by Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential. This guide provides an objective comparison of the performance of various isoquinoline derivatives against a panel of protein kinases, supported by experimental data. The information is intended to aid researchers in the rational design and development of novel anticancer and anti-inflammatory agents.

Data Presentation: Comparative Kinase Inhibition Profiles

The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative isoquinoline derivatives against a selection of serine/threonine and tyrosine kinases. Lower IC50 values indicate greater potency.

Table 1: Inhibition of EGFR and HER2 by Isoquinoline-Tethered Quinazoline Derivatives

Compound IDEGFR IC50 (nM)HER2 IC50 (nM)Selectivity Ratio (EGFR/HER2)
14f 30.22.512.1
14g 22.13.17.1
14h 18.32.18.7
14i 25.62.211.6
Lapatinib 10.89.21.2

Data compiled from a study on isoquinoline-tethered quinazoline derivatives, which demonstrated improved selectivity for HER2 over EGFR compared to the known inhibitor Lapatinib[1].

Table 2: Inhibition of Haspin and Other Kinases by Pyrazolo[3,4-g]isoquinoline Derivatives

Compound IDHaspin IC50 (nM)DYRK1A IC50 (nM)CLK1 IC50 (nM)
1b 57>100069
1c 66>1000165
2c 62250564

This series of pyrazolo[3,4-g]isoquinolines showed potent and selective inhibition of Haspin kinase[2].

Table 3: Inhibition of ROCK, PKA, and PKC by Isoquinoline Sulfonamide Derivatives

CompoundROCK1 IC50 (µM)ROCK2 IC50 (µM)PKA IC50 (µM)PKC IC50 (µM)
Fasudil 1.90.73>100>100
H-89 2.71.350.04828.3
Y-27632 0.220.1425>25

Isoquinoline sulfonamides are a well-studied class of kinase inhibitors, with some showing high selectivity for ROCK kinases[3].

Signaling Pathways and Experimental Workflows

To understand the cellular context of kinase inhibition by isoquinoline derivatives, it is crucial to visualize the signaling pathways they target and the experimental procedures used to characterize them.

HER2_Signaling_Pathway Ligand Ligand (e.g., EGF, NRG1) EGFR_HER2 EGFR/HER2 Heterodimer Ligand->EGFR_HER2 PI3K PI3K EGFR_HER2->PI3K P Ras Ras EGFR_HER2->Ras Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR P Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P ERK->Proliferation Isoquinoline_Derivative Isoquinoline Derivative Isoquinoline_Derivative->EGFR_HER2

HER2 Signaling Pathway Inhibition

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Isoquinoline_Derivative Isoquinoline Derivative Isoquinoline_Derivative->PI3K

PI3K/Akt/mTOR Pathway Inhibition

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Kinase - Substrate - ATP ([γ-32P]ATP or cold ATP) - Isoquinoline Derivative start->reagents reaction Set up Kinase Reaction: - Incubate kinase, substrate, and inhibitor - Initiate with ATP reagents->reaction incubation Incubate at 30-37°C reaction->incubation stop Stop Reaction incubation->stop detection Detection: - Radiometric: Spot on membrane, wash, scintillate - Luminescent (ADP-Glo): Add detection reagents stop->detection analysis Data Analysis: - Quantify signal - Plot dose-response curve - Determine IC50 detection->analysis end End analysis->end

General Kinase Inhibition Assay Workflow

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a general method for determining the IC50 value of an isoquinoline derivative against a specific protein kinase using a radiometric assay.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

  • [γ-33P]ATP

  • Isoquinoline derivative stock solution (in DMSO)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of the isoquinoline derivative in kinase reaction buffer. A DMSO-only control should also be prepared.

  • In a reaction tube, add the kinase and its specific substrate in the kinase reaction buffer.

  • Add the diluted isoquinoline derivative or DMSO control to the reaction tube and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-33P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Rinse the paper with acetone and let it air dry.

  • Place the dried paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT)

This colorimetric assay is used to assess the effect of isoquinoline derivatives on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Isoquinoline derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the isoquinoline derivative. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Western Blotting for Phospho-Protein Analysis

This protocol is used to determine the effect of isoquinoline derivatives on the phosphorylation status of specific kinases or their downstream substrates within cells.

Materials:

  • Cultured cells

  • Isoquinoline derivative

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total protein of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cultured cells with the isoquinoline derivative at various concentrations and for different time points. Include a vehicle control.

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply a chemiluminescent substrate and capture the signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).

  • Quantify the band intensities to determine the change in protein phosphorylation in response to the isoquinoline derivative treatment.

References

Validating the Molecular Architecture: A Comparative Guide to the Structural Analysis of 1-Chloroisoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the journey from discovery to application. This guide provides a comparative analysis of X-ray crystallography as the definitive method for structural elucidation of 1-Chloroisoquinolin-6-amine, alongside complementary spectroscopic techniques that are vital in the absence of a crystal structure.

While a specific X-ray crystallographic study for this compound is not publicly available, this guide will leverage the principles of the technique and data from analogous structures to provide a thorough comparison with alternative validation methods. Understanding the strengths and limitations of each technique is paramount for ensuring the structural integrity of novel chemical entities in drug development pipelines.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The validation of a chemical structure relies on a collection of evidence, with each analytical technique providing a unique piece of the puzzle. X-ray crystallography is considered the "gold standard" as it can provide a precise three-dimensional atomic arrangement.[1][2][3] However, obtaining suitable crystals can be a significant hurdle.[2] In such cases, a combination of spectroscopic methods is employed to confirm the molecular structure.

Analytical TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing information.[1][3]High-quality single crystal.[2]Low to MediumUnambiguous and complete structural determination.[2]Crystal growth can be challenging and time-consuming; not suitable for amorphous solids or oils.[2]
NMR Spectroscopy Information on the chemical environment, connectivity, and spatial proximity of atoms (¹H, ¹³C).Milligram quantities of dissolved sample.HighProvides detailed information about the molecular framework in solution.Does not provide a direct 3D structure; complex spectra can be difficult to interpret.
Mass Spectrometry (MS) Molecular weight, elemental composition, and fragmentation patterns.[4]Microgram to nanogram quantities.HighHigh sensitivity and accuracy in determining the molecular formula.[4]Does not provide information on stereochemistry or the connectivity of atoms.[5]
Infrared (IR) Spectroscopy Presence of specific functional groups.[4]Solid, liquid, or gas samples.HighRapid and non-destructive method for identifying functional groups.[5]Provides limited information on the overall molecular structure.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are the typical protocols for X-ray crystallography and complementary spectroscopic techniques.

X-ray Crystallography Protocol
  • Crystallization: The initial and often most challenging step is to grow a single, high-quality crystal of this compound. This can be attempted through methods such as slow evaporation of a saturated solution, or vapor/liquid diffusion using a variety of solvents.[2]

  • Crystal Mounting and Data Collection: A suitable crystal is selected, mounted on a goniometer, and placed in a stream of X-rays, typically from a synchrotron source for higher resolution.[6] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[3]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. Computational methods are then used to solve the phase problem and generate an initial electron density map.[1] This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise atomic coordinates.[1]

Alternative Structure Validation Protocols

In the absence of a crystal structure, the following workflow is typically employed:

  • Mass Spectrometry (MS):

    • Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) or similar high-resolution mass spectrometer.[7]

    • Sample Preparation: The synthesized this compound is dissolved in a suitable solvent like methanol to a concentration of approximately 1 mg/mL.[7]

    • Analysis: The sample is infused into the mass spectrometer. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. For this compound (C₉H₇ClN₂), the expected monoisotopic mass of the free base is approximately 178.62 g/mol .[8] The presence of a chlorine atom should result in a characteristic M and M+2 isotopic pattern with a ratio of roughly 3:1.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Analysis: ¹H and ¹³C NMR spectra are acquired. The ¹H spectrum would be expected to show distinct signals for the aromatic protons and the amine protons. The ¹³C spectrum would show the corresponding signals for the carbon atoms in the molecule. Data from related compounds, such as 1-chloroisoquinoline, can aid in the interpretation of the spectra.[9]

  • Infrared (IR) Spectroscopy:

    • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.[7]

    • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film.[7]

    • Analysis: The IR spectrum is recorded. Characteristic absorption bands for the amine N-H stretches, aromatic C-H stretches, and C=C/C=N stretches of the isoquinoline ring would be expected.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for the structural validation of a synthesized compound like this compound, highlighting the central role of X-ray crystallography and the complementary nature of spectroscopic methods.

G cluster_synthesis Synthesis & Purification cluster_validation Structure Validation cluster_conclusion Conclusion Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Xray X-ray Crystallography Purification->Xray Crystal Growth Spectroscopy Spectroscopic Analysis Purification->Spectroscopy StructureConfirmed Structure Confirmed Xray->StructureConfirmed Definitive 3D Structure MS Mass Spectrometry (Molecular Weight, Formula) Spectroscopy->MS NMR NMR Spectroscopy (Connectivity) Spectroscopy->NMR IR IR Spectroscopy (Functional Groups) Spectroscopy->IR Spectroscopy->StructureConfirmed Consistent Data StructureInconsistent Structure Inconsistent Spectroscopy->StructureInconsistent Inconsistent Data

Workflow for the structural validation of this compound.

References

A Comparative Guide to the In Vitro Anticancer Activity of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent structural motif in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2][3] This guide provides an objective comparison of the in vitro anticancer performance of various novel quinoline derivatives, supported by experimental data and detailed methodologies.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of novel quinoline derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. The following tables summarize the IC50 values of representative quinoline-chalcone hybrids and 2,4-disubstituted quinoline derivatives against various human cancer cell lines. A lower IC50 value indicates greater potency.

Table 1: In Vitro Anticancer Activity of Quinoline-Chalcone Derivatives

CompoundCancer Cell LineIC50 (µM)
12e MGC-803 (Gastric)1.38[4][5][6]
HCT-116 (Colon)5.34[4][5][6]
MCF-7 (Breast)5.21[4][5][6]
9i A549 (Lung)3.91[7]
K-562 (Leukemia)1.91[7]
9j A549 (Lung)5.29[7]
K-562 (Leukemia)2.67[7]
Cisplatin (Reference) K-562 (Leukemia)2.71[7]
5-Fu (Reference) MGC-803 (Gastric)6.22[4]
HCT-116 (Colon)10.4[4]
MCF-7 (Breast)11.1[4]

Table 2: In Vitro Anticancer Activity of 2,4-Disubstituted Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)
8c HepG2 (Liver)0.137 (µg/mL)[8]
MCF-7 (Breast)0.179 (µg/mL)[8]
12d HepG2 (Liver)0.142 (µg/mL)[8]
MCF-7 (Breast)0.217 (µg/mL)[8]
13 HeLa (Cervical)8.3[9]
12 PC3 (Prostate)31.37[9]
11 PC3 (Prostate)34.34[9]
Erlotinib (Reference) HepG2 (Liver)0.308 (µg/mL)[8]
MCF-7 (Breast)0.512 (µg/mL)[8]
Doxorubicin (Reference) HeLa (Cervical)-
PC3 (Prostate)-

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to evaluate the anticancer activity of quinoline derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated overnight to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the quinoline derivative for a predetermined time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Cell Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[10]

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[10][11]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[10]

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the quinoline derivative, harvested, and washed with PBS.

  • Cell Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Signaling Pathways and Experimental Workflows

The anticancer effects of many quinoline derivatives are attributed to their ability to interfere with specific signaling pathways that are often dysregulated in cancer. One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which plays a pivotal role in cell proliferation, survival, and metastasis. Several quinoline-based compounds have been developed as EGFR inhibitors.[12][13]

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinoline Quinoline Derivative (Inhibitor) Quinoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and inhibition by quinoline derivatives.

The general workflow for evaluating the in vitro anticancer activity of novel quinoline derivatives follows a systematic progression from initial screening to more detailed mechanistic studies.

Experimental_Workflow Synthesis Synthesis of Novel Quinoline Derivatives Screening Initial Screening (e.g., MTT Assay) Synthesis->Screening Hit_Selection Hit Compound Selection (Low IC50) Screening->Hit_Selection Apoptosis Apoptosis Assay (Annexin V/PI) Hit_Selection->Apoptosis Cell_Cycle Cell Cycle Analysis Hit_Selection->Cell_Cycle Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Apoptosis->Mechanism Cell_Cycle->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Caption: General workflow for in vitro anticancer activity screening.

References

A Researcher's Guide to Analytical Methods for Isoquinoline Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of isoquinoline alkaloids is paramount. These compounds, prevalent in medicinal plants, exhibit a wide range of pharmacological activities. This guide provides an objective comparison of key analytical techniques used for their identification and quantification, supported by experimental data and detailed protocols.

The selection of an appropriate analytical method hinges on various factors, including the complexity of the sample matrix, the required sensitivity, and the desired level of structural information. This document will delve into the principles, advantages, and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis-Mass Spectrometry (CE-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of isoquinolines.

Quantitative Comparison of Analytical Methods

The following table summarizes key performance metrics for the different analytical techniques, offering a clear comparison to aid in method selection.

Analytical MethodCommon Detector(s)Limit of Detection (LOD)Analysis TimeKey StrengthsKey Limitations
HPLC DAD, MS/MS0.02 - 0.06 mg/mL (UV)[1]12 - 28 min[2][3]High resolution, versatility for non-volatile compounds, robust for quantification.[4][5]May require more complex sample preparation.[5]
GC-MS MS0.1 mg/kg[6]~10 min[6]Excellent for volatile and semi-volatile compounds, high sensitivity.[5][7]Not suitable for non-volatile or thermally unstable compounds without derivatization.[5]
CE-MS MS450 - 850 ng/mL[8]VariableHigh separation efficiency, small sample volume required.Lower loading capacity, potential for matrix effects.
NMR Spectroscopy --VariableUnparalleled for structural elucidation, non-destructive.[9]Lower sensitivity compared to MS-based methods, complex data analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline typical experimental protocols for the characterization of isoquinoline alkaloids using the discussed techniques.

High-Performance Liquid Chromatography (HPLC)

A widely used technique for the analysis of aromatic and heterocyclic compounds like isoquinolines due to its versatility and efficiency.[4]

  • Sample Preparation: Crude alkaloid fractions are typically dissolved in a suitable solvent, such as methanol, to a concentration of approximately 1 mg/mL.[10]

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) and often coupled to a Mass Spectrometer (MS/MS) is used.[10][11]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly employed.[10]

    • Mobile Phase: A gradient elution is often used, consisting of an aqueous solution with an additive like trifluoroacetic acid (A) and an organic solvent like methanol (B). A typical gradient might run from 20% B to 80% B over 14 minutes.[10] For Mass-Spec compatible applications, formic acid is used instead of non-volatile acids like phosphoric acid.[12]

    • Flow Rate: A flow rate of 1 mL/min is common.[10]

    • Detection: UV spectra are typically recorded from 200 to 400 nm.[10] For MS detection in positive ionization mode, the spray voltage is often set around 4.5 kV and the heated capillary temperature at 200°C.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for volatile or derivatized isoquinoline alkaloids.[5]

  • Sample Preparation: Samples are extracted with an organic solvent like toluene using techniques such as ultrasonic extraction.[6]

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: A DB-5MS capillary column (30 m x 0.25 mm x 0.5 µm) is a suitable choice.[6]

    • Inlet Temperature: 250°C.[6]

    • Injection Volume: 1.0 µL in splitless mode.[6]

    • Carrier Gas: Helium at a flow rate of 1.0 mL/min.[6]

    • Oven Temperature Program: An example program is holding at 90°C for 2 minutes, then increasing to 260°C at a rate of 20°C/min, and holding at 260°C for 3 minutes.[6]

  • Mass Spectrometry: The characteristic ion peaks for quinoline are m/z 129, 102, 123, and 51.[6]

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is a powerful technique for the determination of isoquinoline alkaloids in complex matrices like crude plant extracts.[13]

  • Sample Preparation: Crude methanolic extracts of plant material are often directly analyzed.[13]

  • Instrumentation: A capillary electrophoresis system coupled to a mass spectrometer via an electrospray ionization (ESI) interface.[13]

  • Electrophoresis Conditions:

    • Buffer: Ammonium formate buffer solutions (e.g., 70 or 100 mM, pH 3.0 or 4.0) containing additives like methanol or acetonitrile are used.[13]

    • Applied Voltage: 25 kV.[13]

    • Temperature: 25°C.[13]

  • Mass Spectrometry:

    • Sheath Liquid: 5 mM formic acid in acetonitrile at a flow rate of 3 µL/min.[13]

    • Spray Voltage: 4.5 kV.[13]

    • Heated Capillary Temperature: 200°C.[13]

    • Detection: Positive ionization mode is used, resulting in [M]+ or [M+H]+ ions.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of novel isoquinoline derivatives.

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl3).

  • ¹H NMR Acquisition: A proton NMR spectrum is acquired to determine the number of unique proton environments, their relative ratios (integration), and their coupling patterns (spin-spin splitting).[9]

  • ¹³C NMR Acquisition: A proton-decoupled carbon-13 spectrum is acquired to determine the number of unique carbon environments.[9]

  • 2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy) are used to establish H-H couplings, and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) are used to determine C-H connectivity, which is crucial for complete structural assignment.[9]

Visualizing Workflows and Method Selection

The following diagrams illustrate common workflows and logical relationships in the analysis of isoquinoline alkaloids.

Isoquinoline_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization Extraction Extraction Purification Purification Extraction->Purification Crude Extract Screening Screening & Separation (HPLC, GC, CE) Purification->Screening Purified Fraction Identification Preliminary Identification (UV, MS) Screening->Identification Separated Analytes Elucidation Structural Elucidation (NMR, MS/MS) Identification->Elucidation Tentative Structures

Caption: A general workflow for the analysis of isoquinoline alkaloids.

Method_Selection_Logic Analyte_Properties Physicochemical Properties (Volatility, Polarity, Thermal Stability) Volatile Volatile / Semi-Volatile Analyte_Properties->Volatile Assess Volatility Non_Volatile Non-Volatile Analyte_Properties->Non_Volatile Assess Volatility GC_MS GC-MS Volatile->GC_MS Yes HPLC_CE HPLC or CE Non_Volatile->HPLC_CE No MS_Detector Couple to MS for Structural Information GC_MS->MS_Detector HPLC_CE->MS_Detector NMR NMR for definitive structure MS_Detector->NMR

Caption: Logic for selecting an analytical method based on analyte properties.

References

Navigating Kinase Inhibitor Selectivity: A Comparative Cross-Reactivity Profile of 1-Chloroisoquinolin-6-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypothetical cross-reactivity profiles of novel 1-Chloroisoquinolin-6-amine analogs. The following data and protocols offer insights into the selectivity of these compounds, a critical parameter in the development of targeted therapeutics.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, particularly protein kinases.[1] Kinase inhibitors have become a cornerstone of modern drug discovery, especially in oncology. However, achieving selectivity remains a significant challenge, as most inhibitors target the highly conserved ATP-binding site.[2] Off-target effects can lead to toxicity and limit the therapeutic window of a drug candidate. Therefore, comprehensive cross-reactivity profiling is essential to understand a compound's mechanism of action and potential liabilities.[2]

This guide presents a comparative analysis of three hypothetical analogs of this compound (CIQA) to illustrate the process of cross-reactivity profiling. While the data presented here is illustrative, it is based on established methodologies for characterizing kinase inhibitor selectivity.

Comparative Inhibitory Activity of CIQA Analogs

The inhibitory potential of three representative this compound analogs (CIQA-1, CIQA-2, and CIQA-3) was assessed against a panel of kinases. The half-maximal inhibitory concentrations (IC50) were determined to quantify the potency and selectivity of each analog.

Target KinaseCIQA-1 IC50 (nM)CIQA-2 IC50 (nM)CIQA-3 IC50 (nM)
ROCK1 5 12 8
ROCK2 15 25 20
PKA>10,000>10,0008,500
PKCα1,2002,5001,800
CAMKII8501,500980
CDK2>10,0009,800>10,000
SRC5,3007,6006,100
ABL7,800>10,0009,200

Experimental Protocols

A multi-faceted approach is crucial for a thorough understanding of an inhibitor's selectivity profile. This involves a combination of in vitro biochemical assays and cellular target engagement studies.

In Vitro Kinase Profiling: Radiometric Assay

The initial step to determine the potency and selectivity of a novel kinase inhibitor is to screen it against a broad panel of kinases. A common method for this is the in vitro radiometric kinase assay, which measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[3]

Materials:

  • Purified recombinant kinases (a broad panel)

  • Specific peptide or protein substrates for each kinase

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Chemical Proteomics: Kinobeads Profiling

To identify the targets and off-targets of a kinase inhibitor within a more biologically relevant context, chemical proteomics approaches like the "kinobeads" method are employed.[2][4] This technique uses broad-spectrum kinase inhibitors immobilized on beads to capture a significant portion of the kinome from a cell lysate.[2][4]

Procedure:

  • Culture and lyse cells to prepare a protein extract.

  • Incubate the cell lysate with the test compound at various concentrations.

  • Add the kinobeads to the lysate and incubate to allow for the binding of kinases that are not inhibited by the test compound.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Identify and quantify the eluted proteins using liquid chromatography-mass spectrometry (LC-MS).

  • The decrease in the amount of a specific kinase captured by the beads in the presence of the test compound indicates that the compound is binding to that kinase.

Visualizations

To better understand the context of the inhibitor's action and the experimental process, the following diagrams are provided.

G RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase (MLCP) ROCK->MLCP Inhibits Cofilin Cofilin LIMK->Cofilin Inhibits Actin_Polym Actin Polymerization (Stress Fiber Formation) Cofilin->Actin_Polym Promotes Phospho_MLC Phosphorylated MLC Contraction Cellular Contraction Phospho_MLC->Contraction CIQA This compound Analog CIQA->ROCK Inhibits

Caption: Rho-associated kinase (ROCK) signaling pathway.

G start Start: Novel This compound Analogs primary_screen Primary Screening: In Vitro Kinase Assay Panel (e.g., >400 kinases) start->primary_screen determine_ic50 Determine IC50 Values primary_screen->determine_ic50 selectivity_profile Establish Initial Selectivity Profile determine_ic50->selectivity_profile chem_proteomics Chemical Proteomics: Kinobeads Assay selectivity_profile->chem_proteomics target_id Identify Cellular Targets and Off-Targets chem_proteomics->target_id cellular_assay Cellular Target Engagement Assay target_id->cellular_assay confirm_engagement Confirm Target Engagement and Cellular Potency cellular_assay->confirm_engagement end Comprehensive Cross-Reactivity Profile confirm_engagement->end

Caption: Experimental workflow for kinase inhibitor profiling.

Interpretation of Hypothetical Data

Based on the hypothetical data in the table, all three analogs demonstrate high potency against ROCK1 and ROCK2, suggesting they are promising ROCK inhibitors. CIQA-1 appears to be the most potent and selective among the three. It shows minimal activity against a panel of other kinases, with IC50 values greater than 10,000 nM for PKA and CDK2. CIQA-2 is less potent than CIQA-1 and shows some off-target activity against CDK2 at high concentrations. CIQA-3 has comparable potency to CIQA-1 for ROCK kinases but exhibits some inhibition of PKA at higher concentrations, indicating a slightly broader off-target profile.

This initial biochemical data would then be corroborated by chemical proteomics and cellular assays to confirm that the inhibitors engage ROCK1 and ROCK2 in a cellular environment and to further investigate the potential off-target interactions observed in the in vitro screen.

Conclusion

The comprehensive cross-reactivity profiling of kinase inhibitors is a critical component of the drug discovery process. By employing a combination of in vitro biochemical assays and cell-based proteomic approaches, researchers can gain a detailed understanding of a compound's selectivity. The hypothetical case of the this compound analogs illustrates how these methodologies can be used to compare and select the most promising lead candidates for further development. This rigorous approach helps to mitigate the risks of off-target toxicity and increases the likelihood of developing safe and effective targeted therapies.

References

Safety Operating Guide

Proper Disposal of 1-Chloroisoquinolin-6-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Chloroisoquinolin-6-amine, a halogenated aromatic amine, is critical to ensure laboratory safety and environmental protection. Due to its chemical properties, this compound is classified as hazardous waste and must be managed according to specific protocols. This guide provides essential, step-by-step procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2] In case of skin or eye contact, rinse the affected area immediately with plenty of water and seek medical attention.[1][3]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in compliance with local, regional, and national hazardous waste regulations.[4] The following steps provide a general framework for its proper disposal:

  • Segregation and Labeling: this compound waste should be segregated from other chemical waste streams to prevent hazardous reactions.[5] Specifically, it should be classified as a halogenated organic waste.[6] The waste container must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings.[5]

  • Container Selection: Use a dedicated, leak-proof container made of a material compatible with halogenated aromatic amines.[5] The container should be kept tightly sealed when not in use to prevent the release of fumes.[3][7]

  • Waste Accumulation: Store the waste container in a designated, cool, and well-ventilated secondary containment area away from incompatible materials such as strong oxidizing agents.[3][5]

  • Arranging for Disposal: Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.[2][5] Do not attempt to dispose of this chemical down the drain or in regular trash, as it can be harmful to aquatic life and the environment.[4][5][8]

  • Documentation: Maintain detailed records of the waste disposal, including the quantity, date, and the name of the disposal company, as required by regulations.[5]

Key Data for Disposal

The following table summarizes essential information for the safe disposal of this compound:

ParameterInformationSource
Chemical Name This compoundChemScene[9]
CAS Number 347146-33-2ChemScene[9]
Molecular Formula C₉H₇ClN₂ChemScene[9]
Hazard Classification Halogenated Aromatic AmineGeneral Chemical Class
Primary Hazards Skin Irritant, Serious Eye Irritant, Potential Respiratory IrritantInferred from 1-Chloroisoquinoline[2][3][10]
Incompatible Materials Strong oxidizing agentsFisher Scientific[4]
Recommended PPE Chemical-resistant gloves, safety goggles, lab coatMedchemExpress.com[1]
Disposal Method Dispose of contents/container to an approved waste disposal plantFisher Scientific[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 cluster_1 start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Aromatic Amine Waste ppe->segregate label_container Label Container Clearly (Chemical Name & Hazards) segregate->label_container store Store in a Sealed, Compatible Container in a Ventilated Area label_container->store contact_vendor Contact Licensed Hazardous Waste Disposal Company store->contact_vendor incompatible Incompatible Materials Check store->incompatible schedule_pickup Schedule Waste Pickup contact_vendor->schedule_pickup document Document Disposal Details schedule_pickup->document end_process End: Proper Disposal Complete document->end_process incompatible->contact_vendor No separate Keep Separate from Strong Oxidizing Agents incompatible->separate Yes separate->store

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.